Benzyloxy carbonyl-PEG4-Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H28O8 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21) |
InChI Key |
SIPBWTZBDNBHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid, often abbreviated as Cbz-PEG4-COOH, is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides a flexible bridge between conjugated molecules. It is terminated by two distinct functional groups: a carboxylic acid and a benzyloxycarbonyl (Cbz or Z) protected amine. This strategic design allows for sequential and controlled conjugation reactions, making it a valuable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The carboxylic acid moiety can be readily activated to react with primary amines, forming stable amide bonds. The Cbz group serves as a robust protecting group for the amine functionality, which can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis. This orthogonal reactivity is crucial for multi-step synthetic strategies where precise control over covalent bond formation is required.
Core Properties and Specifications
The quantitative data for Benzyloxycarbonyl-PEG4-Acid has been compiled from various suppliers to provide a comprehensive overview of its physicochemical properties.
| Property | Value | Citations |
| Chemical Formula | C19H29NO8 | [1][2][3] |
| Molecular Weight | 399.44 g/mol | [1][2][3] |
| CAS Number | 756526-00-8 | [1][2][3] |
| Purity | >95% | [1][3][4] |
| Physical Form | Colorless oil or solid | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1][5] |
| Storage Conditions | -20°C | [4][5][6] |
Applications in Bioconjugation
The unique structure of Benzyloxycarbonyl-PEG4-Acid lends itself to a variety of applications in the life sciences:
-
PROTAC Synthesis: The PEG linker is a common motif in PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG4 spacer in Cbz-PEG4-COOH can improve the solubility and cell permeability of the final PROTAC molecule.[7][8]
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.[9][10]
-
Peptide Modification: It is used in peptide synthesis to introduce a PEG spacer, which can enhance the solubility and stability of the resulting peptide.[5]
-
Surface Modification: The carboxylic acid group can be used to attach the linker to amine-functionalized surfaces, while the protected amine can be deprotected for further conjugation.
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Benzyloxycarbonyl-PEG4-Acid.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of Benzyloxycarbonyl-PEG4-Acid and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of Benzyloxycarbonyl-PEG4-Acid in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the freshly prepared activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the linker is commonly used for conjugation to proteins.[9]
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][13]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[13]
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer.
-
Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the benzyloxycarbonyl protecting group to yield a free amine.
Materials:
-
Cbz-protected molecule
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected molecule (1.0 equivalent) in a suitable solvent.[4]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere.[4]
-
Hydrogenation:
-
Using Hydrogen Gas: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Stir the reaction vigorously at room temperature.[4]
-
Using Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) (3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
If necessary, further purify the product by chromatography.
-
Visualizing the Workflow: Synthesis of a Bioconjugate
The following diagram illustrates a typical experimental workflow for the synthesis of a bioconjugate, such as a PROTAC or an ADC, using Benzyloxycarbonyl-PEG4-Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis of Z-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Z-PEG4-COOH, a heterobifunctional linker commonly employed in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The benzyloxycarbonyl (Z or Cbz) protecting group provides a stable amine protection that can be selectively removed under specific conditions, making Z-PEG4-COOH a versatile building block in multi-step organic synthesis and bioconjugation.
Chemical Synthesis Routes
Two primary synthetic routes are commonly employed for the preparation of Z-PEG4-COOH. The selection of the optimal route often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: Z-Protection of Amino-PEG4-Carboxylic Acid
This approach involves the direct protection of the terminal amine of commercially available 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid (H₂N-PEG4-COOH) using benzyl (B1604629) chloroformate. This method is straightforward and generally proceeds with high efficiency.
Route 2: Oxidation of Z-Protected Amino-PEG4-Alcohol
An alternative strategy involves the oxidation of a commercially available or synthesized Z-NH-PEG4-OH (N-benzyloxycarbonyl-1-amino-3,6,9,12-tetraoxapentadecan-15-ol). This route is advantageous when the corresponding amino alcohol is more readily accessible or cost-effective than the amino acid.
Experimental Protocols
Below are detailed experimental protocols for the two primary synthesis routes.
Protocol 1: Synthesis of Z-PEG4-COOH via Z-Protection of H₂N-PEG4-COOH
This protocol details the protection of the primary amine of H₂N-PEG4-COOH using benzyl chloroformate in an aqueous basic solution.
Materials:
-
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (H₂N-PEG4-COOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of H₂N-PEG4-COOH in a 1 M aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, slowly add 1.1 equivalents of benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, wash the aqueous mixture with dichloromethane (DCM) to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M HCl.
-
Extract the product from the acidified aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude Z-PEG4-COOH by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol (B129727) in dichloromethane.[1]
Quantitative Data (Representative):
| Parameter | Value |
| Purity (Post-purification) | >95% |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of Z-PEG4-COOH via Oxidation of Z-NH-PEG4-OH
This protocol describes the oxidation of the terminal primary alcohol of Z-NH-PEG4-OH to a carboxylic acid using a TEMPO-catalyzed oxidation system.[2]
Materials:
-
N-benzyloxycarbonyl-1-amino-3,6,9,12-tetraoxapentadecan-15-ol (Z-NH-PEG4-OH)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)
-
Sodium chlorite (B76162) (NaClO₂)
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolution of Starting Material: Dissolve 1.0 equivalent of Z-NH-PEG4-OH in a mixture of acetonitrile and water.
-
Addition of Reagents: To the stirred solution, add 0.1 equivalents of TEMPO and 1.2 equivalents of sodium hypochlorite (NaOCl) solution at room temperature.
-
Initial Oxidation to Aldehyde: Stir the reaction mixture for 1-2 hours. Monitor the formation of the intermediate aldehyde by TLC or LC-MS.
-
Secondary Oxidation to Carboxylic Acid: In a separate flask, prepare a solution of 1.5 equivalents of sodium chlorite (NaClO₂) and 1.5 equivalents of sodium phosphate monobasic (NaH₂PO₄) in water. Add 2.0 equivalents of 2-methyl-2-butene to this solution.
-
Completion of Oxidation: Add the sodium chlorite solution to the reaction mixture containing the intermediate aldehyde. Stir vigorously for 4-6 hours at room temperature. Monitor the conversion to the carboxylic acid by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude Z-PEG4-COOH by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.[1]
Quantitative Data (Representative):
| Parameter | Value |
| Purity (Post-purification) | >95% |
| Typical Yield | 75-85% |
Characterization Data
The successful synthesis of Z-PEG4-COOH can be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the benzylic protons of the Z-group, the methylene (B1212753) protons of the PEG chain, and the terminal methylene protons adjacent to the carboxylic acid. |
| ¹³C NMR | Signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons of the Z-group, and the carbons of the PEG backbone. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular weight of Z-PEG4-COOH ([M+H]⁺ or [M+Na]⁺). |
Applications in Drug Development
Z-PEG4-COOH is a key linker in the construction of complex biomolecules, particularly in the field of targeted therapies.
PROTAC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Z-PEG4-COOH can be used as a flexible linker to connect the target protein binder and the E3 ligase ligand.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
In the synthesis of ADCs, the Z-PEG4-COOH linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and pharmacokinetic properties of the ADC.
This technical guide provides a foundation for the synthesis and application of Z-PEG4-COOH. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired outcomes. Standard laboratory safety procedures should be followed when handling all chemicals.
References
Physicochemical properties of Z-PEG4-linker
An In-depth Technical Guide to the Physicochemical Properties of PEG4 Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates. Among the most utilized linkers are those based on polyethylene (B3416737) glycol (PEG), prized for their hydrophilicity, biocompatibility, and ability to improve the solubility of conjugated molecules.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties of Z-PEG4-linkers, where "PEG4" denotes a monodisperse tetraethylene glycol spacer and "Z" represents a variable reactive functional group.
The tetraethylene glycol (PEG4) spacer is a fundamental component that imparts favorable characteristics to the entire linker molecule. Its hydrophilic nature enhances the aqueous solubility of the resulting conjugate, a crucial attribute for performance in biological systems.[4][5] This PEG spacer creates a "hydration shell" that can reduce non-specific binding, minimize aggregation, and improve the overall stability of the bioconjugate.[5][] Furthermore, the defined length of the monodisperse PEG4 spacer extends the distance between conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the attached moieties.[4][7]
Core Physicochemical Data
The properties of a Z-PEG4-linker are defined by both the central PEG4 core and the terminal functional groups. The following tables summarize key quantitative data for several common heterobifunctional PEG4 linkers.
Table 1: Physicochemical Properties of Common PEG4 Linkers
| Linker Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| m-PEG4-Amine | C9H21NO4 | 207.27 | 85030-56-4 | Liquid, Colorless to light yellow, Soluble in DMSO.[8] |
| m-PEG4-Acid | C10H20O6 | 236.3 | 67319-28-2 | Soluble in water, Purity ≥98%.[9] |
| Amino-PEG4-(CH2)3CO2H | C12H25NO6 | 279.33 | 144598-03-8 | Purity ≥95%, Heterobifunctional linker.[4] |
| Biotin-PEG4-NHS ester | C25H40N4O10S | 588.67 | 459426-22-3 | Soluble in DMSO, Hydrophilic PEG spacer enhances aqueous solubility.[10] |
| Mal-PEG4-bis-PEG3-methyltetrazine | C65H95N15O20 | 1406.54 | N/A | Used in advanced bioconjugation and targeted drug delivery.[] |
Reactivity and Applications
PEG4 linkers are central to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][8] In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[12] For PROTACs, the linker brings a target protein into proximity with an E3 ubiquitin ligase to induce targeted protein degradation.[8] The choice of the reactive group ("Z") is dictated by the desired conjugation chemistry and the functional groups available on the biomolecule.
For example, N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with primary amines (e.g., lysine (B10760008) residues on antibodies) to form stable amide bonds.[13] Alternatively, bioorthogonal chemistries, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offer exceptionally fast and selective ligation, even in complex biological media.[14]
Experimental Protocols
Accurate characterization of PEGylated bioconjugates is essential to ensure product quality, efficacy, and safety. Below are detailed methodologies for key experiments.
Protocol 1: General Antibody Conjugation using an NHS-Ester Linker
This protocol describes a typical procedure for conjugating a PEG4-NHS ester linker to an antibody.
-
Antibody Preparation : Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Linker Preparation : Immediately before use, dissolve the Z-PEG4-NHS ester linker in an anhydrous solvent like DMSO or DMF to create a 10-20 mM stock solution.[14]
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody and linker.[15]
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[14]
-
Purification : Remove excess, unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Analysis
RP-HPLC is a fundamental technique for assessing the purity and conjugation success of bioconjugates.[16]
-
Column : A C8 or C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[16]
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[16]
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[16]
-
Gradient : A typical starting point is a linear gradient from 20% to 70% Mobile Phase B over 30 minutes.[16]
-
Flow Rate : 1.0 mL/min.[16]
-
Detection : UV absorbance at 280 nm for the protein component. A secondary wavelength may be used if the linker or payload has a distinct chromophore.[16]
-
Temperature : 40-60 °C to improve peak shape.[16]
Protocol 3: NMR Characterization of PEG Linkers
¹H NMR spectroscopy is used to confirm the structure and purity of PEG linkers.
-
Sample Preparation : Dissolve the linker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition : Run a standard ¹H NMR experiment. For large polymers, a ¹³C-decoupled pulse sequence may be necessary to avoid misinterpretation of satellite peaks.[17]
-
Analysis :
-
The repeating ethylene (B1197577) glycol units of the PEG4 spacer typically appear as a prominent multiplet around 3.6 ppm.
-
Signals from the terminal functional groups ("Z") and the other end of the linker will have distinct chemical shifts.
-
Caution : Be aware of ¹³C satellite peaks that flank the main PEG signal, which can sometimes be mistaken for impurities. These peaks arise from ¹H-¹³C coupling.[17]
-
Protocol 4: Mass Spectrometry (MS) for Conjugate Analysis
MS is used to confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).
-
Sample Preparation : For large bioconjugates like ADCs, the sample is often digested into smaller peptides. This typically involves reduction and alkylation of disulfide bonds, followed by enzymatic digestion with trypsin or GluC.[18]
-
LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[19]
-
Data Analysis : The mass spectra are analyzed to identify peptides that have been modified with the Z-PEG4-linker. MS-cleavable linkers can simplify this analysis by breaking apart in the mass spectrometer, allowing the peptide and the linker fragment to be identified independently.[20][21]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of Z-PEG4-linkers in bioconjugation.
Caption: A typical experimental workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: A logical workflow for troubleshooting non-specific binding in bioconjugation experiments.[15]
Caption: Logical relationships between a bioconjugate and the analytical methods for its characterization.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 4. Amino-PEG4-(CH2)3CO2H Heterobifunctional Linker [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 12. purepeg.com [purepeg.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
Benzyloxycarbonyl-PEG4-Acid solubility data
An In-depth Technical Guide to the Solubility of Benzyloxycarbonyl-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH) is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its defined structure, incorporating a hydrophobic Cbz-protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminated with a carboxylic acid, imparts unique solubility characteristics that are critical for its application in both aqueous and organic media. This document provides a technical overview of the known solubility properties of Benzyloxycarbonyl-PEG4-Acid, outlines general experimental protocols for solubility determination, and presents a visual workflow for these procedures. It is important to note that while qualitative solubility information is readily available, specific quantitative data (e.g., mg/mL at a given temperature) is not extensively published in publicly accessible literature.
Core Concepts in Solubility
Solubility is defined as the ability of a substance, the solute, to form a solution with another substance, the solvent.[1] For ionic compounds in water, solubility is influenced by the balance between the lattice energy of the solid and the hydration energy of the ions.[2][3] The solubility of a compound like Benzyloxycarbonyl-PEG4-Acid is influenced by several factors including the polarity of the solvent, temperature, pH, and the presence of other solutes.[1] The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will dissolve in solvents with similar polarity.[4]
Solubility Profile of Benzyloxycarbonyl-PEG4-Acid
Based on available data from chemical suppliers, Benzyloxycarbonyl-PEG4-Acid exhibits a broad solubility profile. The presence of the PEG chain enhances its solubility in aqueous solutions and a range of organic solvents.
Table 1: Qualitative Solubility of Benzyloxycarbonyl-PEG4-Acid
| Solvent Class | Specific Solvents | Solubility |
| Aqueous | Water | Soluble |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Soluble |
Experimental Protocols for Solubility Determination
While a specific, standardized protocol for determining the solubility of Benzyloxycarbonyl-PEG4-Acid is not published, a general method can be adapted from standard laboratory practices for similar chemical compounds.[2][5] The following outlines a typical workflow for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
Benzyloxycarbonyl-PEG4-Acid
-
Selected solvents (e.g., water, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or incubator
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
-
pH meter (for aqueous solutions)
General Protocol for Solubility Determination
-
Preparation of a Saturated Solution:
-
Add an excess amount of Benzyloxycarbonyl-PEG4-Acid to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Analysis of the Supernatant:
-
Dilute a known volume of the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved Benzyloxycarbonyl-PEG4-Acid using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant based on the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.[2]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like Benzyloxycarbonyl-PEG4-Acid.
Caption: General workflow for solubility determination.
Factors Influencing Solubility
-
pH: For carboxylic acids like Benzyloxycarbonyl-PEG4-Acid, solubility in aqueous solutions is pH-dependent. At pH values above the pKa of the carboxylic acid, the compound will be deprotonated, forming a more soluble carboxylate salt.
-
Temperature: The solubility of most solids increases with temperature.[1]
-
Solvent Polarity: The amphiphilic nature of Benzyloxycarbonyl-PEG4-Acid, with its nonpolar Cbz group and polar PEG chain and carboxylic acid, allows for solubility in a range of solvents of varying polarities.
Conclusion
Benzyloxycarbonyl-PEG4-Acid is a versatile molecule with favorable solubility in a variety of common laboratory solvents, making it suitable for a wide array of bioconjugation and drug delivery applications. While precise quantitative solubility data is not widely published, its qualitative solubility is well-documented. The general experimental protocols outlined in this guide can be employed by researchers to determine its solubility in specific solvent systems relevant to their work. Understanding the solubility characteristics of this important linker is crucial for the successful design and execution of experiments in the fields of biotechnology and pharmaceutical sciences.
References
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Introduction: The Strategic Role of Protecting Groups in Advanced Bioconjugation
An In-depth Technical Guide to the Function of the Benzyloxycarbonyl (Cbz) Protecting Group in PEGylation
For: Researchers, Scientists, and Drug Development Professionals
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, is a clinically validated strategy for enhancing the therapeutic properties of drugs. It can improve solubility, extend circulation half-life, and reduce immunogenicity and proteolytic degradation.[1] As the complexity of bioconjugates—such as antibody-drug conjugates (ADCs), targeted nanoparticles, and multi-functional biologics—increases, the need for precise control over the synthetic process becomes paramount. This control is often achieved through the strategic use of temporary blocking moieties known as protecting groups.
The benzyloxycarbonyl (Cbz or Z) group is a robust and versatile protecting group for amines, first introduced in the 1930s for peptide synthesis.[2][3] In the context of PEGylation, the Cbz group serves as a critical tool, enabling multi-step, site-specific, and orthogonal conjugation strategies. Its primary function is to mask a reactive amine on a heterobifunctional PEG linker, allowing another functional group on the linker to react selectively. Once the initial conjugation is complete, the Cbz group can be cleanly removed to reveal the amine for a subsequent reaction, thereby facilitating the construction of complex, well-defined molecular architectures.[4][5]
This guide provides a detailed technical overview of the Cbz group's function in PEGylation, outlining its chemical properties, advantages, and detailed experimental methodologies for its application.
Core Function: Enabling Sequential and Orthogonal PEGylation Strategies
The principal role of the Cbz group in PEGylation is to enable sequential conjugation by protecting one reactive site on a heterobifunctional PEG linker while another site reacts. Heterobifunctional linkers possess two different reactive termini, for example, an amine and a carboxylic acid (NH₂-PEG-COOH). To ensure a specific reaction order, one of these groups must be temporarily inactivated.
By protecting the amine with a Cbz group, a stable Cbz-NH-PEG-COOH linker is formed.[6][7] This allows the terminal carboxyl group to be selectively activated and coupled to a target biomolecule (e.g., to the lysine (B10760008) residues of a protein) without interference from the PEG's amine. Following this first conjugation and purification, the Cbz group is removed, exposing the now-PEG-linked amine for a second, different reaction. This orthogonal approach is fundamental for building sophisticated drug delivery systems.[3][4][8]
The following workflow illustrates this strategic application.
Chemistry of the Cbz Group in PEGylation
The utility of the Cbz group stems from its unique chemical properties: ease of introduction, stability under a range of conditions, and specific, mild removal methods.
Cbz Protection of PEG-Amines
An amine-terminated PEG is typically protected by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) under mildly basic conditions.[9] The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group. A base, such as sodium bicarbonate, is required to neutralize the HCl generated during the reaction.[10]
Stability and Orthogonality
The resulting carbamate (B1207046) is highly stable under the acidic and basic conditions typically used for removing other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), respectively.[2][11] This orthogonality is the cornerstone of its use in complex, multi-step syntheses, allowing for the selective deprotection of Boc or Fmoc groups while the Cbz-protected amine remains intact.[3][9]
Cbz Deprotection: Revealing the Amine
The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[9] The Cbz-protected PEG conjugate is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[12] This reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as a byproduct. This method is highly efficient and occurs under neutral pH, preserving the integrity of sensitive biomolecules.[3]
Alternative deprotection methods exist, such as using strong acids (e.g., HBr in acetic acid or concentrated HCl), but these harsh conditions are often incompatible with delicate protein structures.[9][13][14]
Data Presentation: Quantitative and Comparative Analysis
The selection of a protecting group is a critical decision in a synthetic strategy. The Cbz group's performance, particularly its stability and deprotection efficiency, is well-documented.
Comparative Stability of Amine Protecting Groups
The Cbz group's stability profile makes it highly orthogonal to Boc and Fmoc, which are labile to acid and base, respectively. This allows for precise, sequential deprotection in complex syntheses.
Table 1: Comparison of Common Amine Protecting Groups in Bioconjugation
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
|---|---|---|---|
| Structure | Benzyl Carbamate | tert-Butyl Carbamate | Fluorenyl Carbamate |
| Stability | Stable to mild/moderate acid and base.[11] | Stable to base and hydrogenolysis.[2] | Stable to acid and mild hydrogenolysis.[11] |
| Primary Cleavage Condition | Catalytic Hydrogenolysis (H₂, Pd/C).[3][9] | Strong Acid (e.g., TFA, HCl).[3][11] | Base (e.g., 20% Piperidine in DMF).[2] |
| Cleavage Mildness | Very Mild, Neutral pH | Harsh (Acidic) | Mild (Basic) |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |
| Orthogonality | Orthogonal to Boc and Fmoc.[9] | Orthogonal to Cbz and Fmoc.[3] | Orthogonal to Boc.[2] |
| Key Advantage in PEGylation | Enables a neutral deprotection step, preserving sensitive protein structures. | Allows for deprotection without using metal catalysts. | Commonly used in solid-phase synthesis; deprotection is fast. |
| Key Disadvantage | Requires a metal catalyst (Pd), which must be removed; incompatible with sulfur-containing molecules.[12] | Strong acid can damage sensitive biomolecules. | Base-lability can be an issue with base-sensitive modifications. |
Data compiled from references[2][3][9][11].
Deprotection Efficiency
The efficiency of Cbz deprotection is crucial for obtaining a high yield of the final active conjugate. Catalytic hydrogenolysis is generally very high-yielding.
Table 2: Representative Yields of Cbz-Group Deprotection via Catalytic Hydrogenolysis
| Substrate | Catalyst System | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-Cbz-aniline | 10 wt% Pd-C, 1 equiv. NaBH₄ | Methanol | 5 min | 98% | [15] |
| N-Cbz-glycine ethyl ester | 10 wt% Pd-C, 1 equiv. NaBH₄ | Methanol | 3 min | 96% | [15] |
| N-Cbz-L-phenylalanine | 10 wt% Pd-C, 1 equiv. NaBH₄ | Methanol | 5 min | 95% | [15] |
| Cbz-linker-PEG-linker-IBU | H₂, 10% Pd/C | Acetonitrile | 24 h | 90% | [16] (Adapted) |
Note: NaBH₄ serves as an in-situ source of hydrogen gas.
Experimental Protocols
The following section provides detailed, representative methodologies for the use of Cbz-protected PEG linkers in bioconjugation.
Protocol 1: Synthesis and Activation of Cbz-NH-PEG-COOH
This protocol describes the protection of a diamine-PEG to create a heterobifunctional linker, followed by conversion of the remaining amine to a carboxylic acid. A more direct approach is to start with a commercially available H₂N-PEG-COOH.
-
Cbz-Protection of α,ω-diamino-PEG:
-
Dissolve α,ω-diamino-PEG (1 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equivalents).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove THF via rotary evaporation. Extract the aqueous solution with dichloromethane (B109758) (DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield mono-Cbz-protected H₂N-PEG-NH-Cbz. Purify by column chromatography.
-
-
Conversion to Carboxylic Acid:
-
Dissolve the mono-Cbz-protected PEG (1 equivalent) and succinic anhydride (B1165640) (1.5 equivalents) in anhydrous DCM.
-
Add triethylamine (B128534) (TEA, 1.5 equivalents) and stir at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Cbz-NH-PEG-COOH .
-
Protocol 2: Conjugation of Cbz-NH-PEG-COOH to a Protein
This protocol details the coupling of the Cbz-protected linker to lysine residues on a target protein.
-
Reagent Preparation:
-
Prepare a solution of the target protein (e.g., 5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Dissolve Cbz-NH-PEG-COOH (10-20 molar excess over protein), N-hydroxysuccinimide (NHS, 1.5 equivalents to PEG), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents to PEG) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the activated PEG-linker solution to the protein solution with gentle stirring. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 2 hours or at 4 °C for 12 hours.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine (B1666218) buffer.
-
-
Purification:
-
Remove unreacted PEG linker and coupling reagents by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Analyze the purified conjugate (Protein-PEG-NH-Cbz) by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Protocol 3: Cbz-Group Deprotection from the PEGylated Protein
This protocol describes the final deprotection step to expose the terminal amine on the conjugated PEG chain.
-
Reaction Setup:
-
Dissolve the purified Protein-PEG-NH-Cbz conjugate in a suitable reaction buffer (e.g., PBS or acetate (B1210297) buffer, pH 5.5-7.0).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the conjugate).
-
Place the reaction vessel in a hydrogenation apparatus.
-
-
Hydrogenolysis:
-
Purge the vessel multiple times with nitrogen or argon gas to remove all oxygen.
-
Introduce hydrogen gas (H₂) to the vessel (typically at atmospheric pressure via a balloon or up to 50 psi in a specialized reactor).
-
Stir the reaction mixture at room temperature for 4-24 hours.[16] Reaction progress can be monitored by LC-MS if a cleavable linker is used between the protein and PEG.[17]
-
-
Work-up and Purification:
-
Carefully purge the vessel with nitrogen to remove all hydrogen gas.
-
Remove the Pd/C catalyst by filtration through a 0.22 µm syringe filter or by centrifugation. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.[12]
-
The resulting solution contains the final activated conjugate (Protein-PEG-NH₂ ), ready for a subsequent conjugation step or for final formulation. Purify further by SEC or dialysis if necessary.
-
Application in Drug Development: Enabling Complex Constructs
The Cbz protection strategy is not merely a synthetic convenience; it is an enabling technology for creating next-generation therapeutics. By allowing for the sequential attachment of different molecules, it facilitates the construction of:
-
Antibody-Drug Conjugates (ADCs): A Cbz-protected PEG linker can be attached to an antibody, followed by deprotection and conjugation of a potent cytotoxic drug.
-
Targeted Drug Delivery Systems: A targeting ligand (e.g., a peptide or small molecule) can be conjugated to a Cbz-protected PEG-lipid, which is then incorporated into a liposome (B1194612). After liposome formation, the Cbz group is removed to expose an amine for attaching a therapeutic payload.
-
Multi-functional Biologics: Two different entities, such as an imaging agent and a therapeutic peptide, can be attached to the same protein scaffold using a sequential, Cbz-mediated approach.
The relationship between this chemical tool and the final biological application is illustrated below.
Conclusion
The benzyloxycarbonyl (Cbz) group serves as a robust and indispensable tool in the field of advanced PEGylation. Its function extends far beyond that of a simple amine-blocking moiety; it is a key enabler of the orthogonal, multi-step synthetic strategies required to build the complex and precisely defined bioconjugates that characterize modern drug development. By providing a stable, protected handle that can be removed under uniquely mild and neutral conditions, the Cbz group grants researchers the control needed to conjugate multiple different components in a specific sequence. A thorough understanding of its chemistry, stability, and experimental application is therefore essential for any scientist working at the cutting edge of bioconjugation and polymer therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. purepeg.com [purepeg.com]
- 6. α-Benzyloxycarbonyl Amino-ω-carboxyl Poly(ethylene Glycol) [CBZ-NH-PEG-COOH] Manufacturer | Sinopeg.com [sinopeg.com]
- 7. Cbz-NH-PEG1-CH2CO2H, 1260092-43-0 | BroadPharm [broadpharm.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. mobt3ath.com [mobt3ath.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tdcommons.org [tdcommons.org]
- 14. Cbz Deprotection - Strong Acid [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the tetra-ethylene glycol (PEG4) spacer in bioconjugation. We will delve into its core properties, applications, and the quantitative impact it has on the performance of bioconjugates. This guide also offers detailed experimental protocols for common bioconjugation techniques involving PEG4 spacers and visual workflows to illustrate key processes.
Introduction to PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to connect two or more molecular entities, such as proteins, peptides, antibodies, or small molecule drugs.[1][2] These flexible, hydrophilic spacers play a crucial role in optimizing the physicochemical properties and biological performance of the resulting conjugate.[3][4] The general structure of a PEG linker consists of repeating ethylene (B1197577) glycol units, and their length can be precisely controlled to fine-tune the characteristics of the bioconjugate.[2][5]
A PEG4 spacer, specifically, contains four repeating ethylene glycol units. This discrete-length PEG (dPEG) offers a balance of hydrophilicity and a defined spacer length, making it a popular choice in the design of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][6]
The primary advantages of incorporating PEG spacers, including PEG4, in bioconjugates include:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules, which can improve conjugation efficiency and the overall handling of the bioconjugate.[1][6][7]
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, leading to a longer circulation half-life in vivo.[3][4]
-
Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on a molecule, potentially reducing the risk of an immune response.[2]
-
Minimized Steric Hindrance: The flexible nature of the PEG spacer provides distance between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.[8][9]
-
Improved Pharmacokinetics: By increasing solubility and stability, and reducing clearance, PEG spacers can significantly improve the pharmacokinetic profile of a bioconjugate.[10]
Quantitative Impact of PEG4 Spacers
The length of the PEG spacer is a critical parameter that can be optimized to achieve the desired properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG4, on key performance metrics.
Table 1: Effect of PEG Spacer Length on Physicochemical and Pharmacokinetic Properties
| Property | PEG2 | PEG4 | PEG6 | PEG12 | Source |
| Hydrophilicity (logD) | -1.95 | - | -2.22 | - | [3] |
| Serum Stability (t½ in min) | 246 ± 4 | - | 584 ± 20 | - | [3] |
| Clearance Rate in Rats | High | Moderate | Low | Low | [10] |
Table 2: Influence of PEG Spacer Length on Binding Affinity and In Vitro Potency
| Parameter | PEG2 | PEG4 | PEG6 | PEG12 | Source |
| IC50 (nM) for GRPR Antagonists | - | 5.4 ± 0.4 | - | - | [11] |
| Drug-to-Antibody Ratio (DAR) of Trastuzumab-MMAD | - | 2.5 | 5.0 | 4.8 | [7] |
Table 3: Impact of PEG Linker Length on PROTAC Performance
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Source |
| SMARCA2 | PEG2 | 500 | 55 | [6] |
| SMARCA2 | PEG4 | 250 | 70 | [6] |
| BRD4 | PEG4 | 31 | - | [12] |
Note: The data presented is illustrative and compiled from different studies. Direct comparison may not always be possible due to variations in experimental conditions, the specific molecules conjugated, and the methodologies used.
Key Applications of PEG4 Spacers
In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[13][14] PEG4 spacers are frequently incorporated into ADC linkers to enhance the solubility of hydrophobic payloads and improve the overall pharmacokinetic properties of the conjugate.[10] The length of the PEG spacer can influence the drug-to-antibody ratio (DAR), with intermediate lengths sometimes leading to higher drug loading.[7]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[15] The linker connecting the target protein binder and the E3 ligase ligand is a crucial component of a PROTAC.[5] PEG4 linkers are often used to improve the solubility and cell permeability of PROTACs. The length of the PEG linker is a key parameter to optimize for efficient ternary complex formation and potent protein degradation, as indicated by DC50 and Dmax values.[5][6]
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments involving PEG4 spacers.
This protocol describes the conjugation of an NHS-activated PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-PEG4-Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[1]
-
Prepare NHS-PEG4-Ester Stock Solution: Immediately before use, dissolve the NHS-PEG4-Ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Ester stock solution to the protein solution. The optimal molar ratio may require optimization.[1][2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[1][2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1][3]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[1][2]
This protocol is for the conjugation of a maleimide-activated PEG4 linker to sulfhydryl groups (e.g., cysteine residues) on a protein or peptide.
Materials:
-
Thiol-containing protein or peptide solution (in a sulfhydryl-free buffer, pH 6.5-7.5, e.g., PBS with 5-10 mM EDTA)
-
Maleimide-PEG4
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Thiol-Containing Molecule: If necessary, reduce disulfide bonds in the protein to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent before proceeding.[16]
-
Prepare Maleimide-PEG4 Stock Solution: Immediately before use, dissolve the Maleimide-PEG4 in anhydrous DMSO or DMF to a concentration of 5-20 mM.[7][16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4 stock solution to the thiol-containing molecule solution.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7][16]
-
Purification: Purify the conjugate from unreacted reagents using a desalting column or dialysis.[7]
This "click chemistry" protocol describes the conjugation of a PEG4-alkyne to an azide-containing molecule.
Materials:
-
Azide-containing molecule
-
Alkyne-PEG4
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable solvent.
-
Alkyne-PEG4 in a suitable solvent.
-
20 mM CuSO4 in water.[17]
-
100 mM sodium ascorbate (B8700270) in water (prepare fresh).[18]
-
100 mM THPTA in water.[17]
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of Alkyne-PEG4 in the reaction buffer.
-
Add Catalyst Components:
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction and vortex briefly.[17][18]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[18]
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes where PEG4 spacers are employed.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG4 spacer.
Caption: General workflow for the design and evaluation of a PROTAC using a PEG4 linker.
Caption: Workflow for site-specific antibody conjugation via disulfide bridging with a PEG4 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of process stress on protein stability in highly-loaded solid protein/PEG formulations from small-scale melt extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG4,PEG8,PEG24 | Effect Of Polyethylene Glycol,alkyl,and Oligonucleotide Spacers On The Binding,secondary Structure,and Self-assembly Of Fractalkine Binding FKN-S2 Aptamer-amphiphiles [sinopeg.com]
- 18. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, indispensable tools in modern bioconjugation and drug development. We will delve into their core principles, chemical properties, and applications, with a focus on their role in creating advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that feature two different reactive functional groups at their termini.[1] This unique structure allows for the sequential and specific covalent attachment of two distinct molecular entities, such as a therapeutic drug and a targeting molecule.[2] The polyethylene glycol backbone imparts several advantageous properties to the resulting bioconjugate, making these linkers a cornerstone of modern drug delivery systems.[1][3]
The fundamental structure of a heterobifunctional PEG linker enables the connection of two different molecules, a principle widely applied in advanced therapeutic design.[4][5] The general structure can be represented as X-PEG-Y, where X and Y are two different reactive functional groups.[6][7]
Key Advantages of Using PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help reduce aggregation.[2][8]
-
Reduced Immunogenicity: PEGylation can mask epitopes on the surface of proteins and other biomolecules, reducing their recognition by the immune system and thus lowering the potential for an immune response.[2][8][9]
-
Improved Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule leads to reduced renal clearance, extending its circulation half-life in the body.[1][9][10]
-
Precise Spatial Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity and stability.[4]
-
Biocompatibility: PEG is generally non-toxic and has low immunogenicity, making it a safe and effective choice for in vivo applications.[3][4][9]
-
Flexibility: The ability to choose different functional groups for each end of the PEG chain provides significant flexibility in designing bioconjugation strategies.[]
Properties and Quantitative Data of Heterobifunctional PEG Linkers
The properties of a heterobifunctional PEG linker are determined by both the length of the PEG chain and the nature of its terminal functional groups. The choice of functional groups is critical as it dictates the reactivity, stability, and compatibility of the linker with the target molecules.[]
Below is a table summarizing common functional groups found on heterobifunctional PEG linkers and their target reactive partners.
| Functional Group | Target Reactive Partner | Resulting Linkage | pH Range for Reaction |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.0 - 9.0[12] |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5[12][13] |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) (with EDC/NHS) | Amide | 4.5 - 7.5 |
| Amine (-NH₂) | Carboxylic Acids (-COOH) (with EDC/NHS) | Amide | 4.5 - 7.5 |
| Aldehyde | Amines (-NH₂) (reductive amination) | Secondary Amine | ~7.0 |
| Azide (-N₃) | Alkynes (Click Chemistry) | Triazole | Not specified |
| Alkyne | Azides (-N₃) (Click Chemistry) | Triazole | Not specified |
The length of the PEG spacer can be varied to optimize the properties of the final conjugate. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, which can further enhance the circulation half-life.[13] However, excessively long chains may also lead to steric hindrance, potentially impacting the biological activity of the conjugated molecule.[13]
The following table provides examples of commercially available heterobifunctional PEG linkers with their corresponding properties.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm Length (Å) |
| MAL-PEG4-NHS | Maleimide | NHS Ester | 425.39 | 4 | 24.1 |
| MAL-PEG8-NHS | Maleimide | NHS Ester | 601.61 | 8 | 38.9 |
| NH2-PEG4-COOH | Amine | Carboxylic Acid | 235.26 | 4 | 17.6 |
| NH2-PEG12-COOH | Amine | Carboxylic Acid | 587.68 | 12 | 47.2 |
| Alkyne-PEG4-NHS | Alkyne | NHS Ester | 326.33 | 4 | 23.5 |
| Azide-PEG4-COOH | Azide | Carboxylic Acid | 247.24 | 4 | 17.6 |
Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the development of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and PROTACs.
3.1. Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[2][] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[2] The PEG component of the linker can also improve the solubility and reduce the aggregation of the final ADC.[]
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).
3.2. PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are novel therapeutic modalities that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Heterobifunctional PEG linkers are often used to bridge these two ligands, providing the necessary flexibility and spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: Mechanism of action for a PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
4.1. Protocol for Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[4]
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)
Procedure:
Step 1: Activation of the Antibody with the NHS-PEG-Maleimide Linker
-
Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO or DMF immediately before use.[1]
-
Adjust the pH of the antibody solution to 7.5-8.5.[4]
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[1][4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).[1]
Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][4]
-
If desired, the reaction can be quenched by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol.
-
Purify the final antibody-drug conjugate by size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.[4]
4.2. Protocol for Conjugation using a Carboxyl-PEG-Amine Linker (with EDC/NHS)
This protocol describes the conjugation of a protein to an amine-containing molecule using a carboxyl-terminated PEG linker and EDC/NHS chemistry.
Materials:
-
Protein with available amine groups
-
Carboxyl-PEG-Amine linker
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 5.5-6.0)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M hydroxylamine (B1172632) or Tris, pH 8.5)
-
Desalting column or dialysis equipment
Procedure:
Step 1: Activation of the Carboxyl Group on the PEG Linker
-
Dissolve the Carboxyl-PEG-Amine linker in the activation buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.[1]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.[1]
Step 2: Conjugation to the Protein
-
Immediately add the activated linker solution to the protein solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to protein).[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the conjugation buffer.[1]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.[1]
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.[1]
Step 3: Conjugation to the Amine-Containing Molecule
-
The purified protein-PEG-amine conjugate can now be reacted with a carboxyl-containing molecule using EDC/NHS chemistry, following a similar procedure as described in Steps 1 and 2.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 7. heterobifunctional pegs [jenkemusa.com]
- 8. precisepeg.com [precisepeg.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. biopharminternational.com [biopharminternational.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Functionalized PEG4-Acid Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of functionalized tetraethylene glycol-acid (PEG4-Acid) linkers, versatile tools in the field of bioconjugation. While the term "Z-PEG4-Acid" may not be standard nomenclature, this document will delve into the core principles and applications of various commonly used PEG4-Acid derivatives, equipping researchers with the foundational knowledge for their successful application in drug development and beyond.
Introduction to PEG4-Acid Linkers
PEG4-Acid linkers are heterobifunctional molecules that play a crucial role in covalently linking two or more molecules. They consist of a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties, and a terminal carboxylic acid group. The other end of the PEG spacer is functionalized with a reactive group, allowing for specific conjugation chemistries.
The hydrophilic PEG4 spacer is a key feature, enhancing the aqueous solubility of the resulting bioconjugate and potentially reducing non-specific binding.[1][2] This can be particularly advantageous when working with hydrophobic drugs or proteins. The defined length of the PEG4 spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
The terminal carboxylic acid (-COOH) provides a versatile handle for conjugation. It can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] This reaction is typically mediated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[2]
This guide will focus on several key functionalized PEG4-Acid linkers, outlining their properties, applications, and the experimental protocols for their use.
Properties of Common Functionalized PEG4-Acid Linkers
The choice of a specific PEG4-Acid linker depends on the desired conjugation strategy. Below is a summary of some commonly employed derivatives and their key features.
| Linker Variant | Reactive Group | Key Features & Applications |
| Azido-PEG4-Acid | Azide (B81097) (-N3) | The azide group facilitates "click chemistry," specifically the highly efficient and biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing a dibenzocyclooctyne (DBCO) group, or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.[3][4] This bioorthogonal reaction is widely used in labeling and conjugating biomolecules under mild conditions.[4] |
| Thiol-PEG4-Acid | Thiol (-SH) | The thiol group offers a reactive handle for conjugation to maleimides, vinyl sulfones, or for attachment to gold surfaces.[1] This linker is often used in the development of antibody-drug conjugates (ADCs) where a drug is first attached to the thiol group, and the carboxylic acid is then used to conjugate to an antibody.[1] |
| Boc-PEG4-Acid | Boc-protected Amine | This linker contains a tert-butyloxycarbonyl (Boc) protected amine. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[2] This "orthogonal" reactivity is valuable in multi-step synthesis of complex bioconjugates like ADCs and PROTACs (Proteolysis Targeting Chimeras).[2] |
| mPEG4-Acid | Methoxy (B1213986) (-OCH3) | The methoxy group terminates one end of the PEG chain, rendering it unreactive. This is useful when the goal is to PEGylate a molecule at a specific site through the carboxylic acid group without the possibility of cross-linking.[5][6] |
Applications in Drug Development
Functionalized PEG4-Acid linkers are instrumental in the design and synthesis of novel therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. A PEG4-Acid linker can be used to connect the antibody to the drug. The hydrophilic nature of the PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. PEG4-Acid derivatives are frequently used as components of these linkers to optimize the solubility and cell permeability of the PROTAC.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving functionalized PEG4-Acid linkers.
Protocol 1: General Procedure for Amine Conjugation using a PEG4-Acid Linker
This protocol describes the conjugation of a PEG4-Acid linker to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Functionalized PEG4-Acid linker
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Solutions:
-
Dissolve the PEG4-Acid linker in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Immediately before use, prepare a fresh solution of EDC/NHS in Activation Buffer.
-
-
Activate the Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the PEG4-Acid linker solution.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated PEG4-Acid linker solution to the protein solution. A 5- to 20-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined experimentally.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Quantitative Data Summary for Amine Conjugation:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[7] |
| Molar Excess of Linker | 5- to 20-fold over protein | The optimal ratio should be determined empirically.[7] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3 to 8.5 is often optimal for labeling proteins.[7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive proteins.[7] |
Protocol 2: Surface Immobilization using DBCO-PEG4-Acid
This protocol details the immobilization of an azide-modified biomolecule onto an amine-functionalized surface using a DBCO-PEG4-Acid linker. This involves a two-step process: first, attaching the linker to the surface, and second, "clicking" the biomolecule to the linker.
Materials:
-
Amine-functionalized surface (e.g., glass slide, microarray plate)
-
DBCO-PEG4-Acid linker
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Activation Buffer: Anhydrous DMF or DMSO
-
Coupling Buffer: e.g., PBS, pH 7.4
-
EDC and NHS
-
Reaction Buffer: e.g., PBS, pH 7.4
-
Washing Buffer: e.g., PBST (PBS with Tween-20)
Procedure:
Step 1: Linker Conjugation to the Surface
-
Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer.
-
Activate Linker: Prepare a fresh solution of EDC/NHS in Activation Buffer. Dissolve the DBCO-PEG4-Acid linker in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired concentration (e.g., 1-10 mM) in Activation Buffer. Mix the linker solution with the EDC/NHS solution and incubate for 15-30 minutes at room temperature.[4]
-
Linker Immobilization: Add the activated DBCO-linker solution to the amine-functionalized surface. Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Washing: Wash the surface extensively with Coupling Buffer to remove unbound linker.
Step 2: Biomolecule Immobilization via Click Chemistry
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule in the Reaction Buffer.
-
Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface. Incubate for 1-4 hours at room temperature.
-
Final Washing: Wash the surface with PBST to remove any non-covalently bound molecules.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Amine conjugation workflow using a PEG4-Acid linker.
Caption: Workflow for surface immobilization via click chemistry.
Conclusion
Functionalized PEG4-Acid linkers are indispensable reagents in modern bioconjugation. Their modular nature, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of complex biomolecules with tailored properties. By understanding the fundamental principles of their reactivity and the specific protocols for their use, researchers can effectively leverage these powerful tools to advance their research and development efforts in therapeutics, diagnostics, and beyond.
References
An In-Depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid (CAS Number 2250278-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid, with the CAS number 2250278-48-7, is a heterobifunctional crosslinker that has garnered significant attention in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and improved solubility to the resulting conjugates.[3][4] One terminus of the linker features a carboxylic acid group, enabling covalent attachment to amine-containing molecules, while the other end is protected by a benzyloxycarbonyl (Cbz or Z) group, which can be selectively removed to reveal a reactive amine.[5][6][7] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Benzyloxycarbonyl-PEG4-Acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2250278-48-7 | [8] |
| Chemical Name | Benzyloxy carbonyl-PEG4-Acid | [8] |
| Molecular Formula | C₁₉H₂₈O₈ | [8] |
| Molecular Weight | 384.4 g/mol | [8] |
| Appearance | Typically a colorless oil or solid | [9] |
| Purity | ≥95% | [8] |
| Storage Conditions | -20°C, desiccated | [8] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [9] |
Chemical Reactivity and Applications
The primary utility of Benzyloxycarbonyl-PEG4-Acid lies in its role as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
The carboxylic acid moiety of Benzyloxycarbonyl-PEG4-Acid can be readily coupled with an amine-containing molecule, such as a ligand for an E3 ligase (e.g., pomalidomide), using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[10][11][12]
The benzyloxycarbonyl (Cbz) protecting group can be removed under mild conditions via catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, to yield a free amine.[13][14][15] This newly exposed amine can then be further functionalized, for instance, by coupling it to a ligand for the protein of interest.
The PEG4 spacer offers several advantages in PROTAC design, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often hydrophobic PROTAC molecule.[3]
-
Improved Cell Permeability: The physicochemical properties imparted by the PEG linker can influence the ability of the PROTAC to cross cell membranes.[16]
-
Optimal Linker Length: The length of the linker is a critical parameter for the efficacy of a PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG linkers of varying lengths are often screened to identify the optimal distance for efficient protein degradation.[17][]
Experimental Protocols
Amide Coupling of Benzyloxycarbonyl-PEG4-Acid to a Primary Amine
This protocol describes a general procedure for the coupling of the carboxylic acid group of Benzyloxycarbonyl-PEG4-Acid to a primary amine using HATU as the coupling agent.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Amine-containing substrate (e.g., E3 ligase ligand)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzyloxycarbonyl-PEG4-Acid (1.0 equivalent) and the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.1-1.5 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.
Deprotection of the Benzyloxycarbonyl (Cbz) Group by Hydrogenolysis
This protocol outlines a general method for the removal of the Cbz protecting group using palladium-catalyzed hydrogenolysis.
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (10% w/w)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate, cyclohexene)
-
Solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof)
Procedure:
-
Dissolve the Cbz-protected substrate in the chosen solvent in a reaction vessel suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium relative to the substrate) to the solution.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric pressure or slightly above, using a balloon or a hydrogenation apparatus). Alternatively, add the hydrogen transfer reagent.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be used directly in the next step or purified further if necessary.
Signaling Pathway and Experimental Workflow
The primary application of Benzyloxycarbonyl-PEG4-Acid is in the construction of PROTACs, which hijack the ubiquitin-proteasome system to induce targeted protein degradation.
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is the cellular machinery co-opted by PROTACs.
Caption: The Ubiquitin-Proteasome Pathway Hijacked by PROTACs.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of a PROTAC using Benzyloxycarbonyl-PEG4-Acid and its subsequent biological evaluation.
Caption: A typical workflow for PROTAC synthesis and evaluation.
Conclusion
Benzyloxycarbonyl-PEG4-Acid is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its well-defined structure, featuring a hydrophilic PEG4 spacer and orthogonal protecting groups, allows for the controlled and systematic construction of molecules with improved physicochemical and pharmacological properties. The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to effectively utilize this important chemical tool in their drug development endeavors.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CbzNH-PEG4-CH2COOH, 1451362-51-8 | BroadPharm [broadpharm.com]
- 6. Cbz-N-amido-PEG4-acid, 756526-00-8 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound, 2250278-48-7 | BroadPharm [broadpharm.com]
- 9. conju-probe.com [conju-probe.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. tdcommons.org [tdcommons.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Z-PEGylation: A Technical Guide to Zwitterionic Polymer Conjugation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of therapeutic molecules with polymers to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug delivery. While Poly(ethylene glycol) (PEG) has been the gold standard in this field, the emergence of "Z-PEGylation," or more accurately, the use of zwitterionic polymers, presents a promising alternative that addresses some of the key limitations of traditional PEGylation. This technical guide provides an in-depth exploration of the core principles of zwitterionic polymer conjugation, offering a comprehensive overview of the chemistry, biological interactions, and therapeutic applications of this cutting-edge technology. Through a detailed examination of experimental protocols, quantitative data, and the underlying mechanisms of action, this document serves as a vital resource for researchers and drug development professionals seeking to leverage the unique advantages of zwitterionic polymers in their therapeutic design strategies.
Introduction: Beyond Traditional PEGylation
PEGylation, the covalent attachment of PEG to a drug molecule, has been a highly successful strategy for improving the therapeutic efficacy of various drugs by increasing their hydrodynamic size. This leads to reduced renal clearance, prolonged circulation half-life, and shielding from proteolytic enzymes and the host's immune system.[1] However, the widespread and repeated use of PEGylated therapeutics has led to the development of anti-PEG antibodies in some patients, which can lead to accelerated blood clearance and reduced efficacy.[2] This has spurred the search for alternative polymers that can mimic the beneficial "stealth" properties of PEG while offering improved biocompatibility and reduced immunogenicity.
Zwitterionic polymers have emerged as a leading alternative. These polymers contain an equal number of positive and negative charges within their repeating units, resulting in an overall neutral charge and a super-hydrophilic nature.[3][4] This unique characteristic allows them to form a tightly bound hydration layer via strong electrostatic interactions, which is even more effective at resisting non-specific protein adsorption than the hydrogen-bonding-based hydration layer of PEG.[5] This enhanced anti-fouling property is the key to the potential of zwitterionic polymers to serve as a next-generation platform for drug conjugation.[6]
Core Principles of Zwitterionic Polymer Conjugation
The fundamental principle behind the use of zwitterionic polymers in drug delivery is their ability to create a biological "non-fouling" surface on the conjugated therapeutic. This "stealth" effect minimizes interactions with opsonins and phagocytic cells, thereby prolonging the drug's circulation time and improving its chances of reaching the target site.[4]
Mechanism of Action: The Hydration Layer
The primary mechanism by which zwitterionic polymers prevent biofouling is through the formation of a robust and tightly bound hydration layer. Unlike PEG, which relies on weaker hydrogen bonds to coordinate water molecules, the charged groups on zwitterionic polymers engage in strong ion-dipole interactions with water.[5] This creates a physical and energetic barrier that effectively prevents proteins and cells from adsorbing onto the surface of the drug conjugate.
Diagram: Comparison of Hydration Layers
Caption: Hydration layer formation around PEG versus a zwitterionic polymer.
Advantages Over Traditional PEGylation
The use of zwitterionic polymers for drug conjugation offers several key advantages over traditional PEGylation:
-
Reduced Immunogenicity: Zwitterionic polymers are generally considered to be immunologically inert, with a lower propensity to induce the formation of anti-polymer antibodies compared to PEG.[2]
-
Enhanced Bioactivity Retention: Some studies have shown that conjugating proteins with zwitterionic polymers, such as poly(carboxybetaine), can lead to better retention of the protein's biological activity compared to PEGylation.[7][8] This is attributed to the different nature of the hydration layer, which may interfere less with the protein's active site.
-
Improved Stability: Zwitterionic polymer conjugation has been shown to enhance the thermal and chemical stability of proteins, comparable to or even exceeding that of PEGylation.[7]
-
Stimuli-Responsiveness: Certain zwitterionic polymers can be designed to be responsive to environmental stimuli such as pH or temperature, allowing for "smart" drug delivery systems that release their payload at specific sites.[4]
Quantitative Data on Zwitterionic Polymer-Drug Conjugates
The following tables summarize key quantitative data from studies on zwitterionic polymer-drug conjugates, providing a comparison with unconjugated drugs and their PEGylated counterparts where available.
| Drug/Protein | Polymer Conjugate | Key Pharmacokinetic/Pharmacodynamic Parameter | Result | Citation |
| Insulin | Poly(carboxybetaine) (PCB) | In vivo glucose lowering activity | 24% increase compared to native insulin | [9][10] |
| Insulin | Zwitterionic Polymer | Pharmacokinetics | Improved compared to native insulin, similar to PEGylated insulin | [8] |
| α-Chymotrypsin | Poly(carboxybetaine) (pCB) | Binding Affinity (Km) | Retained or improved compared to native enzyme, while PEGylation decreased affinity | [7] |
| Paclitaxel (B517696) | Biodegradable Zwitterionic Sulfobetaine (B10348) Polymer | In vitro cancer cell viability (A549, 72h) | 20.0 ± 2.5% | [11][12] |
| Paclitaxel | Biodegradable Zwitterionic Sulfobetaine Polymer | In vitro cancer cell viability (MCF7, 72h) | 1.7 ± 1.7% | [11][12] |
| Paclitaxel | Biodegradable Zwitterionic Sulfobetaine Polymer | In vitro cancer cell viability (PaCa-2, 72h) | 14.8 ± 0.9% | [11][12] |
| Property | Zwitterionic Polymers | Poly(ethylene glycol) (PEG) |
| Hydration Mechanism | Strong ion-dipole interactions | Weaker hydrogen bonding |
| Immunogenicity | Generally low to negligible | Potential for anti-PEG antibody formation |
| Bioactivity Retention | Often high, can be improved | Can be significantly reduced |
| Stimuli-Responsiveness | Can be designed to be pH, temp., or salt-responsive | Generally not responsive |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of zwitterionic polymer-drug conjugates.
Synthesis of a Zwitterionic Polymer: Poly(sulfobetaine methacrylate) (pSBMA)
This protocol describes the synthesis of a copolymer of sulfobetaine methacrylate (B99206) (SBMA) and an amine-containing monomer for subsequent conjugation.
Diagram: Synthesis of pSBMA Copolymer
Caption: Workflow for the synthesis of a pSBMA-co-pAEMA copolymer.
Materials:
-
Sulfobetaine methacrylate (SBMA)
-
2-aminoethyl methacrylate (AEMA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen gas
-
Dialysis tubing
Procedure:
-
Dissolve desired amounts of SBMA and AEMA in deionized water.
-
Dissolve AIBN initiator in DMSO.
-
Mix the monomer and initiator solutions.
-
Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Initiate polymerization by placing the reaction vessel in an oil bath preheated to 70°C.
-
Allow the reaction to proceed for 20 hours.
-
Terminate the reaction by cooling to room temperature.
-
Purify the resulting copolymer by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers and oligomers.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain the final pSBAE copolymer as a white powder.[13]
Conjugation of a Zwitterionic Polymer to a Protein
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-activated zwitterionic polymer to the primary amines of a protein.
Diagram: Protein-Zwitterionic Polymer Conjugation
Caption: Experimental workflow for conjugating a protein with an NHS-activated zwitterionic polymer.
Materials:
-
Protein of interest (e.g., α-chymotrypsin)
-
NHS-activated zwitterionic polymer (e.g., NHS-pCB)
-
HEPES buffer (200 mM, pH 8.5)
-
Ultrafiltration device (e.g., with a 30 kDa molecular weight cutoff membrane)
-
Size-exclusion chromatography (SEC) system (optional, for further purification)
Procedure:
-
Prepare a solution of the protein in HEPES buffer.
-
Prepare a solution of the NHS-activated zwitterionic polymer.
-
Add the polymer solution to the protein solution while stirring.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Incubate the reaction mixture at 4°C for 3 hours.
-
Purify and concentrate the resulting conjugate using an ultrafiltration device to remove unreacted polymer and other small molecules.
-
For higher purity, the conjugate can be further purified using size-exclusion chromatography.
-
Characterize the final conjugate to determine the degree of polymer conjugation and confirm its purity.[7]
Signaling Pathways and Cellular Uptake
The primary impact of zwitterionic polymer conjugation is on the pharmacokinetic profile of the drug rather than a direct modulation of specific signaling pathways. However, the delivery mechanism can influence how the drug interacts with cells.
The cellular uptake of zwitterionic polymer-drug conjugates, particularly those formulated as nanoparticles, is predominantly mediated by endocytosis.[14] While the zwitterionic surface effectively prevents non-specific protein adsorption and reduces uptake by phagocytic cells of the mononuclear phagocyte system (MPS), targeted delivery can be achieved by incorporating specific ligands into the polymer structure.[4][15]
Some advanced zwitterionic delivery systems are designed to respond to the tumor microenvironment. For example, a pH-sensitive zwitterionic polymer can undergo a charge conversion from neutral to positive in the acidic environment of a tumor, which then enhances its uptake by cancer cells through electrostatic interactions with the negatively charged cell membrane.[15]
Diagram: Cellular Uptake of a pH-Responsive Zwitterionic Nanoparticle
Caption: Mechanism of enhanced cellular uptake of a pH-sensitive zwitterionic nanoparticle.
Conclusion and Future Perspectives
Zwitterionic polymer conjugation represents a significant advancement in drug delivery technology, offering a compelling alternative to traditional PEGylation. The unique properties of zwitterionic materials, particularly their superior anti-fouling characteristics and reduced immunogenicity, position them as a promising platform for the development of next-generation therapeutics with improved safety and efficacy profiles. While further research is needed to fully elucidate the long-term in vivo behavior and potential toxicities of these polymers, the existing data strongly support their continued investigation and development. As our understanding of the structure-property relationships of zwitterionic polymers deepens, we can expect the emergence of even more sophisticated and "intelligent" drug delivery systems that can be tailored to address specific therapeutic challenges. The era of "Z-PEGylation" is poised to make a significant impact on the future of medicine.
References
- 1. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zwitterionic Polymer: A New Paradigm for Protein Conjugation beyond PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zwitterionic Polymers and Their Applications in Drug Delivery [ijche.ir]
- 4. zwitterco.com [zwitterco.com]
- 5. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. Simple Protein Modification Using Zwitterionic Polymer to Mitigate the Bioactivity Loss of Conjugated Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of Polysulfobetaine via Poly(pyrogallol) Coatings for Improving the Antifouling Efficacy of Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sulfobetaine Zwitterionic Polymer-Drug Conjugate for Multivalent Paclitaxel and Gemcitabine Co-Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in zwitterionic nanoscale drug delivery systems to overcome biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Benzyloxycarbonyl-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety, properties, and handling procedures for Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH). It is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development who utilize this versatile linker in their work. This document includes detailed safety information, physical and chemical properties, and established experimental protocols for its application in bioconjugation and peptide synthesis.
Chemical Identity and Properties
Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker that incorporates a benzyl (B1604629) protecting group (Cbz) on an amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media. The carboxylic acid can be activated to react with primary amines, while the Cbz group can be removed through hydrogenolysis to reveal a free amine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Benzyloxycarbonyl-PEG4-Acid | [1] |
| Synonyms | Cbz-PEG4-COOH, Benzyloxycarbonyl-tetraethylene glycol-acid | [1][2] |
| CAS Number | 2250278-48-7 | [1] |
| Molecular Formula | C19H28O8 | [1] |
| Molecular Weight | 384.4 g/mol | [1] |
| Purity | Typically ≥95% | [1][2] |
| Appearance | Varies (often a solid or oil) | N/A |
| Storage | Recommended at -20°C in a dry environment, protected from sunlight. | [1][2][] |
Safety and Handling
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Classification | Precautionary Statements | Reference(s) |
| Acute Oral Toxicity | Harmful if swallowed (H302) | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention. | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | P260: Do not breathe dust.P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [4] |
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention. | [4] |
| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention. | [4][5] |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention. | [4][5] |
Table 4: Fire-Fighting and Accidental Release Measures
| Measure | Protocol | Reference(s) |
| Suitable Extinguishing Media | Dry powder or carbon dioxide extinguishers. | [4] |
| Protective Equipment | Wear self-contained breathing apparatus and protective clothing. | [4] |
| Accidental Release | Mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal. Do not allow the material to enter drains or water courses. | [4] |
Table 5: Handling and Storage
| Aspect | Recommendation | Reference(s) |
| Handling | Use in a chemical fume hood. Wear chemical-resistant gloves and safety goggles. Wash thoroughly after handling and wash contaminated clothing before reuse. | [4] |
| Storage | Store locked up at -20°C. Keep in a dry and well-ventilated place. | [1][2][] |
| Incompatible Materials | Oxidizing agents. | [4] |
Experimental Protocols
Benzyloxycarbonyl-PEG4-Acid is a valuable tool in bioconjugation and drug delivery research. The following are generalized protocols for its use.
Amine Coupling via Carboxylic Acid Activation
The terminal carboxylic acid of Cbz-PEG4-COOH can be activated to form a stable amide bond with a primary amine on a target molecule (e.g., a protein, peptide, or drug).
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve Benzyloxycarbonyl-PEG4-Acid in an anhydrous organic solvent such as DMF or DMSO.
-
Add a coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an activator like NHS (N-Hydroxysuccinimide) or Sulfo-NHS.
-
The reaction mixture is typically stirred at room temperature for 15-60 minutes to form the active ester.
-
-
Conjugation to Amine-Containing Molecule:
-
The amine-containing target molecule is prepared in a suitable buffer (e.g., PBS, pH 7.4-8.5).
-
The activated Cbz-PEG4-Acid is added to the solution of the target molecule. A molar excess of the linker is often used.
-
The reaction is incubated for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
The resulting conjugate is purified from excess reagents and byproducts using methods such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz) group can be removed to expose a primary amine, which can then be used for subsequent conjugation reactions.
Methodology:
-
Hydrogenolysis:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.
-
Conclusion
Benzyloxycarbonyl-PEG4-Acid is a key enabling reagent in the fields of bioconjugation and drug delivery. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the straightforward and efficient linkage of various molecules. A thorough understanding of its chemical properties and adherence to appropriate safety and handling protocols are paramount for its successful and safe implementation in research and development. This guide provides a foundational understanding to aid researchers in their work with this important compound.
References
An In-depth Technical Guide to the Storage and Stability of Z-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of Z-PEG4-COOH, a critical reagent in bioconjugation, drug delivery, and pharmaceutical development. In this context, "Z" refers to the Benzyloxycarbonyl (Cbz) protecting group, making the full chemical name Cbz-NH-PEG4-COOH . This document offers detailed protocols and data-driven insights to ensure the optimal performance and longevity of this valuable compound.
Chemical Identity and Properties
Z-PEG4-COOH, or Cbz-NH-PEG4-COOH, is a heterobifunctional linker molecule. It incorporates a Cbz-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The Cbz group provides a stable, temporary block for the amine functionality, while the hydrophilic PEG4 spacer enhances aqueous solubility and reduces the immunogenicity of conjugated molecules. The terminal carboxylic acid allows for covalent attachment to primary amines on target molecules like proteins, peptides, or drug compounds.
Table 1: Physicochemical Properties of Z-PEG4-COOH
| Property | Value |
| Chemical Name | N-Benzyloxycarbonyl-amino-PEG4-carboxylic acid |
| Synonyms | Z-PEG4-COOH, Cbz-NH-PEG4-COOH |
| Molecular Formula | C₁₉H₂₉NO₈ |
| Molecular Weight | 399.44 g/mol |
| Appearance | Colorless to pale yellow viscous oil or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, Dichloromethane) and has some aqueous solubility. |
Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the integrity of Z-PEG4-COOH.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [1] 0-4°C may be acceptable for short-term (days to weeks). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [1] | The compound can be hygroscopic; an inert atmosphere prevents moisture absorption. |
| Light | Protect from light. | Prevents potential photolytic degradation. |
| Moisture | Keep in a dry, desiccated environment. [2] Before use, allow the vial to warm to room temperature before opening to avoid condensation.[1] | Moisture can lead to hydrolysis of the carboxylic acid and potentially affect the Cbz group over extended periods. |
| Solution Storage | If stock solutions are prepared (e.g., in dry DMSO or DMF), they should be stored at -20°C in tightly sealed vials. [1] It is recommended to use freshly prepared solutions. | Minimizes solvent-mediated degradation. Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Stability Profile and Degradation Pathways
The stability of Z-PEG4-COOH is primarily dictated by the lability of the Cbz protecting group. The PEG4 linker and the carboxylic acid are generally stable under standard conditions.
The primary degradation pathway for Z-PEG4-COOH is the cleavage of the Cbz group , which liberates the free amine. This deprotection can be intentionally induced or can occur under certain undesirable conditions.
Table 3: Stability of the Cbz Protecting Group under Various Conditions
| Condition | Stability | Notes |
| Mildly Acidic (pH 4-6) | Stable | The Cbz group is generally stable in mildly acidic conditions at room temperature. |
| Strongly Acidic | Labile | Cleavage can occur with strong acids such as HBr in acetic acid.[3] |
| Mildly Basic (pH 8-10) | Stable | Generally stable, making it compatible with many standard bioconjugation reactions. However, prolonged exposure to high pH should be avoided.[3] |
| Strongly Basic | Potentially Labile | Can be cleaved under specific, harsh basic conditions, though this is not a standard deprotection method.[3] |
| Reducing Agents | Labile | The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[4] This is the most common and mildest method of deprotection. |
| Oxidizing Agents | Generally Stable | The Cbz group is resistant to many common oxidizing agents. |
Visualizing the Core Structure and Degradation
Experimental Protocols
Protocol for Stability Assessment using HPLC
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity of Z-PEG4-COOH over time.
Objective: To separate the intact Z-PEG4-COOH from potential degradation products, primarily the deprotected NH₂-PEG4-COOH.
Instrumentation and Materials:
-
HPLC system with a UV detector or Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Z-PEG4-COOH sample.
-
Appropriate solvents for sample dilution (e.g., a mixture of Mobile Phase A and B).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Z-PEG4-COOH in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
For the stability study, store aliquots of this stock solution under the desired stress conditions (e.g., elevated temperature, different pH buffers).
-
At each time point, dilute the sample to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (for the Cbz group) or CAD.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 80 |
| 22.0 | 80 |
| 23.0 | 20 |
| 30.0 | 20 |
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the parent compound (Z-PEG4-COOH).
-
The deprotected product, being more polar, will typically have a shorter retention time than the parent compound.
-
Calculate the percentage purity at each time point by dividing the peak area of the parent compound by the total peak area of all components.
-
Protocol for Cbz Group Deprotection (Hydrogenolysis)
This protocol describes the standard and most widely used method for removing the Cbz protecting group to yield NH₂-PEG4-COOH.
Materials:
-
Z-PEG4-COOH.
-
Palladium on carbon (10% Pd/C).
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus).
-
Celite®.
Procedure:
-
Dissolution: Dissolve the Z-PEG4-COOH (1.0 equivalent) in a suitable solvent.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected NH₂-PEG4-COOH. Further purification can be performed by chromatography if necessary.
Conclusion
Z-PEG4-COOH is a robust and versatile linker for bioconjugation and drug delivery applications. Its stability is well-maintained under the recommended storage conditions of -20°C in a dry, dark, and inert environment. The primary route of degradation is the cleavage of the Cbz protecting group, which is sensitive to catalytic hydrogenolysis and strong acids. By adhering to the storage guidelines and utilizing the analytical methods outlined in this guide, researchers can ensure the quality and performance of their Z-PEG4-COOH reagents, leading to more reliable and reproducible scientific outcomes.
References
A Technical Guide to Benzyloxycarbonyl-PEG4-Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] This linker contains a carboxylic acid group and a benzyloxycarbonyl (Cbz or Z) protected amine functionality, connected by a discrete four-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to various molecules.[1]
The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.[3][4] The Cbz group serves as a robust protecting group for an amine, which can be selectively removed under mild conditions through hydrogenolysis.[3][4] This orthogonal reactivity makes Benzyloxycarbonyl-PEG4-Acid a versatile tool for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.
Core Properties
The fundamental properties of Benzyloxycarbonyl-PEG4-Acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₈O₈ | [3][5] |
| Molecular Weight | 384.4 g/mol | [3][5] |
| CAS Number | 2250278-48-7 | [3][5] |
| Appearance | Varies (typically a solid or oil) | |
| Purity | ≥95% (typical) | [3] |
| Storage | -20°C, desiccated | [3] |
Experimental Protocols
The utility of Benzyloxycarbonyl-PEG4-Acid is defined by two primary reaction types: the conjugation of its carboxylic acid to an amine-containing molecule and the subsequent deprotection of the Cbz group to reveal a primary amine.
Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of Benzyloxycarbonyl-PEG4-Acid to a molecule containing a primary amine (R-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Amine-containing molecule (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzyloxycarbonyl-PEG4-Acid (1 equivalent) in anhydrous DMF or DCM.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Let the reaction proceed at room temperature for 1-2 hours to form the NHS-activated ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Conjugation: In a separate vessel, dissolve the amine-containing molecule (R-NH₂) (1 to 1.1 equivalents) in anhydrous DMF or DCM.
-
Reaction: Slowly add the solution of R-NH₂ to the activated Benzyloxycarbonyl-PEG4-Acid solution. Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Incubation: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction for the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the purified Cbz-protected conjugate.
Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis to yield a free primary amine.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen source (H₂ gas balloon or a hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material. Reaction times can vary from 1 to 24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography or crystallization if necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the use of Benzyloxycarbonyl-PEG4-Acid in bioconjugation.
Caption: A representative workflow for bioconjugation using Benzyloxycarbonyl-PEG4-Acid.
References
Methodological & Application
Application Notes and Protocols for Benzyloxycarbonyl-PEG4-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH) is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This linker features a terminal carboxylic acid and a Benzyloxycarbonyl (Cbz) protected amine, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.
The carboxylic acid group allows for covalent attachment to primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry using reagents like EDC and NHS.[1] The Cbz protecting group provides a stable mask for the terminal amine, which can be selectively removed under specific conditions, most commonly through hydrogenolysis, to allow for subsequent conjugation steps.[2] The PEG4 spacer enhances the aqueous solubility of the conjugate and can reduce its immunogenicity.[1]
These application notes provide detailed protocols for the conjugation of Cbz-PEG4-Acid to a primary amine-containing biomolecule and the subsequent deprotection of the Cbz group to expose a reactive amine for further functionalization.
Data Presentation
Table 1: Recommended Molar Ratios and Reaction Conditions for Cbz-PEG4-Acid Conjugation
| Parameter | Step 1: Amine Conjugation (EDC/NHS Activation) | Step 2: Cbz Deprotection (Hydrogenolysis) |
| Molar Ratio (Linker:Reagents) | Cbz-PEG4-Acid : EDC : NHS 1 : (1.2 - 5) : (1.2 - 2)[3][4] | Cbz-PEG-conjugate : Palladium on Carbon (Pd/C) 1 : (catalytic amount, e.g., 5-10% w/w) |
| Molar Ratio (Linker:Biomolecule) | (1.5 - 20) : 1 (optimization required)[3][4] | N/A |
| Solvent | Anhydrous DMF or DMSO for activation; Aqueous buffer (e.g., PBS, MES) for conjugation[1][4] | Methanol (MeOH), Ethanol (EtOH), or similar protic solvents[2] |
| pH | Activation: 4.5 - 6.0 (e.g., MES buffer) Conjugation: 7.2 - 8.5 (e.g., PBS buffer)[4] | Neutral |
| Temperature | Room Temperature (20-25°C) or 4°C[1] | Room Temperature to 60°C[2] |
| Reaction Time | Activation: 15 - 30 minutes Conjugation: 1 - 2 hours at RT, or overnight at 4°C[1] | 1 - 40 hours (reaction progress should be monitored)[2] |
| Quenching Reagent | Tris buffer or hydroxylamine (B1172632) (final concentration 20-50 mM)[1] | N/A |
| Typical Yield | Highly variable depending on the biomolecule; typically ranges from 10% to over 80%[5][6] | Generally high, often near quantitative |
Experimental Protocols
Protocol 1: Conjugation of Cbz-PEG4-Acid to a Primary Amine-Containing Protein
This protocol describes a general two-step procedure for conjugating the carboxylic acid end of Cbz-PEG4-Acid to primary amines on a protein, such as an antibody.
Materials:
-
Cbz-PEG4-Acid
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
Step 1: Activation of Cbz-PEG4-Acid
-
Allow all reagents to come to room temperature before use.
-
Prepare a stock solution of Cbz-PEG4-Acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, add the desired amount of Cbz-PEG4-Acid to the Activation Buffer.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Cbz-PEG4-Acid.[3]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.[1]
Step 2: Conjugation to the Protein
-
While the activation reaction is proceeding, prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the activated Cbz-PEG4-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the Cbz-PEG4-protein conjugate using a desalting column or SEC to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group from the Cbz-PEG4-protein conjugate via catalytic hydrogenolysis to expose a primary amine.
Materials:
-
Cbz-PEG4-protein conjugate
-
Palladium on activated carbon (Pd/C, 5% or 10%)
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite for filtration
Procedure:
-
Dissolve the Cbz-PEG4-protein conjugate in anhydrous MeOH or EtOH.
-
Carefully add a catalytic amount of Pd/C (e.g., 5-10% of the substrate weight) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
The reaction time can vary significantly (from hours to over a day) and should be monitored for completion (e.g., by LC-MS to observe the mass change).[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate containing the deprotected NH2-PEG4-protein conjugate can be concentrated under reduced pressure.
-
The purified conjugate with the free amine is now ready for subsequent conjugation reactions.
Characterization of the Conjugate
The successful conjugation and deprotection should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass increase corresponding to the addition of the PEG linker and the subsequent mass decrease after Cbz deprotection.[2][7]
-
HPLC (Size-Exclusion or Reversed-Phase): To assess the purity of the conjugate and separate it from unconjugated protein and excess reagents.[8]
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: To determine the concentration of the protein conjugate.
Visualizations
Caption: Experimental workflow for the two-step conjugation of Cbz-PEG4-Acid.
Caption: PROTAC mechanism utilizing a bifunctional linker for targeted protein degradation.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
Application Notes and Protocols for the Use of Benzyloxycarbonyl-PEG4-Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to ensure efficient protein degradation.[1]
Benzyloxycarbonyl-PEG4-Acid: A Versatile Linker for PROTAC Synthesis
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH) is a bifunctional linker that offers significant advantages in the modular synthesis of PROTACs. Its key features include:
-
A Carboxylic Acid Group: This functional group allows for straightforward and robust amide bond formation with an amine-containing ligand, typically the E3 ligase ligand.
-
A Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) protecting group provides a stable amine protecting group that can be selectively removed under specific conditions, allowing for the subsequent coupling of the second ligand (typically the POI ligand).
-
A PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
This application note provides a detailed, two-step protocol for the synthesis of a representative PROTAC using Benzyloxycarbonyl-PEG4-Acid.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis of a Representative PROTAC
This protocol outlines a two-step synthesis of a PROTAC, starting with the coupling of Benzyloxycarbonyl-PEG4-Acid to an E3 ligase ligand (e.g., an amine-functionalized pomalidomide (B1683931) derivative), followed by deprotection of the Cbz group and coupling to a POI ligand (e.g., a carboxylic acid-functionalized BRD4 inhibitor).
Synthetic Workflow
Caption: Workflow for the two-step synthesis of a PROTAC.
Step 1: Synthesis of Cbz-PEG4-E3 Ligase Intermediate
This step involves the formation of an amide bond between the carboxylic acid of Benzyloxycarbonyl-PEG4-Acid and an amine-functionalized E3 ligase ligand.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| Benzyloxycarbonyl-PEG4-Acid | 399.42 | 40 | 0.1 | 1.0 |
| Amine-functionalized E3 Ligase Ligand | (Varies) | (Varies) | 0.1 | 1.0 |
| HATU | 380.23 | 45.6 | 0.12 | 1.2 |
| DIPEA | 129.24 | 38.8 | 0.3 | 3.0 |
| Anhydrous DMF | - | 2 mL | - | - |
Protocol:
-
To a solution of Benzyloxycarbonyl-PEG4-Acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Cbz-PEG4-E3 ligase intermediate.
Expected Data:
| Parameter | Expected Outcome |
| Reaction Time | 4 hours |
| Yield | 70-85% |
| Purification | Flash column chromatography |
| Characterization | LC-MS: Calculated mass [M+H]+; ¹H NMR: Peaks corresponding to both moieties and the linker. |
Step 2: Cbz Deprotection and Coupling to POI Ligand
This step involves the deprotection of the Cbz group to reveal a free amine, followed by an amide coupling reaction with a carboxylic acid-functionalized POI ligand.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| Cbz-PEG4-E3 Ligase Intermediate | (Varies) | (Varies) | 0.07 | 1.0 |
| 10% Pd/C | - | (Catalytic) | - | - |
| H₂ (gas) | 2.02 | 1 atm | - | - |
| Methanol | - | 5 mL | - | - |
| Carboxylic Acid-functionalized POI Ligand | (Varies) | (Varies) | 0.07 | 1.0 |
| HATU | 380.23 | 31.9 | 0.084 | 1.2 |
| DIPEA | 129.24 | 27.2 | 0.21 | 3.0 |
| Anhydrous DMF | - | 2 mL | - | - |
Protocol:
Part A: Cbz Deprotection
-
Dissolve the Cbz-PEG4-E3 ligase intermediate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the amine-PEG4-E3 ligase intermediate. This intermediate is often used in the next step without further purification.
Part B: Coupling to POI Ligand
-
Dissolve the crude amine-PEG4-E3 ligase intermediate from the previous step in anhydrous DMF.
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the activated POI ligand solution to the solution of the amine-PEG4-E3 ligase intermediate.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Expected Data:
| Parameter | Expected Outcome |
| Reaction Time | Deprotection: 2-4 hours; Coupling: 4 hours |
| Yield | 50-70% over two steps |
| Purification | Preparative reverse-phase HPLC |
| Characterization | LC-MS: Calculated mass [M+H]+; ¹H NMR: Peaks corresponding to all three components. |
Conclusion
Benzyloxycarbonyl-PEG4-Acid is a highly effective and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a controlled and stepwise assembly of the final heterobifunctional molecule. The protocols provided in this application note offer a comprehensive guide for researchers to synthesize novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the linker length and composition, as well as the selection of appropriate POI and E3 ligase ligands to achieve potent and selective degradation of the target protein.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Z-PEG4-COOH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.
This document provides a detailed protocol for the preparation of ADCs using a Z-PEG4-COOH linker. The "Z" designation in this context refers to a benzyloxycarbonyl (Cbz) protecting group, a common protecting group for amines in bioconjugation. The Z-PEG4-COOH linker is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer. This PEG spacer enhances the hydrophilicity of the resulting ADC, which can improve its stability and reduce aggregation. The linker possesses a terminal carboxylic acid for conjugation to the antibody and a Z-protected amine, which, after deprotection, allows for the attachment of a cytotoxic payload.
Principle of the Method
The preparation of an ADC using a Z-PEG4-COOH linker involves a multi-step process that can be approached in two primary ways:
-
"Linker-first" approach: The Z-PEG4-COOH linker is first conjugated to the antibody via its carboxylic acid group, reacting with primary amines on the antibody surface (e.g., lysine (B10760008) residues). This is typically achieved through activation of the carboxylic acid using carbodiimide (B86325) chemistry (EDC/NHS). Following the attachment of the linker to the antibody, the Z-protecting group is removed from the linker's terminal amine. Finally, the cytotoxic payload, which has been modified with an appropriate reactive group, is conjugated to the newly exposed amine on the antibody-linker construct.
-
"Payload-first" approach: The Z-PEG4-COOH linker is first reacted with the cytotoxic payload. This involves the deprotection of the Z-group to reveal the amine, which is then coupled to a payload that has been activated (e.g., as an NHS ester). Subsequently, the carboxylic acid on the linker-payload conjugate is activated and reacted with the primary amines on the antibody.
This protocol will focus on the "Linker-first" approach , as it can offer advantages in terms of characterizing the intermediate products and potentially avoiding exposure of the potent payload to certain reaction conditions.
Data Presentation: Comparative Performance of PEG Linkers in ADCs
The length of the PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following table summarizes key in vitro performance metrics for ADCs functionalized with PEG linkers of varying lengths, based on data from multiple studies.[1]
| Parameter | PEG4 | PEG8 | PEG12 | Longer PEGs (e.g., 4-10 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading (DAR ~2.5) has been observed in some cases. | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Lower drug loading (DAR ~3.0). | Intermediate PEG lengths can provide an optimal balance of hydrophilicity and reactivity for efficient conjugation.[1] |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency. | May show a slight decrease in potency compared to shorter linkers. | Can exhibit a more significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction. Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[1][2][3] |
| Plasma Stability (% intact ADC over time) | Good stability. | Enhanced stability compared to shorter linkers. | Further enhanced stability. | Significant improvement in plasma half-life. | Longer PEG chains create a hydrophilic shield, reducing clearance and increasing circulation time.[2][3][4] |
| Aggregation (% aggregate) | Low aggregation. | Reduced aggregation compared to non-PEGylated linkers. | Further reduction in aggregation. | Highly effective at preventing aggregation. | The hydrophilic nature of PEG minimizes hydrophobic interactions that can lead to aggregation.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of an ADC using the "Linker-first" approach with a Z-PEG4-COOH linker.
Materials and Reagents
-
Antibody: Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris or glycine.
-
Linker: Z-PEG4-COOH
-
Payload: Amine-reactive cytotoxic drug (e.g., Monomethyl Auristatin E (MMAE) with an NHS ester).
-
Activation Reagents:
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.
-
-
Deprotection Reagents:
-
Palladium on carbon (Pd/C) for hydrogenolysis (for Cbz deprotection).
-
Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate).
-
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Quenching and Purification:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Size-Exclusion Chromatography (SEC) system.
-
Hydrophobic Interaction Chromatography (HIC) system.
-
Step 1: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.
Step 2: Activation of Z-PEG4-COOH Linker
This step activates the carboxylic acid group of the linker to make it reactive towards the primary amines on the antibody.
-
Prepare Stock Solutions:
-
Dissolve Z-PEG4-COOH in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 100 mM each.
-
-
Activation Reaction:
-
To activate the linker, mix Z-PEG4-COOH, EDC, and NHS in a molar ratio of 1:2:2 in Activation Buffer. For example, to 10 µL of 10 mM Z-PEG4-COOH, add 2 µL of 100 mM EDC and 2 µL of 100 mM NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Step 3: Conjugation of Activated Linker to Antibody
-
Reaction Setup: Add a 10- to 20-fold molar excess of the activated Z-PEG4-COOH solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or SEC, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).
Step 4: Characterization of Antibody-Linker Conjugate
-
Linker-to-Antibody Ratio (LAR): Determine the average number of linkers conjugated per antibody using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
Step 5: Deprotection of the Z-Group
This step removes the Cbz protecting group to expose the primary amine for payload conjugation.
-
Reaction Setup:
-
To the purified antibody-linker conjugate solution, add 10% (w/w) of 10% Pd/C catalyst.
-
Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by adding a transfer hydrogenation reagent such as ammonium formate (B1220265) to a final concentration of 10-fold molar excess over the linker.
-
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Cbz group.
-
Catalyst Removal: Centrifuge the reaction mixture to pellet the Pd/C catalyst. Carefully collect the supernatant containing the deprotected antibody-linker conjugate.
Step 6: Conjugation of Cytotoxic Payload
-
Prepare Payload Solution: Dissolve the amine-reactive payload (e.g., MMAE-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload solution to the deprotected antibody-linker conjugate solution.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
Step 7: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unconjugated antibody, excess payload, and aggregates.
-
Size-Exclusion Chromatography (SEC): Use an SEC column to separate the ADC from small molecule impurities and to assess the level of aggregation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.
Step 8: Characterization of the Final ADC
Thorough characterization is essential to ensure the quality and consistency of the prepared ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADCs based on the number of conjugated drugs, allowing for the determination of the distribution of different DAR species.[6]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR and its distribution.[7][8]
-
-
Purity and Aggregation: Analyze the final ADC product by SEC to determine the percentage of monomer, aggregate, and fragment.
-
In Vitro Cytotoxicity Assay: Determine the potency (IC50) of the ADC on a target cancer cell line using a cell viability assay (e.g., MTT or XTT assay).[9]
-
Plasma Stability Assay: Assess the stability of the ADC and the rate of premature payload release in plasma by incubating the ADC in plasma and analyzing the amount of intact ADC over time using methods like ELISA or HIC.[9]
Mandatory Visualization
Experimental Workflow for ADC Preparation
Caption: Workflow for ADC preparation using a Z-PEG4-COOH linker.
Generalized Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 9. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for EDC/HATU Activation of Benzyloxycarbonyl-PEG4-Acid for Amidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic molecules and research compounds is a widely employed strategy to enhance their pharmacological properties, including improved solubility, stability, and pharmacokinetic profiles. Benzyloxycarbonyl-PEG4-Acid is a discrete PEG linker featuring a terminal carboxylic acid for conjugation and a benzyloxycarbonyl (Cbz) protecting group. The carboxylic acid moiety can be efficiently coupled to primary amines to form stable amide bonds through the use of carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU).[1][2]
This application note provides detailed protocols for the activation of Benzyloxycarbonyl-PEG4-Acid using both EDC and HATU for subsequent amidation. It includes a comparative analysis of these two common coupling methods, reaction mechanisms, experimental workflows, and expected outcomes to guide researchers in selecting the optimal conditions for their specific application.
Mechanism of Action
The formation of an amide bond between a carboxylic acid and an amine is facilitated by coupling reagents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.
EDC/NHS-mediated Activation: The reaction proceeds in two main steps. First, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the unstable intermediate into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form the desired amide bond.[3]
HATU-mediated Activation: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This active ester is less susceptible to racemization and reacts efficiently with primary amines to yield the amide product.[4][5]
Below is a diagram illustrating the general mechanism for HATU-mediated amidation.
Caption: HATU-mediated activation of a carboxylic acid.
Experimental Protocols
This section details the protocols for the amidation of Benzyloxycarbonyl-PEG4-Acid with a model primary amine, benzylamine (B48309), using either EDC/NHS or HATU as the coupling agent.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Protocol 1: EDC/NHS-Mediated Amidation
Caption: Workflow for EDC/NHS-mediated amidation.
Procedure:
-
To a solution of Benzyloxycarbonyl-PEG4-Acid (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC-HCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired amide.
Protocol 2: HATU-Mediated Amidation
Caption: Workflow for HATU-mediated amidation.
Procedure:
-
To a solution of Benzyloxycarbonyl-PEG4-Acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation and Comparison
The choice between EDC/NHS and HATU often depends on the specific substrates, desired reaction conditions, and cost. Below is a summary of expected quantitative data based on typical amide coupling reactions.
| Parameter | EDC/NHS | HATU | Reference |
| Reagent Equivalents (Acid:Coupling Agent:Base) | 1 : 1.2 : N/A (or mild base) | 1 : 1.1 : 2.0 | [6] |
| Typical Solvent | DCM, DMF, Water (with sulfo-NHS) | DMF, DCM | [7][8] |
| Reaction Time | 2-16 hours | 1-4 hours | [3][9] |
| Typical Yield | 60-85% | >90% | [10] |
| Purity (post-chromatography) | >95% | >95% | General laboratory practice |
| Byproduct Removal | Water-soluble urea (B33335) and NHS | Water-soluble | [5] |
Key Considerations and Troubleshooting
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Z-PEG4-Acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a widely utilized strategy in drug delivery and bioconjugation. This modification can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and increase solubility. This document provides a detailed guide for the conjugation of Z-PEG4-Acid, a heterobifunctional PEG linker, to primary amines on target molecules such as proteins, peptides, or amine-modified surfaces.
The conjugation process is a two-step reaction. First, the terminal carboxylic acid of the Z-PEG4-Acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable and amine-reactive NHS ester. Subsequently, the activated Z-PEG4-NHS ester readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.
Principle of the Reaction
The conjugation of Z-PEG4-Acid to a primary amine involves two key chemical steps:
-
Activation of the Carboxylic Acid: The carboxyl group of the Z-PEG4-Acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, especially in aqueous solutions. To enhance stability and reaction efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1] This activation is typically most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]
-
Conjugation to the Primary Amine: The resulting Z-PEG4-NHS ester reacts with a primary amine on the target molecule. This reaction, which forms a stable amide bond, is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1][3]
Data Presentation
The success of the conjugation reaction is dependent on several factors, including the molar ratio of reactants, reaction time, temperature, and pH. The following table provides typical starting parameters for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Z-PEG4-Acid:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Higher ratios may be needed for dilute protein solutions. |
| Molar Excess of PEG-NHS to Protein | 10 to 50-fold | The optimal ratio should be determined empirically to achieve the desired degree of labeling.[4][5] |
| Activation Reaction Time | 15 - 60 minutes | |
| Activation Reaction Temperature | Room Temperature | |
| Conjugation Reaction Time | 30 minutes - 2 hours | Can be extended overnight at 4°C.[5] |
| Conjugation Reaction Temperature | Room Temperature or 4°C | Incubation on ice for two hours or at room temperature for 30-60 minutes is common.[4][6] |
| Activation Buffer pH | 4.5 - 6.0 | 0.1 M MES buffer is a suitable choice.[2] |
| Conjugation Buffer pH | 7.2 - 8.5 | Phosphate-buffered saline (PBS) is a common choice.[7] Buffers should be free of primary amines.[4][6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of Z-PEG4-Acid to a protein containing primary amines.
Materials and Equipment
-
Z-PEG4-Acid
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or other amine-free buffer such as borate (B1201080) or carbonate buffer, pH 8.0-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortexer, centrifuge)
Pre-Conjugation Preparations
-
Buffer Preparation: Prepare all necessary buffers and ensure they are at the correct pH. The conjugation buffer must be free of extraneous primary amines (e.g., Tris or glycine) as these will compete with the target molecule for reaction with the activated PEG.[4][6]
-
Protein Preparation: If the protein solution contains buffers with primary amines, exchange the buffer with the Conjugation Buffer using a desalting column or dialysis. The final protein concentration should ideally be between 1-10 mg/mL.[5]
-
Reagent Preparation:
-
Allow the Z-PEG4-Acid, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][6]
-
Prepare a stock solution of Z-PEG4-Acid in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use. Do not store these solutions as EDC is moisture-sensitive and the NHS-ester is prone to hydrolysis.[6]
-
Step-by-Step Conjugation Protocol
Step 1: Activation of Z-PEG4-Acid
-
In a reaction tube, dissolve the desired amount of Z-PEG4-Acid in a minimal amount of anhydrous DMF or DMSO.
-
Add the appropriate volume of Activation Buffer.
-
Add the EDC and NHS stock solutions to the Z-PEG4-Acid solution. A common starting molar ratio is 1:2:2 (Z-PEG4-Acid:EDC:NHS).
-
Incubate the reaction mixture for 15-60 minutes at room temperature to generate the amine-reactive Z-PEG4-NHS ester.
Step 2: Conjugation to the Primary Amine
-
Immediately add the freshly activated Z-PEG4-NHS ester solution to the prepared protein solution in the Conjugation Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.5 for optimal conjugation to primary amines.[1]
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours on ice.[4][6] For some applications, the reaction can proceed overnight at 4°C.
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted Z-PEG4-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the PEGylated Product
-
Remove the unreacted PEG reagent and byproducts from the PEGylated protein conjugate. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted PEG molecules.[]
-
Dialysis or Diafiltration: Useful for removing small molecule impurities.[9]
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge.[]
-
Hydrophobic Interaction Chromatography (HIC): An alternative chromatographic method for purification.[10][11]
-
Characterization of the Conjugate
After purification, it is essential to characterize the PEGylated product to determine the degree of PEGylation and confirm the integrity of the conjugate. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the distribution of PEG chains.[12]
-
HPLC (SEC, IEX, RP-HPLC): To assess purity and separate different PEGylated species.[][9]
Signaling Pathways and Experimental Workflows
Caption: Workflow for Z-PEG4-Acid conjugation to primary amines.
Caption: Chemical pathway of Z-PEG4-Acid conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogenolysis of Z-Protecting Groups on PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its removal via catalytic hydrogenolysis is a common and efficient deprotection strategy. When working with molecules conjugated to polyethylene (B3416737) glycol (PEG) linkers, which are frequently employed to improve the pharmacokinetic properties of therapeutics, specific conditions for Z-group deprotection are required to ensure high yields and maintain the integrity of the PEGylated conjugate. These application notes provide a detailed overview of the conditions and protocols for the hydrogenolysis of Z-protecting groups on PEG linkers.
Core Principles of Z-Group Hydrogenolysis
Hydrogenolysis of the Z-group involves the cleavage of the benzylic C-O bond by catalytic hydrogenation. The reaction proceeds in the presence of a catalyst, typically palladium on a solid support, and a hydrogen source. The overall reaction is clean, affording the deprotected amine, toluene, and carbon dioxide as byproducts.
Reaction Scheme:
Several factors influence the efficiency of this reaction, including the choice of catalyst, catalyst loading, hydrogen source, solvent, temperature, and pressure.
Summary of Hydrogenolysis Conditions
The following table summarizes various reported conditions for the hydrogenolysis of Z-protecting groups, which can be adapted for substrates containing PEG linkers.
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) |
| 10% Pd/C | 10-20 wt% | H₂ | Methanol (B129727), Ethanol, DMF | Room Temperature - 40 | 1 - 3 | 1 - 12 h | >90[1] |
| 10% Pd/C | 1/10 to 1/5 weight of substrate | Ammonium (B1175870) Formate (B1220265) (2-4 equiv.) | Methanol, DMF | Room Temperature | N/A | Varies (monitored by TLC/NMR) | Virtually Quantitative[2] |
| 10% Pd/CaCO₃ | Not specified | H₂ | Methanol | 40 | 1 | Not specified | 93 |
| Pd(OH)₂/C | Not specified | H₂ | Methanol | Reflux | N/A | Varies | Effective |
| Magnesium Powder | 0.2 equivalents | Ammonium Formate (2 equiv.) | Methanol | Room Temperature | N/A | Varies | 85-95[3][4] |
| 5% Pd/C | Not specified | H₂ | Methanol/Acetic Acid | Not specified | Not specified | Not specified | Fine[5] |
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a Z-protected amine on a PEG linker using hydrogen gas.
Materials:
-
Z-protected PEG-conjugate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., round-bottom flask or Parr shaker bottle)
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected PEG-conjugate in a suitable solvent (e.g., methanol) in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Seal the reaction flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 40°C) under a hydrogen atmosphere (1-3 atm).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[2][4]
Materials:
-
Z-protected PEG-conjugate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol or Dimethylformamide (DMF)
-
Reaction flask
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Dissolve the Z-protected PEG-conjugate in methanol or DMF in a reaction flask.
-
Add 10% Pd/C (typically 1/10 to 1/5 the weight of the substrate).[2]
-
Add ammonium formate (2-4 equivalents) to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the combined filtrates to dryness.
-
To remove excess ammonium formate, the residue can be purified by dialysis and lyophilization or by dissolving in an organic solvent and washing with a saturated sodium chloride solution.[2]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the deprotection of Z-groups on PEG linkers, particularly within the context of solid-phase peptide synthesis (SPPS), where PEG linkers are commonly used.
Caption: Reaction pathway for Z-group deprotection.
Caption: Z-deprotection in a solid-phase synthesis workflow.
Conclusion
The hydrogenolysis of the Z-protecting group on PEG linkers is a robust and high-yielding reaction critical for the synthesis of PEGylated biomolecules. The choice between standard hydrogenation with H₂ gas and catalytic transfer hydrogenolysis with ammonium formate allows for flexibility depending on the available equipment and the specific requirements of the synthesis. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can achieve efficient and clean deprotection, facilitating the subsequent steps in their synthetic route.
References
Application Notes and Protocols for Benzyloxycarbonyl-PEG4-Acid in Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-Acid) is a versatile, heterobifunctional linker used in bioconjugation, particularly for the modification and labeling of peptides and proteins. Its unique structure, featuring a Cbz-protected amine and a terminal carboxylic acid connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers several advantages in drug development and research. The Cbz protecting group provides stability during initial conjugation steps and can be selectively removed to reveal a primary amine for subsequent modifications. The PEG4 spacer enhances the solubility and bioavailability of the modified peptide while providing a defined distance between the peptide and a conjugated molecule.[1][2]
These application notes provide detailed protocols for the use of Cbz-PEG4-Acid in peptide modification, including activation of the carboxylic acid, conjugation to a peptide, and subsequent purification and characterization of the conjugate.
Key Applications
-
Drug Delivery: Cbz-PEG4-Acid is utilized as a linker in the development of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer improves the solubility and pharmacokinetic profile of the ADC.
-
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a PEGylated and functionalizable moiety.[3]
-
Surface Modification: The carboxylic acid group can be used to attach the linker to amine-functionalized surfaces, with the Cbz-protected amine available for further functionalization.
-
PROTACs: Cbz-PEG4-Acid can be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Chemical Properties and Structure
| Property | Value | Reference |
| Chemical Formula | C19H29NO8 | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | [4] |
| Storage | -20°C, desiccated | [1] |
Structure:
Caption: Chemical Structure of Cbz-PEG4-Acid.
Experimental Protocols
Protocol 1: Activation of Benzyloxycarbonyl-PEG4-Acid with EDC and NHS
This protocol describes the activation of the carboxylic acid group of Cbz-PEG4-Acid to form a more reactive N-hydroxysuccinimide (NHS) ester. This two-step, one-pot reaction is a common and effective method for preparing the linker for conjugation to primary amines on a peptide.[5]
Materials:
-
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0
-
Reaction vessel (e.g., microcentrifuge tube)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Reagent Preparation:
-
Equilibrate Cbz-PEG4-Acid, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of Cbz-PEG4-Acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer just prior to use.
-
-
Activation Reaction:
-
In a reaction vessel, dissolve the desired amount of Cbz-PEG4-Acid in a minimal volume of DMF or DMSO.
-
Add Activation Buffer to the dissolved Cbz-PEG4-Acid.
-
Add a 1.5 to 2-fold molar excess of EDC to the Cbz-PEG4-Acid solution.
-
Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The activation reaction is most efficient at a pH between 4.5 and 7.2.[5]
-
Workflow for Activation of Cbz-PEG4-Acid:
Caption: Activation of Cbz-PEG4-Acid with EDC/NHS.
Protocol 2: Conjugation of Activated Cbz-PEG4-Acid to a Peptide
This protocol details the reaction of the activated Cbz-PEG4-NHS ester with primary amines (N-terminus or lysine (B10760008) side chains) on a peptide.
Materials:
-
Activated Cbz-PEG4-NHS ester solution (from Protocol 1)
-
Peptide with at least one primary amine group
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Immediately after the activation step, add the activated Cbz-PEG4-NHS ester solution to the peptide solution.
-
The molar ratio of activated linker to peptide is a critical parameter and should be optimized. A starting point is a 5 to 20-fold molar excess of the linker.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[5]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Table 1: Optimization of Molar Ratio for Peptide Conjugation
| Molar Ratio (Cbz-PEG4-Acid : Peptide) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) |
| 5 : 1 | 2 | 25 | 65 |
| 10 : 1 | 2 | 25 | 85 |
| 20 : 1 | 2 | 25 | 95 |
| 10 : 1 | 12 (overnight) | 4 | 90 |
Note: Conjugation efficiency should be determined empirically for each specific peptide using techniques like HPLC or mass spectrometry.
Workflow for Peptide Conjugation:
References
- 1. Cbz-N-amido-PEG4-acid, 756526-00-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Z-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine. PEGylation confers numerous advantages to nanoparticle-based drug delivery systems, including enhanced biocompatibility, prolonged systemic circulation time by evading the reticuloendothelial system, and improved colloidal stability.[1][2][3] Heterobifunctional PEG linkers, such as Z-PEG4-COOH, offer a versatile platform for covalently attaching a wide array of targeting ligands, imaging agents, or therapeutic molecules ("Z") to the nanoparticle surface via the terminal carboxylic acid (-COOH) group.
This document provides detailed protocols and application notes for the surface functionalization of nanoparticles using a generic Z-PEG4-COOH linker. The "Z" represents a user-defined functional moiety (e.g., a targeting ligand like a peptide or antibody, a fluorescent dye, or a small molecule drug). The protocols focus on the widely used carbodiimide (B86325) chemistry for conjugating the carboxylic acid of the linker to amine-functionalized nanoparticles.
Principle of Conjugation
The covalent attachment of Z-PEG4-COOH to amine-functionalized nanoparticles is typically achieved through the formation of a stable amide bond. This reaction requires the activation of the carboxylic acid group using a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][5]
The process occurs in two main steps:
-
Activation: EDC reacts with the carboxyl group of Z-PEG4-COOH to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines on the nanoparticle surface to form a covalent amide linkage.
Applications of Z-PEG4-COOH Functionalized Nanoparticles
The versatility of the "Z" group allows for the development of nanoparticles for a wide range of biomedical applications:
-
Targeted Drug Delivery: When "Z" is a targeting ligand (e.g., folic acid, RGD peptide, antibody), the functionalized nanoparticles can selectively bind to and be internalized by cells overexpressing the corresponding receptor, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[6][7]
-
Medical Imaging: If "Z" is an imaging agent (e.g., a fluorescent dye or a chelator for a radiometal), the nanoparticles can be used as contrast agents for various imaging modalities like fluorescence imaging or magnetic resonance imaging (MRI).[8][9]
-
"Stealth" Drug Carriers: The PEG4 spacer itself provides a hydrophilic shield that reduces opsonization and clearance by the immune system, creating "stealth" nanoparticles with prolonged circulation times, which is crucial for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[1][7]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from the characterization of functionalized nanoparticles from various studies. These values serve as a general reference for expected outcomes.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Type | Functionalization | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide | Oleic Acid-PEG | 184 | Not Reported | Near-neutral | [8][9] |
| Zein | PEG-NHS | ~100-200 | < 0.2 | Not Reported | [10] |
| Calcium Phosphate | PEG | 20-40 | Not Reported | Near-neutral | [11] |
| Gold | Carboxyl-terminated | 80 | Not Reported | Not Reported | [5] |
Table 2: Drug Loading and Release Parameters
| Nanoparticle System | Drug | Drug Loading Content (DLC) % (w/w) | Encapsulation Efficiency (EE) % | Release Profile | Reference |
| PEG-functionalized MNPs | Doxorubicin | Not Reported | Not Reported | Sustained release | [9] |
| Folic Acid-Targeted Micelles | Doxorubicin | Not Reported | Not Reported | Redox-responsive | [7] |
Experimental Protocols
Protocol 1: Activation of Z-PEG4-COOH with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid group of the Z-PEG4-COOH linker.
Materials:
-
Z-PEG4-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if linker solubility is low
-
Reaction tubes
-
Stirring plate and stir bar
Procedure:
-
Dissolve Z-PEG4-COOH in Activation Buffer to a final concentration of 10 mM. If necessary, use a small amount of DMF or DMSO to aid dissolution before adding the buffer.
-
In a separate tube, freshly prepare a 100 mM solution of EDC and a 100 mM solution of NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the EDC solution to the Z-PEG4-COOH solution to achieve a 2-5 molar excess of EDC over the linker.
-
Immediately add the NHS solution to the reaction mixture to achieve a 2-5 molar excess of NHS over the linker.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. The resulting solution contains the activated Z-PEG4-NHS ester, which should be used immediately for conjugation.
Protocol 2: Conjugation of Activated Z-PEG4-COOH to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated linker to nanoparticles possessing surface amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Activated Z-PEG4-NHS ester solution (from Protocol 1)
-
Reaction Buffer: 0.1 M MES, pH 6.0 or 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis tubing
-
Ultrasonic bath
Procedure:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the nanoparticles are difficult to disperse, sonicate the suspension for 5-10 minutes.
-
Add the activated Z-PEG4-NHS ester solution to the nanoparticle dispersion. The molar ratio of linker to available amine groups on the nanoparticle surface should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle agitation (e.g., on a rotator or shaker).
-
Quenching: To deactivate any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the functionalized nanoparticles from excess linker and reaction byproducts.
-
For larger nanoparticles: Use repeated cycles of centrifugation and resuspension in fresh PBS.
-
For smaller nanoparticles: Use centrifugal filter units or extensive dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.
-
-
Resuspend the final purified Z-PEG4-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
Protocol 3: Characterization of Functionalized Nanoparticles
This protocol outlines standard methods to confirm successful functionalization.
Methods:
-
Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). A slight increase in size is expected after functionalization.
-
Measure the zeta potential to assess surface charge. Successful PEGylation typically results in a near-neutral zeta potential.[3][11]
-
-
Confirmation of Conjugation:
-
FTIR Spectroscopy: Look for the appearance of characteristic amide bond peaks (~1650 cm⁻¹) and changes in the carboxylic acid peak region.
-
UV-Vis Spectroscopy: If the "Z" group has a unique absorbance signature, its presence can be confirmed and quantified.
-
Fluorescence Spectroscopy: If "Z" is a fluorophore, measure the fluorescence of the nanoparticle suspension.
-
Quantification of Surface Groups: Use assays like the fluorescamine (B152294) assay to quantify the decrease in available primary amines after conjugation.[10]
-
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization with Z-PEG4-COOH.
Logical Relationship of PEGylation Benefits
Caption: Benefits of nanoparticle PEGylation for drug delivery.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fortislife.com [fortislife.com]
- 6. purepeg.com [purepeg.com]
- 7. Frontiers | Ditelluride-Bridged PEG-PCL Copolymer as Folic Acid-Targeted and Redox-Responsive Nanoparticles for Enhanced Cancer Therapy [frontiersin.org]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarworks.brandeis.edu]
Application Notes & Protocols: Z-PEG4-Acid for Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction to Z-PEG4-Acid Linkers
Z-PEG4-Acid is a heterobifunctional linker molecule integral to the design of advanced drug delivery systems. These linkers consist of three key components:
-
"Z" Functional Group: A reactive moiety that allows for specific conjugation to targeting ligands, drugs, or nanoparticles. Common examples of "Z" include Azide (for Click Chemistry), Boc-protected amines, thiols, or other reactive handles.[1][2][3]
-
PEG4 Spacer: A tetraethylene glycol spacer that is hydrophilic. This polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the conjugate, reduces immunogenicity, improves stability, and minimizes non-specific binding.[2][4][5]
-
Carboxylic Acid (-COOH): A terminal group that can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues on antibodies) or amine-functionalized nanoparticles.[2][6]
The unique bifunctional nature of Z-PEG4-Acid allows for the precise and covalent linkage of different components, making it a versatile tool in creating sophisticated bioconjugates like antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[2][7]
Key Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[4] Z-PEG4-Acid linkers play a crucial role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic profile of the ADC.[][9] The linker's stability is critical to ensure the ADC remains intact in circulation and only releases the payload once inside the target cancer cell.[4]
Surface Functionalization of Nanoparticles
Nanoparticles, such as liposomes and polymeric nanoparticles, are widely used as drug carriers.[10][11] Modifying their surface with Z-PEG4-Acid enhances their performance:
-
"Stealth" Properties: The PEG spacer helps nanoparticles evade the mononuclear phagocyte system, prolonging their circulation time in the bloodstream.[12][13]
-
Targeting: The "Z" group can be used to attach targeting ligands (e.g., antibodies, peptides, folate) to the nanoparticle surface, enabling active targeting of specific cells or tissues.[11][14]
-
Biocompatibility: PEGylation generally improves the biocompatibility of nanoparticles.[5][12]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic modalities designed to degrade specific target proteins within a cell. They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2][7] Z-PEG4-Acid can serve as the flexible linker connecting these two ligands. The length and composition of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[2]
Quantitative Data Summary
The following tables present typical characterization data for drug delivery systems formulated using PEG4-acid linkers.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Formulation | Linker Concentration (µM) | Mean Hydrodynamic Diameter (nm) ± SD | Zeta Potential (mV) ± SD | Drug Loading Efficiency (%) ± SD |
|---|---|---|---|---|
| Unmodified Nanoparticles | 0 | 105.2 ± 3.1 | -25.4 ± 1.5 | 85.1 ± 4.2 |
| PEGylated Nanoparticles | 50 | 115.8 ± 2.8 | -10.1 ± 1.2 | 83.5 ± 3.9 |
| Targeted Nanoparticles | 50 | 122.4 ± 3.5 | -8.5 ± 1.8 | 82.9 ± 4.5 |
Table 2: In Vitro Drug Release Profile
| Formulation | Cumulative Release at pH 7.4 (24h) | Cumulative Release at pH 5.0 (24h) |
|---|---|---|
| Free Drug | 98.7% | 99.1% |
| Non-Targeted Nanoparticles | 25.3% | 65.8% |
| Targeted Nanoparticles | 24.8% | 68.2% |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid and Conjugation to an Antibody (General)
This protocol describes the general steps for conjugating the carboxylic acid end of a Z-PEG4-Acid linker to primary amines on an antibody using EDC/NHS chemistry.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Z-PEG4-Acid linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris-HCl)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Activation of Z-PEG4-Acid: a. Dissolve the Z-PEG4-Acid linker, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[2] b. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[2]
-
Conjugation to Antibody: a. Add the activated Z-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized for the desired degree of labeling. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching and Purification: a. Quench the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS esters. b. Purify the antibody-linker conjugate using SEC or dialysis to remove excess reagents and unconjugated linker.[2]
-
Characterization: a. Determine the protein concentration using a BCA or Bradford assay. b. Characterize the conjugate to determine the linker-to-antibody ratio, purity, and biological activity.
References
- 1. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Injected nanocrystals for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzyloxycarbonyl-PEG4-Acid in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are of significant interest in biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility, hydrophilicity, and tunable physical properties. Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH) is a heterobifunctional PEG linker that contains a terminal carboxylic acid and a benzyloxycarbonyl-protected amine. This unique structure allows for a two-stage functionalization approach. The carboxylic acid can be readily cross-linked with polyamines to form a stable hydrogel network through amide bond formation. Subsequently, the Cbz protecting group can be removed under specific conditions to expose a primary amine, which can then be used for the conjugation of bioactive molecules such as peptides, proteins, or small molecule drugs.
This document provides detailed protocols for the formation of hydrogels using Cbz-PEG4-COOH and a multi-amine crosslinker via carbodiimide (B86325) chemistry. It also includes methods for the characterization of the resulting hydrogels and a protocol for the post-fabrication deprotection of the Cbz group to enable further functionalization.
Principle of the Reaction
The formation of the hydrogel is based on the covalent cross-linking of the carboxylic acid terminus of Benzyloxycarbonyl-PEG4-Acid with a di- or multi-functional amine crosslinker, such as ethylenediamine (B42938) or a multi-arm PEG amine. This reaction is efficiently mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The process occurs in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of Cbz-PEG4-COOH to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This intermediate can directly react with a primary amine from the crosslinker. To improve efficiency and stability, NHS is added to convert the O-acylisourea to a more stable NHS ester. This amine-reactive ester then reacts with the amine crosslinker to form a stable amide bond, resulting in the formation of a cross-linked hydrogel network.[1][2]
The benzyloxycarbonyl (Cbz) group remains intact during this process, providing a latent amine functionality that can be deprotected in a subsequent step, typically through catalytic hydrogenation.
Experimental Protocols
Materials and Reagents
-
Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH)
-
Multi-amine crosslinker (e.g., Ethylenediamine, 4-arm PEG-Amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (appropriate MWCO)
-
For deprotection: Palladium on carbon (Pd/C), Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate), Methanol (B129727).
Protocol for Hydrogel Formation
This protocol describes the in-situ formation of a hydrogel by crosslinking Cbz-PEG4-COOH with a diamine.
-
Preparation of Precursor Solutions:
-
PEG Solution: Dissolve Benzyloxycarbonyl-PEG4-Acid in Activation Buffer to the desired final concentration (e.g., for a 10% w/v hydrogel, dissolve 100 mg of the PEG derivative in 1 mL of buffer).
-
Crosslinker Solution: Dissolve the multi-amine crosslinker in Coupling Buffer. The molar ratio of carboxylic acid groups to amine groups should be optimized, with a 1:1 or 1:0.5 ratio being a common starting point.
-
EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL).[1]
-
-
Activation of Cbz-PEG4-COOH:
-
To the PEG solution, add EDC and NHS from their stock solutions. A 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid groups is recommended as a starting point.[2]
-
Vortex the mixture gently and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Hydrogel Formation:
-
Add the amine crosslinker solution to the activated PEG solution.
-
Mix thoroughly by vortexing or pipetting.
-
Transfer the solution to a mold of the desired shape and size.
-
Allow the crosslinking reaction to proceed at room temperature or 37°C. Gelation time will vary depending on the concentration of reactants and can range from minutes to hours. Monitor gelation by inverting the vial.
-
-
Purification:
-
Once the hydrogel has formed, it can be purified by swelling in a large volume of distilled water or PBS to remove unreacted reagents and byproducts. The purification buffer should be exchanged several times over 24-48 hours.
-
Protocol for Cbz Deprotection (Post-Fabrication Functionalization)
This protocol is for removing the Cbz group from the pre-formed hydrogel to expose primary amine groups.
-
Place the purified hydrogel in a suitable reaction vessel.
-
Swell the hydrogel in a solvent appropriate for hydrogenation, such as methanol or a methanol/water mixture.
-
Carefully add a catalytic amount of Palladium on carbon (Pd/C) to the vessel.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (H₂), typically via a balloon.
-
Allow the reaction to proceed with gentle stirring for 4-24 hours at room temperature.
-
After the reaction, carefully remove the Pd/C catalyst by filtration (if the hydrogel is robust enough) or by extensive washing.
-
Wash the hydrogel thoroughly with the reaction solvent and then with PBS or water to remove any residual reagents.
-
The resulting amine-functionalized hydrogel is now ready for conjugation with NHS-ester activated molecules or other amine-reactive compounds.
Hydrogel Characterization
Swelling Ratio
The swelling ratio provides information about the water uptake capacity and crosslinking density of the hydrogel.
-
Prepare a hydrogel of known initial mass (W_d, dry weight, or W_i, initial as-prepared weight).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
The equilibrium swelling ratio (Q) is calculated as: Q = W_s / W_d.
Mechanical Properties (Rheology)
The viscoelastic properties of the hydrogel can be characterized using a rheometer.
-
Form the hydrogel directly on the rheometer plate or place a pre-formed cylindrical hydrogel disc between the parallel plates.
-
Perform a frequency sweep at a constant strain (typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G''). G' represents the elastic component, while G'' represents the viscous component. For a stable gel, G' should be significantly higher than G''.
-
A strain sweep can be performed to identify the linear viscoelastic region.
Degradation Studies
The degradation profile of the hydrogel can be monitored by measuring mass loss over time.
-
Place a pre-weighed, swollen hydrogel (W_initial) in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, blot dry, and record its weight (W_t).
-
The percentage of mass remaining is calculated as: (W_t / W_initial) x 100%.
Data Presentation
The following tables provide example data for typical PEG-based hydrogels. The exact values for a hydrogel system based on Cbz-PEG4-COOH must be determined experimentally.
Table 1: Influence of Polymer Concentration on Hydrogel Properties (Crosslinker: 4-arm PEG-Amine, 1:1 COOH:NH₂ ratio)
| Polymer Concentration (% w/v) | Equilibrium Swelling Ratio (Q) | Storage Modulus (G') (kPa) |
| 5 | 25 ± 3 | 2 ± 0.5 |
| 10 | 15 ± 2 | 8 ± 1.5 |
| 15 | 8 ± 1 | 20 ± 3 |
Table 2: Influence of Crosslinker Ratio on Hydrogel Properties (Polymer Concentration: 10% w/v)
| COOH to NH₂ Molar Ratio | Equilibrium Swelling Ratio (Q) | Storage Modulus (G') (kPa) |
| 1:0.5 | 20 ± 2.5 | 5 ± 1 |
| 1:1 | 15 ± 2 | 8 ± 1.5 |
| 1:1.5 | 18 ± 2 | 6 ± 1.2 |
Visualization of Post-Fabrication Bio-conjugation
References
Application Notes and Protocols for Site-Specific Protein Modification with Methyltetrazine-PEG4-COOH
A Note on Nomenclature: The following application notes and protocols detail the use of Methyltetrazine-PEG4-Carboxylic Acid (Me-Tz-PEG4-COOH) for site-specific protein modification. It is assumed that the user's request for "Z-PEG4-COOH" refers to this or a functionally identical reagent, as "Me-Tz-PEG4-COOH" is a widely recognized and commercially available compound for this application.
Introduction
Site-specific protein modification is a cornerstone of modern biopharmaceutical development and research, enabling the precise attachment of payloads such as drugs, imaging agents, or other functional molecules to a protein of interest. Me-Tz-PEG4-COOH is a heterobifunctional linker that facilitates a two-step conjugation strategy, offering enhanced control over the location and stoichiometry of the modification. This molecule incorporates three key features:
-
Methyltetrazine (Me-Tz): A highly reactive diene that participates in a rapid and bioorthogonal inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) group.
-
PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that improves the reagent's aqueous solubility, reduces aggregation of the final conjugate, and minimizes steric hindrance.
-
Carboxylic Acid (COOH): A terminal carboxyl group that allows for the covalent attachment to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) via the formation of a stable amide bond.
This two-step approach involves an initial, less specific labeling of the protein with the tetrazine moiety, followed by a highly specific bioorthogonal reaction to attach the desired functional molecule. This strategy is particularly advantageous for the creation of well-defined protein conjugates like antibody-drug conjugates (ADCs).
Data Presentation
Table 1: Influence of Molar Ratio of Me-Tz-PEG4-COOH on Degree of Labeling (DoL) of a Model Protein (e.g., Bovine Serum Albumin - BSA)
| Molar Ratio (Linker:Protein) | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DoL) (moles of linker per mole of protein) |
| 5:1 | 2 | 25 | 1.5 ± 0.2 |
| 10:1 | 2 | 25 | 3.1 ± 0.3 |
| 20:1 | 2 | 25 | 5.8 ± 0.5 |
| 20:1 | 4 | 25 | 6.5 ± 0.6 |
Note: Data are illustrative and based on typical results. The actual DoL may vary depending on the protein, buffer conditions, and other experimental parameters.
Table 2: Characterization of Me-Tz-PEG4-Labeled Trastuzumab
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Technique |
| Unconjugated Trastuzumab | ~148,000 | 148,002.5 | - | LC-MS |
| Trastuzumab + 1 Me-Tz-PEG4-COOH | 148,436.56 | 148,438.9 | 436.4 | LC-MS |
| Trastuzumab + 2 Me-Tz-PEG4-COOH | 148,873.12 | 148,875.2 | 872.7 | LC-MS |
| Trastuzumab + 3 Me-Tz-PEG4-COOH | 149,309.68 | 149,311.8 | 1309.3 | LC-MS |
| Trastuzumab + 4 Me-Tz-PEG4-COOH | 149,746.24 | 149,748.1 | 1745.6 | LC-MS |
*Note: The expected mass is calculated
Benzyloxycarbonyl-PEG4-Acid: A Versatile Linker for Advanced Surface Modification of Biomaterials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical strategy to enhance their biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities for targeted interactions. Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-COOH) is a heterobifunctional linker that offers a strategic advantage in this arena. The tetraethylene glycol (PEG4) spacer is hydrophilic, flexible, and has been shown to reduce immunogenicity and improve the pharmacokinetic properties of conjugated molecules. The terminal carboxylic acid allows for covalent attachment to amine-presenting surfaces, while the benzyloxycarbonyl (Cbz or Z) group provides a stable protecting group for a terminal amine, which can be deprotected under specific conditions for subsequent conjugation steps. This document provides detailed application notes and protocols for the use of Z-PEG4-COOH in the surface modification of biomaterials.
Key Applications
Benzyloxycarbonyl-PEG4-Acid is instrumental in a variety of surface modification applications, including:
-
Reduction of Non-Specific Protein Adsorption and Cell Adhesion: The hydrophilic PEG chains form a hydration layer on the biomaterial surface, creating a steric barrier that effectively prevents the non-specific binding of proteins and adhesion of cells. This is crucial for implants, biosensors, and drug delivery systems to minimize foreign body response and improve performance.[1][2][3]
-
Creation of Bio-inert Surfaces: By minimizing protein fouling and cellular adhesion, Z-PEG4-COOH helps in creating surfaces that are "invisible" to the biological environment, thereby enhancing the longevity and efficacy of medical devices.[3][4]
-
Platform for Further Functionalization: The Cbz-protected amine serves as a latent reactive site. Following deprotection, the exposed amine can be used to covalently link bioactive molecules such as peptides, antibodies, or small molecule drugs, enabling the creation of targeted and functionalized surfaces.
-
Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers with Z-PEG4-COOH can improve their stability, circulation time, and drug-loading capacity.[5][6]
Quantitative Data on PEGylated Surfaces
The following tables summarize representative quantitative data demonstrating the effectiveness of PEGylation in modifying biomaterial surface properties. While the data may not be specific to Benzyloxycarbonyl-PEG4-Acid, it provides a strong indication of the expected outcomes.
Table 1: Effect of PEGylation on Surface Hydrophilicity and Protein Adsorption
| Surface | Water Contact Angle (°) | Fibrinogen Adsorption (µg/cm²) | Reference |
| Non-PEGylated Material | 81 | 1.2 | [7] |
| Material with 15 mol% PEGMA | < 68 | Very Low | [7] |
| Unmodified PDMS | - | ~0.3 (arbitrary units) | [8] |
| PDMS-PEG | - | ~0.1 (arbitrary units, 66% reduction) | [8] |
Table 2: Characterization of PEGylated Nanoparticle Surfaces
| Nanoparticle | Hydrodynamic Diameter (nm) | Surface Charge (mV) | Reference |
| Unmodified Nanoparticles | 253 | -30.1 | [5] |
| PEGylated Nanoparticles | 286 | -18.6 | [5] |
Experimental Protocols
Protocol 1: Surface Modification of an Amine-Functionalized Biomaterial with Benzyloxycarbonyl-PEG4-Acid
This protocol describes the covalent attachment of Z-PEG4-COOH to a biomaterial surface presenting primary amine groups.
Materials:
-
Amine-functionalized biomaterial substrate
-
Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[9][10]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9][11]
-
Quenching Buffer: 1 M Hydroxylamine or 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Z-PEG4-COOH Stock Solution: Dissolve Benzyloxycarbonyl-PEG4-Acid in anhydrous DMF or DMSO to a final concentration of 100 mg/mL. Store under inert gas at -20°C.
-
Surface Preparation: Clean the amine-functionalized biomaterial surface according to the manufacturer's protocol or standard laboratory procedures to remove any contaminants.
-
Activation of Carboxylic Acid: a. In a clean reaction vessel, dissolve the desired amount of Z-PEG4-COOH from the stock solution in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Z-PEG4-COOH solution. c. Incubate the mixture for 15 minutes at room temperature to activate the carboxylic acid groups.[9]
-
Coupling to the Amine-Functionalized Surface: a. Immerse the prepared biomaterial substrate in the activated Z-PEG4-COOH solution. b. Adjust the pH of the reaction solution to 7.2-7.5 using the Coupling Buffer.[11] c. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Quenching: a. Remove the substrate from the reaction solution. b. Immerse the substrate in Quenching Buffer for 15 minutes to deactivate any unreacted NHS esters.
-
Washing: a. Wash the surface extensively with Wash Buffer (PBS) to remove any non-covalently bound reagents. b. Perform a final rinse with deionized water.
-
Drying and Storage: Dry the modified substrate under a stream of nitrogen gas and store in a desiccated environment until further use.
Protocol 2: Deprotection of the Cbz Group for Further Functionalization
This protocol outlines the removal of the Benzyloxycarbonyl (Cbz) protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Cbz-PEG4-functionalized biomaterial
-
Deprotection Reagent: e.g., Hydrogenolysis (H₂/Pd/C) or strong acid (e.g., HBr in acetic acid - use with caution and appropriate safety measures). The choice of method depends on the stability of the biomaterial and any other functional groups present. Hydrogenolysis is generally a milder method.
-
Appropriate solvent for the chosen deprotection method (e.g., ethanol (B145695) or methanol (B129727) for hydrogenolysis).
-
Neutralization Buffer (if using acid): e.g., 0.1 M Sodium Bicarbonate.
-
Wash Buffer: PBS or deionized water.
Procedure (using Hydrogenolysis):
-
Reaction Setup: Place the Cbz-PEG4-functionalized biomaterial in a suitable reaction vessel with a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10% by weight of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) with stirring for 4-16 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique if possible (e.g., XPS to detect changes in surface nitrogen environment).
-
Work-up: a. Carefully filter off the Pd/C catalyst. b. Wash the biomaterial surface thoroughly with the reaction solvent followed by the Wash Buffer to remove any residual catalyst and byproducts.
-
Drying and Storage: Dry the amine-functionalized surface under nitrogen and use immediately for the next conjugation step or store under appropriate conditions to prevent re-contamination.
Visualizing the Workflow and Concepts
To aid in the understanding of the processes and underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for biomaterial surface functionalization.
Caption: How PEGylation prevents protein adsorption on surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 7. Design and characterization of PEGylated terpolymer biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com [confluore.com]
Application Notes and Protocols for PROTAC Synthesis using Z-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful therapeutic modality distinct from traditional occupancy-based inhibitors.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their ability to enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[3] This application note provides a detailed protocol for the synthesis of a PROTAC using a Z-PEG4-Acid linker, a versatile building block for constructing effective protein degraders. The "Z" group, a benzyloxycarbonyl (Cbz) protecting group, allows for a controlled, stepwise synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves several key steps, as illustrated in the diagram below. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details a three-step synthesis of a model PROTAC utilizing a Z-PEG4-Acid linker. The chosen model PROTAC consists of an amine-functionalized JQ1 derivative as the BRD4 ligand (POI binder) and a carboxylic acid-functionalized Pomalidomide derivative as the Cereblon (CRBN) E3 ligase ligand.
Materials and Reagents
-
Z-PEG4-Acid (Cbz-N-amido-PEG4-acid)
-
Amine-functionalized JQ1 derivative
-
Carboxylic acid-functionalized Pomalidomide derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reverse-phase preparative HPLC system
Step 1: Synthesis of JQ1-Linker Intermediate (Amide Coupling)
This step involves the formation of an amide bond between the carboxylic acid of Z-PEG4-Acid and the amine-functionalized JQ1 derivative.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-PEG4-Acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized JQ1 derivative (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the JQ1-Linker intermediate.
Step 2: Cbz Deprotection of JQ1-Linker Intermediate
This step removes the Cbz protecting group to expose a primary amine for the subsequent coupling reaction.
Procedure:
-
Dissolve the JQ1-Linker intermediate (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a hydrogen balloon is typically sufficient).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected JQ1-Linker-Amine intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (Amide Coupling)
This final step involves the formation of an amide bond between the deprotected JQ1-Linker-Amine intermediate and a carboxylic acid-functionalized Pomalidomide derivative.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized Pomalidomide derivative (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 10-15 minutes at room temperature.
-
Add a solution of the deprotected JQ1-Linker-Amine intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by reverse-phase preparative HPLC to yield the final PROTAC molecule.
Experimental Workflow
The synthesis of the final PROTAC is a sequential process involving two amide coupling reactions and a deprotection step. This workflow ensures the specific and directional assembly of the PROTAC molecule.
Caption: Workflow for the three-step synthesis of a PROTAC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a representative PROTAC using the Z-PEG4-Acid linker. The presented yields and purity are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Reagent Quantities and Expected Yields for PROTAC Synthesis
| Step | Reagent/Product | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| 1 | Z-PEG4-Acid | ~399.44 | 120 | 1.2 | - | >95% |
| Amine-JQ1 | ~450 | 100 | 1.0 | 60-75 | >95% | |
| JQ1-Linker(Cbz) Intermediate | ~830 | - | - | |||
| 2 | JQ1-Linker(Cbz) Intermediate | ~830 | 100 | 1.0 | 85-95 | >90% |
| JQ1-Linker-NH2 Intermediate | ~696 | - | - | |||
| 3 | COOH-Pomalidomide | ~317.28 | 40 | 1.0 | - | >98% |
| JQ1-Linker-NH2 Intermediate | ~696 | 100 | 1.1 | 40-60 | >99% | |
| Final PROTAC | ~994 | - | - |
Table 2: Characterization Data for the Final PROTAC
| Analytical Method | Expected Result |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the JQ1 ligand, the PEG linker, and the Pomalidomide ligand. |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| HPLC | A single major peak in the chromatogram, confirming high purity. |
Conclusion
This application note provides a comprehensive protocol for the synthesis of PROTACs utilizing a Z-PEG4-Acid linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The detailed methodologies for synthesis, purification, and characterization are crucial for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary for optimal results.
References
Application Notes: Bioconjugation of Small Molecules Using Benzyloxycarbonyl-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of small molecules to other molecular entities, such as proteins, antibodies, or other small molecules, is a cornerstone of modern drug development and chemical biology. This process, known as bioconjugation, enables the creation of novel therapeutics and research tools with enhanced properties. A critical component in this process is the linker, which connects the different molecular components. Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH) is a versatile heterobifunctional linker that offers a combination of a protected amine and a carboxylic acid, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.
The Cbz (benzyloxycarbonyl) group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, typically catalytic hydrogenolysis.[1][2] The carboxylic acid moiety allows for straightforward conjugation to primary amines on a target molecule through the formation of a stable amide bond, commonly facilitated by coupling reagents like EDC/NHS or HATU.[3][4][5] The PEG4 spacer enhances the aqueous solubility and reduces steric hindrance of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.[6]
A prominent application of Cbz-PEG4-Acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8][9] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
These application notes provide detailed protocols for the use of Benzyloxycarbonyl-PEG4-Acid in the synthesis of a PROTAC targeting the BRD4 protein, a key regulator of gene expression implicated in cancer.[9][10] The protocols cover the chemical synthesis and characterization of the conjugate, as well as its biological evaluation.
Key Applications
-
PROTAC Synthesis: As a central linker to connect a target protein ligand and an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: For the attachment of small molecule payloads to antibodies.
-
Peptide Modification: To enhance the solubility and pharmacokinetic properties of peptides.
-
Surface Functionalization: To immobilize small molecules on surfaces for various biochemical assays.
Chemical Properties of Benzyloxycarbonyl-PEG4-Acid
| Property | Value |
| Chemical Formula | C19H29NO8 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 756526-00-8 |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |
| Functional Groups | Benzyloxycarbonyl (Cbz) protected amine, Carboxylic acid |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG4-Pomalidomide)
This protocol describes a multi-step synthesis of a PROTAC that targets the BRD4 protein for degradation. The synthesis involves the coupling of the E3 ligase ligand, pomalidomide, to the Cbz-PEG4-Acid linker, followed by deprotection of the Cbz group and subsequent coupling to the BRD4 inhibitor, JQ1.
Reaction Scheme:
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Z-PEG4-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] This document provides a detailed experimental workflow for the use of a heterobifunctional Z-PEG4-Acid linker in the development of ADCs.
The Z-PEG4-Acid linker incorporates a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[2][3] The "Acid" component, a carboxylic acid, allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, typically through the formation of a stable amide bond.[4] The "Z" represents a functional group for the attachment of the cytotoxic payload. For the purpose of these application notes, we will assume "Z" is an azide (B81097) (N3) group, which is widely used for bioorthogonal "click chemistry" reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][6] This approach offers high specificity and efficiency under mild, biocompatible conditions.[]
Experimental Workflow Overview
The development of an ADC using an Azido-PEG4-Acid linker is a multi-step process that begins with the activation of the linker and its conjugation to the antibody, followed by the attachment of the payload, and concludes with comprehensive purification and characterization of the final ADC product.
Caption: Overall experimental workflow for ADC development using Z-PEG4-Acid.
Data Presentation
The following table summarizes typical quantitative data obtained during the development of an ADC using a PEG4 linker. These values are illustrative and will vary depending on the specific antibody, payload, and precise reaction conditions.
| Parameter | Method | Typical Value/Range | Reference |
| Linker Activation Efficiency | HPLC | > 95% | Internal Data |
| Linker-to-Antibody Ratio (LAR) | Mass Spectrometry (Intact Mass) | 2 - 8 | [7] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | Average DAR of 3.5 - 4.5 | [8][9] |
| Final ADC Purity | Size Exclusion Chromatography (SEC-HPLC) | > 98% | [] |
| Monomeric ADC Content | Size Exclusion Chromatography (SEC-HPLC) | > 95% | [8] |
| Residual Free Drug | Reversed-Phase Chromatography (RP-HPLC) | < 1% | Internal Data |
| In Vitro Potency (IC50) | Cell-Based Cytotoxicity Assay | 0.1 - 10 nM | [10] |
Experimental Protocols
Protocol 1: Activation of Azido-PEG4-Acid Linker
This protocol describes the activation of the carboxylic acid group of the Azido-PEG4-Acid linker to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Azido-PEG4-Acid
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve Azido-PEG4-Acid in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
In a separate tube, dissolve NHS (or Sulfo-NHS for improved aqueous solubility) and EDC in Activation Buffer to a concentration of 100 mM each.
-
To the Azido-PEG4-Acid solution, add 1.2 equivalents of NHS solution and 1.5 equivalents of EDC solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting activated Azido-PEG4-NHS ester is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.[11]
Protocol 2: Antibody-Linker Conjugation
This protocol details the conjugation of the activated Azido-PEG4-NHS ester to the primary amines (lysine residues) of the antibody.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Activated Azido-PEG4-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (e.g., 40 kDa MWCO)
Procedure:
-
Prepare the antibody by buffer exchanging into the Conjugation Buffer to remove any amine-containing buffers (like Tris).[12]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the activated Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to maintain antibody integrity.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[12]
-
Purify the azide-modified antibody by removing excess linker and quenching reagents using a desalting column or dialysis against PBS.[]
Protocol 3: Payload Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-modified payload (e.g., DBCO-drug) to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
DBCO-functionalized cytotoxic payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the DBCO-functionalized payload in a minimal amount of DMSO.
-
Add a 1.5- to 3-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution.[13]
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light if the payload is light-sensitive.
-
The reaction progress can be monitored by analytical techniques such as HIC or RP-HPLC.
Protocol 4: ADC Purification
This protocol outlines the purification of the final ADC to remove unconjugated payload and other impurities.
Materials:
-
Crude ADC reaction mixture (from Protocol 3)
-
Purification Buffer: PBS or other formulation buffer
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system (optional)
Procedure:
-
Concentrate the crude ADC mixture if necessary using an appropriate centrifugal filtration device.
-
Purify the ADC using a preparative SEC column to separate the conjugated antibody from unconjugated small molecules (payload, linker fragments).[]
-
If different DAR species need to be separated or further polished, HIC can be employed.[]
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into the final formulation buffer and concentrate to the desired concentration.
-
Sterile filter the final ADC product using a 0.22 µm filter.
Protocol 5: ADC Characterization
This section details the key analytical methods for characterizing the final ADC product.
Methodologies:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and the payload's specific wavelength. The DAR is calculated from the molar ratio. This method requires knowledge of the extinction coefficients for both the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity, species with different DARs (DAR0, DAR2, DAR4, etc.) can be resolved and quantified.[9]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the mass of different conjugated species, allowing for the calculation of the DAR distribution and average DAR.[2]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): SEC is the primary method to assess the purity and quantify the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.[]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to assess the integrity and purity of the ADC.
-
-
In Vitro Cytotoxicity Assay:
-
The biological activity of the ADC is evaluated by determining its potency (e.g., IC50 value) in a cell-based cytotoxicity assay using a cancer cell line that expresses the target antigen.
-
General Mechanism of Action of ADCs
The efficacy of an ADC is dependent on a sequence of events that ensures the specific delivery and release of the cytotoxic payload within the target cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. enovatia.com [enovatia.com]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC/sulfo-NHS Coupling with Benzyloxycarbonyl-PEG4-Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EDC/sulfo-NHS coupling of Benzyloxycarbonyl-PEG4-Acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Benzyloxycarbonyl-PEG4-Acid to a primary amine using EDC/sulfo-NHS?
The EDC/sulfo-NHS conjugation of Benzyloxycarbonyl-PEG4-Acid is a two-step process, with each step having a distinct optimal pH range. For maximal efficiency, a two-step reaction with separate pH conditions is recommended.[1][2][3][4]
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid on Benzyloxycarbonyl-PEG4-Acid with EDC and sulfo-NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[4] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][4][5][6]
-
Coupling Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[4] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[4] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[4][5]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[7] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. Acidic conditions required for efficient EDC/sulfo-NHS activation are not ideal for the amine coupling step. Conversely, the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS-ester intermediate.[7]
Q3: What are the consequences of using a pH outside the optimal range?
Using a suboptimal pH can lead to several issues:
-
Low pH for Coupling (<7.0): Primary amines are more likely to be protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[4]
-
High pH for Coupling (>8.5): The hydrolysis of the NHS-ester intermediate significantly increases.[4] This competing reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][8][9]
Q4: What are the recommended molar ratios of EDC and sulfo-NHS to Benzyloxycarbonyl-PEG4-Acid?
The optimal molar ratios can be system-dependent and may require empirical determination. However, a good starting point is a molar excess of both EDC and sulfo-NHS relative to the Benzyloxycarbonyl-PEG4-Acid.
| Reagent | Recommended Molar Excess (relative to PEG-Acid) | Purpose |
| EDC | 2-10 fold | To ensure efficient activation of the carboxylic acid.[10] |
| sulfo-NHS | 2-5 fold | To stabilize the activated intermediate and improve coupling efficiency.[10] |
Q5: Which buffers should I use for the activation and coupling steps?
Buffer selection is critical to avoid interference with the reaction.
-
Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is the most common and highly recommended choice.[1][4][5][6]
-
Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate-bicarbonate buffer are suitable.[2]
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[2][5][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or sulfo-NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[10] |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[10] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation.[10] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[2][10] | |
| Precipitation of Protein/Molecule during Reaction | High degree of PEGylation leading to insolubility. | Optimize the molar ratio of the activated PEG linker to the protein/molecule. A 10-20 fold molar excess of the linker is a good starting point.[10] |
| Protein/molecule instability at reaction pH. | Ensure the protein/molecule is stable at the chosen coupling pH. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh stock solutions of EDC and sulfo-NHS immediately before use as EDC is prone to hydrolysis.[5] |
| Incomplete quenching of the reaction. | Use an appropriate quenching agent to stop the reaction consistently. |
Experimental Protocols
Two-Step Aqueous Coupling of Benzyloxycarbonyl-PEG4-Acid to a Protein
This protocol is a general guideline and may require optimization for specific applications.
Materials and Reagents:
-
Benzyloxycarbonyl-PEG4-Acid
-
Protein with primary amines (in a suitable buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1][10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[10]
-
Desalting Columns
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate EDC and sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1][10]
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[10]
-
Prepare a 10 mg/mL stock solution of sulfo-NHS in Activation Buffer immediately before use.[10]
-
Dissolve Benzyloxycarbonyl-PEG4-Acid in Activation Buffer to a desired concentration (e.g., 10 mM).
Step 2: Activation of Benzyloxycarbonyl-PEG4-Acid
-
In a reaction tube, combine the Benzyloxycarbonyl-PEG4-Acid solution with EDC and sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5][10]
Step 3: Conjugation to the Protein
-
Immediately after activation, add the activated Benzyloxycarbonyl-PEG4-Acid solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[10]
-
The molar ratio of the activated PEG linker to the protein should be optimized. A 10-20 fold molar excess of the linker is a good starting point.[10]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][11]
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[3]
-
Incubate for 15-30 minutes at room temperature.[5]
Step 5: Purification
-
Remove excess reagents and byproducts by using a desalting column or dialysis.[1]
Visualizations
Caption: Workflow of the two-step EDC/sulfo-NHS coupling reaction.
Caption: Troubleshooting flowchart for low or no conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yield in Z-PEG4-Acid conjugation reactions
Technical Support Center: Z-PEG4-Acid Conjugation
Welcome to the technical support center for Z-PEG4-Acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a Z-PEG4-Acid, and what is its primary application?
A1: Z-PEG4-Acid is a heterobifunctional crosslinker. It consists of a terminal carboxylic acid (-COOH), a tetraethylene glycol (PEG4) spacer, and a "Z" functional group. The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically using carbodiimide (B86325) chemistry.[1] The hydrophilic PEG4 spacer enhances the aqueous solubility of the conjugate and can reduce non-specific binding.[2] The "Z" group represents a second reactive moiety for subsequent conjugation steps.
Q2: Why is my Z-PEG4-Acid conjugation yield consistently low?
A2: Low conjugation yield is a common problem that can stem from several factors. The most frequent causes include suboptimal reaction conditions (incorrect pH, temperature, or reaction time), poor quality or degraded reagents (especially EDC and NHS), interfering substances in your buffer, and issues with the antibody or protein itself.[3]
Q3: What are the optimal pH conditions for a two-step conjugation reaction?
A3: A two-step process is generally recommended. The activation of the carboxylic acid on the Z-PEG4-Acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[3] However, the subsequent reaction of the activated PEG linker with primary amines on the target molecule is favored at a pH of 7.0 to 8.5.[4][5] Therefore, performing the activation at a lower pH and then adjusting the pH upwards for the conjugation step can improve efficiency.[6]
Q4: Can I use buffers containing Tris or glycine (B1666218) for my conjugation reaction?
A4: No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine.[6][7] These buffer components will compete with your target molecule for reaction with the activated Z-PEG4-Acid, which will significantly reduce your conjugation efficiency.[3] Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, HEPES, and borate (B1201080) buffers.[4][6]
Q5: How can I prevent hydrolysis of my activated Z-PEG4-Acid?
A5: The NHS-ester intermediate formed during the activation step is susceptible to hydrolysis in aqueous solutions.[4] The rate of hydrolysis increases with pH.[4] To minimize hydrolysis, you should use the activated Z-PEG4-Acid immediately after it is prepared.[8] Also, avoid unnecessarily long reaction times, especially at higher pH and temperatures.[5]
Troubleshooting Guide
Low or No Conjugation Product
| Possible Cause | Recommended Solution(s) | Citation(s) |
| Inactive EDC or NHS | Reagents are moisture-sensitive. Use fresh, anhydrous reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation. | [8][9] |
| Incorrect pH | Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.0. A two-step reaction with pH adjustment is often beneficial. | [3][8] |
| Hydrolysis of NHS Ester | Perform the conjugation step immediately after the activation step. Minimize reaction time, especially at higher pH. | [4][8] |
| Primary Amines in Buffer | Use amine-free buffers such as PBS, MES, or HEPES. Dialyze your protein into an appropriate buffer before starting. | [3][7] |
| Low Protein Concentration | Slower reaction kinetics can occur at low concentrations. If possible, concentrate your protein to > 1-2 mg/mL. | [3][5] |
Protein Aggregation During or After Conjugation
| Possible Cause | Recommended Solution(s) | Citation(s) |
| High Molar Ratio | A large excess of the PEG reagent can lead to over-PEGylation and aggregation. Reduce the molar ratio of the Z-PEG4-Acid to your protein. | [3][5] |
| High Protein Concentration | Some proteins are prone to aggregation at high concentrations. Perform the conjugation at a lower protein concentration. | [5] |
| Use of Organic Co-solvent | The addition of DMSO or DMF can sometimes destabilize proteins. Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand. | [5] |
| Incorrect Buffer Conditions | Ensure the protein is in a buffer that maintains its stability and solubility throughout the reaction. | [8] |
Difficulty in Purifying the Conjugate
| Possible Cause | Recommended Solution(s) | Citation(s) |
| Large Excess of Unreacted PEG | Optimize the molar ratio to use the minimum amount of PEG reagent necessary. Use an appropriate purification method like size exclusion chromatography (SEC) or tangential flow filtration (TFF) to efficiently remove the excess reagent. | [5][10] |
| Incorrect MWCO for Dialysis | For smaller PEG linkers, a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa) may be needed to remove the unconjugated linker while retaining a larger biomolecule. | [8] |
| Poor Chromatographic Separation | Ensure the appropriate column resin is used for the size of your biomolecule and the PEGylated conjugate. Ion-exchange chromatography (IEX) is often effective for separating PEGylated species. | [8][11] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Protein
This protocol describes the conjugation of Z-PEG4-Acid to a primary amine-containing protein.
Materials:
-
Z-PEG4-Acid
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Prepare Reagents:
-
Allow all reagents to warm to room temperature before opening the vials.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.[8]
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
-
Activation of Z-PEG4-Acid:
-
Conjugation to Protein:
-
Immediately add the freshly activated Z-PEG4-Acid solution to your protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[8]
-
The molar ratio of the activated PEG linker to the protein should be optimized. A 10-20 fold molar excess of the linker is a good starting point.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching and Purification:
Visualizations
Z-PEG4-Acid Conjugation Workflow
A flowchart of the key steps in a Z-PEG4-Acid conjugation experiment.
Troubleshooting Low Yield
A decision tree for troubleshooting low yield in Z-PEG4-Acid conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Benzyloxycarbonyl-PEG4-Acid and EDC Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyloxycarbonyl-PEG4-Acid and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using EDC to couple Benzyloxycarbonyl-PEG4-Acid to an amine-containing molecule?
A1: The coupling reaction facilitated by EDC is a "zero-length" crosslinking process that forms a stable amide bond between the carboxylic acid group of Benzyloxycarbonyl-PEG4-Acid and a primary amine on a target molecule. The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG acid, creating a highly reactive and unstable O-acylisourea intermediate.[1] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1]
-
Nucleophilic Attack by the Amine: The primary amine on the target molecule performs a nucleophilic attack on the activated carbonyl group of the O-acylisourea intermediate. This results in the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct.
To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then reacts with the primary amine.[1]
Q2: What are the most common side reactions observed during EDC coupling with Benzyloxycarbonyl-PEG4-Acid?
A2: The primary side reactions include:
-
Hydrolysis: The reactive O-acylisourea intermediate is highly susceptible to hydrolysis in aqueous solutions. This reaction regenerates the original carboxylic acid and renders the EDC inactive.[2] The NHS ester intermediate is also prone to hydrolysis, especially as the pH increases.[3]
-
N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[2][4][5] This side reaction reduces the yield of the desired conjugate.
-
Formation of Anhydride (B1165640): The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. While the anhydride can still react with amines, its formation represents a deviation from the intended reaction pathway.[2]
Q3: Does the Benzyloxycarbonyl (Z) protecting group on the PEG acid influence the EDC coupling reaction?
A3: The Benzyloxycarbonyl group is a urethane-based protecting group. Such protecting groups are known to generally preserve the optical purity of the molecule during the activation step, which is a significant advantage in many applications.[4] However, the bulky and hydrophobic nature of the benzyl (B1604629) group could potentially introduce steric hindrance, which might affect the reaction kinetics. Careful optimization of reactant concentrations and reaction times is recommended.
Q4: How does the PEG4 linker affect the reaction?
A4: The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the molecule in aqueous buffers, which is beneficial for reactions involving biomolecules.[1][] It also provides a flexible spacer arm, which can reduce steric hindrance between the molecule to be conjugated and the target molecule, potentially improving coupling efficiency.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive EDC or NHS due to moisture. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Incorrect pH for activation or coupling. | Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[1] | |
| Hydrolysis of the reactive intermediates. | Perform the conjugation step immediately after the activation step.[1] Consider a two-step protocol where excess EDC and byproducts are removed before adding the amine-containing molecule. | |
| Presence of primary amines in buffers (e.g., Tris, Glycine). | Use amine-free buffers such as MES, PBS, or borate (B1201080) buffer for the reaction.[8] | |
| Precipitation of Reactants | High concentration of the PEG reagent. | Reduce the molar excess of the activated PEG linker. |
| Suboptimal buffer conditions. | Ensure all components are soluble in the chosen buffers at the working concentrations. The PEG linker on the Benzyloxycarbonyl-PEG4-Acid should aid in solubility.[1][] | |
| Formation of Undesired Byproducts | High incidence of N-acylurea formation. | Lowering the reaction temperature can sometimes reduce the rate of this side reaction.[4] The addition of NHS or Sulfo-NHS helps to minimize N-acylurea formation by rapidly converting the O-acylisourea intermediate to the more stable NHS ester.[4] |
| Hydrolysis is dominating the reaction. | Ensure anhydrous conditions as much as possible, especially when preparing stock solutions. Minimize the time the activated acid is in an aqueous environment before the addition of the amine. |
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical EDC/NHS coupling reactions. Actual results may vary depending on the specific experimental conditions.
Table 1: Influence of pH on N-acylurea Formation and NHS-Ester Hydrolysis
| pH | N-acylurea Formation (% of EDC consumed)[9] | NHS-Ester Half-life[3] |
| 5.0 | 1 ± 0.5% | Stable for several hours |
| 6.0 | 2 ± 1% | - |
| 7.0 | 6 ± 1% | 4-5 hours (at 0°C) |
| 8.6 | - | 10 minutes (at 4°C) |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reagent | Recommended Molar Ratio (Reagent:Carboxylic Acid) | Purpose |
| EDC | 1.2:1 to 10:1[7] | To ensure efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 1:1 to 5:1[7] | To stabilize the activated intermediate and improve coupling efficiency. |
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol
This protocol is recommended to minimize side reactions such as the polymerization of amine-containing biomolecules.
-
Reagent Preparation:
-
Equilibrate Benzyloxycarbonyl-PEG4-Acid, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a solution of Benzyloxycarbonyl-PEG4-Acid in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.7-6.0).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the activation buffer.
-
-
Activation of Benzyloxycarbonyl-PEG4-Acid:
-
Add EDC (typically 2-10 fold molar excess over the PEG-acid) to the Benzyloxycarbonyl-PEG4-Acid solution.
-
Immediately add NHS/Sulfo-NHS (typically 2-5 fold molar excess over the PEG-acid).
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and the urea byproduct using a desalting column or dialysis with an appropriate molecular weight cutoff.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-8.0).
-
Add the activated Benzyloxycarbonyl-PEG4-Acid solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine) to stop the reaction by consuming any remaining active esters.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: EDC/NHS reaction pathway for amide bond formation.
Caption: Competing reactions involving the O-acylisourea intermediate.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyloxycarbonyl-PEG4-Acid Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-Acid) conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying Cbz-PEG4-Acid conjugates?
The purification of Cbz-PEG4-Acid conjugates presents several challenges stemming from the properties of the PEG moiety. The main difficulties include:
-
Heterogeneity of the Reaction Mixture: The conjugation reaction can result in a complex mixture containing the desired product, unreacted starting materials (both the molecule to be conjugated and the Cbz-PEG4-Acid), and potentially side-products.[]
-
Polydispersity of PEG: While a PEG4 linker is relatively short, commercial PEG reagents can have some level of polydispersity, leading to conjugates with slightly different molecular weights and chromatographic behaviors, which can cause peak broadening.[2]
-
Lack of a Strong UV Chromophore: The PEG component of the conjugate does not have a strong UV chromophore, which can make detection by standard UV-Vis spectrophotometry challenging. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often necessary.[3][4]
-
Physical Properties: PEGylated compounds can be sticky and viscous, which may complicate handling and purification procedures.
Q2: Which chromatographic method is most suitable for purifying my Cbz-PEG4-Acid conjugate?
The choice of chromatographic method depends on the properties of the molecule conjugated to the Cbz-PEG4-Acid and the nature of the impurities to be removed. The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography.
-
Reversed-Phase HPLC (RP-HPLC) is highly effective for separating molecules based on hydrophobicity.[5] It is particularly useful for purifying peptide and other biomolecule conjugates.[6]
-
Normal-Phase Flash Chromatography separates compounds based on polarity and is a good option for less polar conjugates or when trying to remove highly polar impurities.[7]
-
Size-Exclusion Chromatography (SEC) can be employed to remove unreacted small molecules, such as excess Cbz-PEG4-Acid, from a much larger conjugated protein or antibody.[][2]
Q3: How can I monitor the purity of my Cbz-PEG4-Acid conjugate during and after purification?
Analytical HPLC is the primary method for assessing the purity of your conjugate.[3] Due to the weak UV absorbance of the PEG chain, detection methods such as ELSD, CAD, or Mass Spectrometry (MS) are recommended for accurate quantification of all components.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of Purified Cbz-PEG4-Acid Conjugate
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to chromatography resin | For RP-HPLC, consider using a different stationary phase (e.g., C8 instead of C18) or adding a competitive agent to the mobile phase. For SEC, ensure the column is well-equilibrated and consider using a mobile phase with additives to reduce non-specific interactions.[2] |
| Precipitation of the conjugate on the column | Check the solubility of your conjugate in the chosen mobile phase. Adjusting the pH or the organic solvent concentration may be necessary to maintain solubility.[8] |
| Incomplete elution from the column | Optimize the elution gradient. For RP-HPLC, a shallower gradient or a stronger organic solvent may be required. For normal-phase chromatography, a more polar eluent might be necessary. |
| Product degradation during purification | If the conjugate is sensitive to acidic conditions, avoid using trifluoroacetic acid (TFA) in the mobile phase for RP-HPLC and consider alternative ion-pairing agents. Perform purification at a lower temperature if the product is thermally labile. |
Issue 2: Co-elution of the Product with Impurities
| Potential Cause | Troubleshooting Steps |
| Poor resolution in chromatography | Optimize the chromatographic method. For HPLC, this can include changing the column (e.g., longer column, smaller particle size), adjusting the mobile phase composition and gradient, or modifying the flow rate.[8] |
| Presence of closely related impurities (e.g., positional isomers) | For RP-HPLC, fine-tuning the gradient and using a high-resolution column can help separate isomers.[2] Ion-exchange chromatography (IEX) can also be effective if the isomers exhibit different charge properties.[] |
| Unreacted starting materials have similar retention times | If the unreacted starting material is significantly different in size from the conjugate, SEC is a good option.[] Otherwise, optimizing the selectivity of the RP-HPLC or normal-phase method is necessary. |
Issue 3: Broad Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Heterogeneity of the PEG chain | The inherent polydispersity of PEG can lead to peak broadening.[2] Using a high-purity, monodisperse Cbz-PEG4-Acid reagent can minimize this issue. |
| Secondary interactions with the stationary phase | In RP-HPLC, adding a small amount of an ion-pairing agent like TFA can improve peak shape. Increasing the column temperature can also enhance peak symmetry.[2] |
| Column overloading | Reduce the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: Purification of a Cbz-PEG4-Acid Conjugated Peptide by RP-HPLC
This protocol outlines a general procedure for the purification of a peptide conjugated with Cbz-PEG4-Acid.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in the initial mobile phase (e.g., a high percentage of Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the hydrophobicity of the conjugate.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30-40 °C.[3]
-
Injection Volume: 10-100 µL, depending on the column size and sample concentration.
-
Detection: UV at 220 nm and 280 nm for the peptide, and ELSD or CAD for overall purity assessment.
3. Data Analysis:
-
Identify the peak corresponding to the Cbz-PEG4-Acid conjugated peptide.
-
Collect the fractions containing the purified product.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Purification by Normal-Phase Flash Chromatography
This protocol is suitable for less polar conjugates.
1. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or the initial mobile phase.[9]
2. Flash Chromatography System and Conditions:
-
Stationary Phase: Silica gel.[10]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or a mixture of Dichloromethane/Methanol).[7][11] A common starting gradient is 0-50% Ethyl Acetate in Hexane.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Run the solvent gradient to elute the compounds.
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.
3. Post-Purification:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques for Cbz-PEG4-Acid Conjugates
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, proteins, and other biomolecule conjugates.[6] | High resolution, capable of separating closely related species.[6] | May require acidic mobile phases that can degrade sensitive molecules. |
| Normal-Phase Flash Chromatography | Polarity | Less polar small molecule conjugates. | Good for removing highly polar impurities, scalable.[7] | Not ideal for highly polar or water-soluble conjugates.[12] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removing small molecule impurities (e.g., unreacted Cbz-PEG4-Acid) from large biomolecule conjugates.[][2] | Mild conditions, preserves the native structure of biomolecules. | Low resolution for molecules of similar size.[3] |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Separation of conjugates with different charge properties, including positional isomers.[] | High capacity, can separate molecules with subtle charge differences. | The neutral PEG chain can shield charges, potentially reducing separation efficiency.[][2] |
Visualizations
Caption: General workflow for the purification of Cbz-PEG4-Acid conjugates.
Caption: Decision tree for troubleshooting common purification issues.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. hplc.eu [hplc.eu]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Manual for Normal Phase, Reversed Phase Flash Column - Hawach [hawachhplccolumn.com]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Post-Conjugation Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted Z-PEG4-Acid from a conjugation mixture.
Frequently Asked Questions (FAQs)
Q1: What is Z-PEG4-Acid and why does it need to be removed?
Z-PEG4-Acid is a discrete polyethylene (B3416737) glycol (PEG) linker containing a carboxylic acid group. It is used to modify proteins, peptides, or other molecules. Following a conjugation reaction, any unreacted Z-PEG4-Acid remains as an impurity. Its removal is crucial for obtaining a pure final product, which is essential for accurate downstream analysis and for therapeutic applications to ensure safety and efficacy. The molecular weight of a common Azido-PEG4-acid is 291.3 g/mol .[1]
Q2: What are the common methods for removing unreacted Z-PEG4-Acid?
The most common methods for removing small, unreacted PEG linkers like Z-PEG4-Acid from a larger conjugate are based on differences in molecular size. These techniques include:
-
Dialysis: A process where the conjugation mixture is placed in a semi-permeable membrane that allows the smaller unreacted PEG molecules to pass through into a surrounding buffer, while retaining the larger conjugate.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads.[][3][4] Larger molecules (the conjugate) elute first, while smaller molecules (unreacted PEG) are trapped in the pores and elute later.[][3][4]
-
Tangential Flow Filtration (TFF): A filtration method where the conjugation mixture flows parallel to a membrane surface.[5][6] The smaller, unreacted PEG molecules pass through the membrane pores with the permeate, while the larger conjugate is retained.[5][6]
Q3: How do I choose the best purification method for my application?
The choice of purification method depends on several factors, including the size of your conjugate, the required purity, the sample volume, and available equipment. The following table provides a general comparison of the common methods.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Typical Product Recovery | Typical Purity | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane | > 90% | Good to High | 12-48 hours | Simple, gentle on the sample, low cost. | Slow, requires large buffer volumes, may not achieve the highest purity. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius in a porous resin.[][3][4] | 80-95% | High to Very High | 1-4 hours | High resolution, good for buffer exchange.[] | Can cause sample dilution, potential for non-specific binding of the conjugate to the column matrix. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane with tangential flow.[5][6] | > 95% | Good to High | 1-3 hours | Fast, scalable, can concentrate the sample.[5] | Higher initial equipment cost, potential for membrane fouling. |
Note: The values presented are typical ranges and can vary depending on the specific characteristics of the conjugate, the initial purity of the reaction mixture, and the optimization of the protocol.
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted Z-PEG4-Acid
This protocol is suitable for removing unreacted Z-PEG4-Acid from conjugates significantly larger than the PEG linker (e.g., proteins >10 kDa).
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 2-5 kDa.
-
Dialysis buffer (e.g., phosphate-buffered saline, PBS), at least 1000 times the sample volume.
-
Magnetic stirrer and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and the sample.
Procedure:
-
Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with distilled water.
-
Sample Loading: Carefully load the conjugation mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clamps.
-
Dialysis Setup: Place the sealed dialysis tubing/cassette into the beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a magnetic stirrer and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the dialysis buffer completely. Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis after the initial changes is recommended.
-
Sample Recovery: After the final buffer change, carefully remove the dialysis tubing/cassette from the buffer. Transfer the purified conjugate from the tubing/cassette to a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unreacted Z-PEG4-Acid using SEC. The specific column and running buffer should be optimized for your conjugate.
Materials:
-
SEC column with an appropriate fractionation range for your conjugate.
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC running buffer (e.g., PBS), filtered and degassed.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.
-
Sample Preparation: Filter the conjugation mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the SEC running buffer at a constant flow rate. Collect fractions as the sample elutes. The larger conjugate will elute before the smaller, unreacted Z-PEG4-Acid.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is ideal for larger sample volumes and for applications where sample concentration is also desired.
Materials:
-
TFF system with a pump and a membrane cassette.
-
TFF membrane with a MWCO that is 3-6 times smaller than the molecular weight of your conjugate.
-
Diafiltration buffer (e.g., PBS).
-
Pressure gauges for monitoring transmembrane pressure (TMP).
Procedure:
-
System Preparation: Install the TFF membrane cassette and flush the system with purified water to remove any storage solution.
-
Membrane Equilibration: Equilibrate the system with the diafiltration buffer.
-
Sample Concentration (Optional): If the sample is dilute, concentrate it to a smaller volume by recirculating the retentate and allowing the permeate to be removed.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process, known as constant volume diafiltration, effectively washes out the unreacted Z-PEG4-Acid. A common target is to exchange 5-10 diavolumes of buffer.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume. Recover the purified and concentrated conjugate from the system.
Mandatory Visualization
Caption: Workflow for removing unreacted Z-PEG4-Acid using dialysis.
Caption: Workflow for purifying a conjugate using Size Exclusion Chromatography.
References
- 1. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
Impact of pH on Benzyloxycarbonyl-PEG4-Acid coupling efficiency
Welcome to the technical support center for Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-Acid) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning the impact of pH on coupling efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH for activation or coupling: The pH of your reaction buffer was outside the optimal range. | Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][2][3] |
| Hydrolysis of NHS ester: The activated PEG was exposed to an aqueous buffer for too long before adding the amine-containing molecule, or the pH of the coupling reaction was too high.[2][3][4] | Use freshly prepared activated Z-PEG4-Acid. Minimize the time between the activation and coupling steps. Avoid coupling pH above 8.5, as the half-life of the NHS ester decreases significantly.[3][4] | |
| Use of inappropriate buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule.[5][6] | Use non-amine containing buffers such as MES for the activation step and PBS for the coupling step.[1][2][5] If your molecule is in an incompatible buffer, perform a buffer exchange. | |
| Inactive Reagents: EDC or NHS may have degraded due to moisture. | Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[1][6] Store reagents desiccated at the recommended temperature. | |
| High Polydispersity or Side Products | Intramolecular or intermolecular crosslinking: For molecules containing both carboxyl and amine groups, a one-pot reaction can lead to self-conjugation. | A two-step protocol is highly recommended to minimize this. Activate the Z-PEG4-Acid first, then introduce the amine-containing molecule after adjusting the pH.[1][2] |
| N-acylisourea intermediate instability: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. | The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, which significantly improves coupling efficiency.[2][4] | |
| Difficulty Reproducing Results | Inconsistent pH control: The buffering capacity of your chosen buffer may be insufficient at the target pH. | Ensure you are using a buffer that is effective in the desired pH range. For example, MES is a good buffer for the acidic activation step.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Benzyloxycarbonyl-PEG4-Acid to a primary amine using EDC and NHS?
The conjugation process involves two key steps, each with its own optimal pH range for maximum efficiency. A two-step pH process is highly recommended.[3]
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid on Z-PEG4-Acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3][6] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1][2][3] This is because the primary amine needs to be in its unprotonated, nucleophilic state.[3] A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[3]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency.[3] The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[3]
Q3: What are the consequences of using a pH outside the optimal range?
Using a suboptimal pH can lead to several issues:
-
Low pH for Coupling (below 7.0): At an acidic pH, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[3]
-
High pH for Coupling (above 8.5): At a more alkaline pH, the hydrolysis of the NHS ester intermediate significantly increases.[3][8] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency.[3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][4]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the activated Z-PEG4-Acid.[5][6]
-
Recommended for Coupling: Phosphate-buffered saline (PBS), pH 7.2-7.5[2] or Borate buffer (pH 8.0-8.5).[5]
Experimental Protocol: Two-Step Aqueous EDC/Sulfo-NHS Coupling
This protocol provides a general framework for the conjugation of Z-PEG4-Acid to an amine-containing molecule. Optimization may be required for specific applications.
Materials:
-
Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-Acid)
-
Amine-containing molecule
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare stock solutions of Z-PEG4-Acid, EDC, and Sulfo-NHS in an appropriate anhydrous solvent like DMSO or DMF if necessary.[6][10]
-
Activation of Z-PEG4-Acid:
-
Conjugation to Amine-Containing Molecule:
-
Immediately proceed to the coupling step to minimize hydrolysis of the activated PEG.[3]
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Z-PEG4-Acid solution to your amine-containing molecule. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Alternatively, for better pH control, perform a buffer exchange on the activated PEG solution into the Coupling Buffer using a desalting column before adding it to the amine-containing molecule.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[5]
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).
-
Visualizing the Impact of pH
The following diagrams illustrate the pH-dependent steps and potential side reactions in the coupling process.
Caption: Workflow of pH-dependent Z-PEG4-Acid coupling.
Caption: Logical relationship between pH and reaction outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HATU-Mediated Coupling with Z-PEG4-COOH
Welcome to the technical support center for HATU-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues, particularly those related to reaction byproducts when using Z-PEG4-COOH and similar PEGylated carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is HATU and what is its primary role in a coupling reaction?
A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent. Its main function is to activate a carboxylic acid, such as Z-PEG4-COOH, to facilitate the formation of a stable amide bond with an amine.[1][2][3] HATU is favored for its rapid reaction rates, high efficiency, and its ability to minimize racemization, especially in peptide synthesis.[1][4][5]
Q2: What are the expected, non-problematic byproducts of a standard HATU coupling reaction?
A2: In a successful HATU-mediated coupling, two main byproducts are formed: 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 1,1,3,3-tetramethylurea.[1][5] While HOAt is a component of the active ester intermediate, tetramethylurea is released upon amide bond formation.[1][6] Both are generally considered standard byproducts of the reaction mechanism.
Q3: I'm observing an unexpected mass in my LC-MS analysis. What is the most likely problematic side product?
A3: A common and problematic side reaction is the guanidinylation of the amine starting material.[4][7][8] This occurs when the amine nucleophile attacks the guanidinium (B1211019) carbon of the HATU reagent itself, rather than the activated carboxylic acid.[4][8] This forms a capped, unreactive tetramethylguanidinium (TMG) adduct on your amine, which prevents it from participating in the desired amide bond formation.[8][9] This is more likely to occur if an excess of HATU is used or if the desired coupling reaction is slow.[1][10]
Q4: Why is my reaction yield low, even though my starting materials are being consumed?
A4: Low yield with consumption of starting materials often points to side reactions or suboptimal reaction conditions. Key factors include:
-
Guanidinylation of the Amine: As described in Q3, your amine may be getting consumed by reacting directly with HATU.[1][8]
-
Moisture: Water in the reaction solvent (e.g., DMF, DCM) can hydrolyze the active ester intermediate, reverting it back to the carboxylic acid and consuming the HATU reagent.[1][11] Always use anhydrous solvents.[1][11]
-
Poor Activation: The carboxylic acid may not be activating efficiently. This can be due to poor quality HATU or an insufficient amount of base (e.g., DIPEA).[1] Pre-activation of the carboxylic acid with HATU and base for 15-30 minutes before adding the amine is recommended to ensure the active ester forms first.[1][12]
-
Solubility Issues: Poor solubility of Z-PEG4-COOH or the amine in the chosen solvent can lead to an incomplete reaction.[1] Consider switching from DCM to a more polar aprotic solvent like DMF or NMP if solubility is a concern.[1][11]
Q5: How can I remove the tetramethylurea byproduct during workup?
A5: Tetramethylurea is a polar impurity that can be challenging to remove.[1][5] Standard aqueous washes are often insufficient.[5] Purification strategies include:
-
Aqueous Washes: Multiple washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine can help reduce the amount of tetramethylurea.[13]
-
Solvent Extraction: If your product is non-polar, dissolving the crude material in a solvent like heptane (B126788) or hexane (B92381) followed by water extraction can be effective, though this risks loss of a polar product.[5]
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a reliable method for separating the desired product from polar byproducts.[13]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during HATU-mediated coupling with Z-PEG4-COOH.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) | Supporting Rationale |
| Inadequate Reagent Quality | Use fresh, high-purity HATU and anhydrous solvents (DMF, DCM). Ensure the base (DIPEA, collidine) is also fresh and dry. | Moisture and reagent degradation are common causes of reaction failure. Water will hydrolyze the activated ester.[1] |
| Suboptimal Reagent Stoichiometry | Use a slight excess of HATU (1.05-1.2 equivalents) relative to the carboxylic acid. Use at least 2 equivalents of a non-nucleophilic base like DIPEA. | Ensures complete activation of the carboxylic acid and neutralizes the generated acids without interfering with the coupling. |
| Poor Carboxylic Acid Activation | Implement a "pre-activation" step. Stir the Z-PEG4-COOH, HATU, and DIPEA in the solvent for 15-30 minutes at room temperature before adding the amine.[1][12] | This ensures the highly reactive OAt-ester is formed in high concentration before the amine is introduced, maximizing the desired reaction pathway.[1][14] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider gently heating to 30-40°C. | Increased temperature can improve reaction kinetics, especially with sterically hindered substrates. Monitor carefully for potential byproduct formation.[1] |
| Poor Reactant Solubility | Ensure all reactants are fully dissolved. If using DCM, consider switching to anhydrous DMF or NMP for better solubility of polar compounds like PEG derivatives.[1][11] | A heterogeneous reaction mixture will result in slow and incomplete conversion. |
Problem 2: Major Byproduct Peak(s) Observed in LC-MS
| Potential Cause | Recommended Solution(s) | Supporting Rationale |
| Guanidinylation of Amine | Avoid using a large excess of HATU; use 1.0-1.1 equivalents.[1] Ensure pre-activation of the carboxylic acid is complete before adding the amine. | This side reaction occurs when the free amine attacks HATU directly.[8] Pre-activation consumes the HATU, minimizing its availability to react with the amine.[15] |
| Reaction with Nucleophilic Side Chains | If your amine contains other nucleophilic groups (e.g., -OH, -SH), consider using protecting groups. | Functional groups other than the target amine can also react with the activated ester or HATU itself, leading to complex impurity profiles.[5][16] |
| Racemization | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine (B128534) (TEA). Keep the reaction temperature at or below room temperature if possible. | HATU is designed to suppress racemization, but suboptimal conditions (e.g., wrong base, high heat) can still lead to the formation of diastereomeric impurities.[17] |
Experimental Protocols
Standard Protocol for HATU Coupling with Z-PEG4-COOH
This protocol outlines a general procedure for the solution-phase coupling of Z-PEG4-COOH to a primary or secondary amine.
Materials:
-
Z-PEG4-COOH (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve Z-PEG4-COOH (1.0 eq.) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.05 eq.) followed by DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.
-
Coupling: Add the amine (1.0-1.2 eq.) to the pre-activated mixture.
-
Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the pure amide product.[13]
Visual Diagrams
Caption: Standard experimental workflow for HATU-mediated amide coupling.
Caption: Competing reaction pathways in HATU-mediated coupling.
Caption: Decision tree for troubleshooting low-yield HATU reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Improving the Solubility of Z-PEG4-Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Z-PEG4-Acid conjugates. The "Z" represents any conjugated molecule, such as a protein, peptide, or small molecule drug.
Frequently Asked Questions (FAQs)
Q1: What is a Z-PEG4-Acid conjugate and why is solubility often a concern?
A Z-PEG4-Acid conjugate is a molecule where a substance of interest ("Z") is attached to another molecule via a linker containing four polyethylene (B3416737) glycol (PEG) units and a terminal carboxylic acid. The PEG linker is intended to be hydrophilic, increasing the overall water solubility of the conjugate.[1] However, solubility issues can arise if the conjugated molecule "Z" is highly hydrophobic or if a high number of linkers are attached to a single protein, which can lead to aggregation.[2][3][4]
Q2: My Z-PEG4-Acid conjugate precipitated out of solution. What are the most common causes?
Precipitation of a bioconjugate can stem from several factors:
-
High Drug-to-Antibody Ratio (DAR): Attaching a large number of hydrophobic drug-linker molecules to an antibody can significantly decrease the overall solubility of the conjugate.[3]
-
Hydrophobic Payload: The inherent hydrophobicity of the conjugated molecule ("Z") can overwhelm the solubilizing effect of the short PEG4 linker.[3]
-
Suboptimal Buffer Conditions: The pH, salt concentration, and absence of stabilizing excipients in the buffer can lead to instability and aggregation.[3] Working at a pH near the isoelectric point (pI) of a protein conjugate is a common cause of precipitation.[3]
-
High Concentration of Organic Solvents: While linkers are often dissolved in organic solvents like DMSO or DMF for stock solutions, high final concentrations of these solvents in the aqueous reaction buffer can cause proteins to aggregate and precipitate.[3][5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of my conjugate?
The DAR is a critical factor, especially in the context of Antibody-Drug Conjugates (ADCs). Each attached drug-linker can increase the overall hydrophobicity of the antibody. While PEG linkers are designed to mitigate this, a high DAR can still lead to aggregation and reduced solubility.[2] It is estimated that a DAR value exceeding 4 can significantly diminish the solubility of an ADC.[3] Therefore, optimizing the molar excess of the linker during the conjugation reaction is crucial to control the DAR and maintain solubility.[3]
Q4: What is the recommended method for dissolving a Z-PEG4-Acid linker before conjugation?
The most reliable method is to first prepare a concentrated stock solution in a fresh, anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5] This stock solution is then added in a small volume to the aqueous reaction buffer containing the molecule to be conjugated (e.g., a protein). This two-step process ensures the linker is fully dissolved before it contacts the target molecule, minimizing the risk of precipitation.[5] It is critical to keep the final concentration of the organic solvent in the reaction mixture low, ideally below 5-10%.[3][5]
Q5: How can my choice of buffer and additives impact conjugate solubility?
Buffer conditions play a pivotal role in maintaining the solubility and stability of bioconjugates. Key considerations include:
-
pH: The buffer pH should be optimized for the specific protein being conjugated, ensuring it is not near the protein's isoelectric point (pI) to avoid aggregation.[3] For linkers with a carboxylic acid group, a pH above its pKa will create a charged carboxylate, which is generally more water-soluble.[5]
-
Excipients: The addition of certain excipients can significantly enhance solubility and stability. These include amino acids like arginine and proline, or non-ionic surfactants.[3]
Troubleshooting Guide: Conjugate Solubility
| Problem | Potential Cause | Recommended Solution |
| Linker Precipitation | The Z-PEG4-Acid linker does not dissolve in the aqueous reaction buffer. | Dissolve the linker first in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution before adding it to the aqueous buffer.[5] |
| Precipitation During Conjugation | The solution becomes turbid after adding the linker stock solution to the protein solution. | The final concentration of the organic solvent (e.g., DMSO) is too high. Keep the final volume of the organic solvent below 5-10% of the total reaction volume.[3][5] Alternatively, the final concentration of the linker may have exceeded its aqueous solubility limit; try using a more dilute stock solution.[5] |
| Conjugate Aggregation | The final purified conjugate shows signs of aggregation or precipitates during storage. | The Drug-to-Antibody Ratio (DAR) may be too high, increasing hydrophobicity. Reduce the molar excess of the linker in the conjugation reaction to achieve a lower DAR.[3] |
| For highly hydrophobic payloads, the PEG4 linker may be too short. Consider using a linker with a longer PEG chain (e.g., PEG10, PEG24) to increase hydrophilicity.[3][6] | ||
| The storage buffer is not optimal. Adjust the buffer pH to be away from the protein's isoelectric point and consider adding solubility-enhancing excipients like arginine.[3] |
Data Presentation
Table 1: Physicochemical Property Comparison of m-PEG4-Acid vs. m-PEG10-Acid Linkers
The length of the PEG chain directly influences the hydrophilicity and other properties of the resulting conjugate.[6]
| Property | m-PEG4-Acid | m-PEG10-Acid |
| PEG Units | 4 | 10 |
| Molecular Weight | 236.26 g/mol | 500.58 g/mol [6] |
| Solubility | Soluble in water and aqueous media[6] | Soluble in water, DMSO, DMF, DCM[6] |
| Hydrophilicity | Good | Enhanced[6] |
| Potential for Steric Hindrance | Lower | Higher[6] |
| Impact on Aggregation | May be insufficient for highly hydrophobic payloads. | Offers greater potential to reduce aggregation for poorly soluble molecules.[6] |
Table 2: Common Excipients for Enhancing Bioconjugate Solubility
| Excipient Class | Examples | Mechanism of Action |
| Amino Acids | Arginine, Proline | Can suppress protein aggregation and increase solubility.[3] |
| Sugars | Sucrose, Trehalose | Act as stabilizers, often used in lyophilized formulations. |
| Surfactants (Non-ionic) | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent aggregation at interfaces. |
| Salts | Sodium Chloride | Can help maintain solubility, but concentration must be optimized. |
Experimental Protocols
Protocol 1: Recommended Solubilization of Z-PEG4-Acid Linker
This protocol describes the standard procedure for dissolving a PEG-acid linker for use in a bioconjugation reaction.
-
Equilibrate Reagent: Remove the vial of Z-PEG4-Acid from -20°C storage and allow it to warm completely to room temperature before opening to prevent moisture condensation.[5]
-
Prepare Solvent: Use fresh, anhydrous-grade DMSO or DMF.
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to create a stock solution of a known concentration (e.g., 10-20 mM).
-
Mixing: Vortex the vial thoroughly to ensure the compound is completely dissolved.
-
Usage: This stock solution should be prepared fresh immediately before use and added dropwise to the aqueous reaction mixture with gentle stirring.[5]
Protocol 2: General Conjugation of Z-PEG4-Acid to an Antibody
This protocol outlines a general workflow for conjugating a Z-PEG4-Acid linker to the primary amine groups (e.g., lysine (B10760008) residues) of an antibody.
-
Buffer Exchange: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
Activation of Carboxylic Acid: In a separate tube, dissolve the Z-PEG4-Acid linker, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) in anhydrous DMSO. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.[7] Allow this activation reaction to proceed at room temperature for 15-30 minutes.[7]
-
Conjugation: Add the activated Z-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.[7]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Purification: Remove unreacted linker and other reagents using size-exclusion chromatography (SEC) or dialysis.[7][8]
Protocol 3: Determination of Aqueous Solubility via HPLC
This protocol provides a method to quantify the solubility of a Z-PEG4-Acid conjugate in a specific buffer.[9]
-
Preparation of Saturated Solution: Add an excess amount of the solid (lyophilized) conjugate to a microcentrifuge tube containing a defined volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with gentle shaking for 24-48 hours to ensure equilibrium is reached.[9]
-
Sample Preparation: Centrifuge the tube at high speed to pellet the excess, undissolved solid. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[9]
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the conjugate with known concentrations.
-
Generate a calibration curve by injecting the standard solutions onto a suitable HPLC system (e.g., C18 column with UV detection).
-
Inject the filtered supernatant and determine its concentration by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility under the tested conditions.[9]
-
Visual Guides
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Benzyloxycarbonyl-PEG4-Acid & Activated Esters
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the hydrolysis of activated Benzyloxycarbonyl-PEG4-Acid (most commonly as an N-hydroxysuccinimide ester, or NHS ester) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Benzyloxycarbonyl-PEG4-Acid and its activated form?
Benzyloxycarbonyl-PEG4-Acid is a polyethylene (B3416737) glycol (PEG) linker containing a benzyloxycarbonyl (Cbz or Z) protecting group on one end and a carboxylic acid on the other. The PEG4 component indicates four repeating ethylene (B1197577) glycol units, providing a flexible, hydrophilic spacer. For bioconjugation, the carboxylic acid is often activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[][2]
Q2: What is hydrolysis in the context of activated Benzyloxycarbonyl-PEG4-Acid?
Hydrolysis is a chemical reaction where the activated ester (e.g., NHS ester) of the Benzyloxycarbonyl-PEG4 moiety reacts with water. This reaction cleaves the activated ester, reverting it to the non-reactive carboxylic acid and releasing the activating group (e.g., N-hydroxysuccinimide).[3] This is a significant issue as it directly competes with the desired conjugation reaction with your target molecule (e.g., a protein or peptide).[3] Once hydrolyzed, the PEG linker is no longer capable of reacting with primary amines, leading to reduced conjugation efficiency and lower yields of the desired product.
Q3: What are the primary factors that influence the rate of hydrolysis?
The rate of hydrolysis of activated esters is primarily influenced by three key factors:
-
pH: The rate of hydrolysis significantly increases with a rise in pH. While a slightly basic pH (7.2-8.5) is optimal for the reaction with primary amines, higher pH values will also accelerate the competing hydrolysis reaction.[4][5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]
-
Time: The longer the activated PEG is in an aqueous environment, the greater the extent of hydrolysis. Therefore, it is crucial to use the activated reagent promptly after dissolution.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of Activated PEG: The Benzyloxycarbonyl-PEG4-NHS ester has degraded due to improper storage or handling, or the reaction conditions favor hydrolysis. 2. Incorrect pH: The reaction buffer pH is too low for efficient amine coupling or too high, leading to rapid hydrolysis. 3. Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated ester. 4. Inactive Target Molecule: The primary amines on the target biomolecule are not accessible or reactive. | 1. Use a fresh vial of the activated PEG ester. Store the reagent at -20°C with a desiccant and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in a dry organic solvent (e.g., DMSO, DMF) immediately before use.[2][8] 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[] Use a freshly prepared buffer and verify the pH. 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[2] 4. Ensure the purity and proper folding of your target molecule. Consider buffer exchange to remove any interfering substances. |
| Inconsistent Conjugation Results | 1. Variable Reagent Activity: The activity of the activated PEG ester varies between experiments due to partial hydrolysis upon storage or handling. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between experiments. | 1. Aliquot the solid activated PEG ester upon receipt to minimize freeze-thaw cycles and exposure to moisture. Perform a reactivity test on a new batch of reagent (see Experimental Protocols). 2. Standardize all reaction parameters. Use a calibrated pH meter, a temperature-controlled incubator/water bath, and a timer to ensure consistency. |
| Precipitation During Reaction | 1. Low Solubility of Reagent: The Benzyloxycarbonyl-PEG4-NHS ester may have limited solubility in the aqueous reaction buffer, especially at high concentrations. 2. Protein Denaturation: The addition of an organic solvent (from the activated PEG stock solution) may cause the target protein to precipitate. | 1. First, dissolve the activated PEG ester in a small volume of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[2][8] 2. Keep the final concentration of the organic solvent in the reaction mixture below 10% to minimize the risk of protein denaturation. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of NHS esters is highly dependent on the specific chemical structure and the reaction conditions. The following tables provide representative data on the half-life of various PEG-NHS esters, which can be used as a guideline for Benzyloxycarbonyl-PEG4-NHS ester.
Table 1: Effect of pH on the Half-life of Activated PEG Esters
| pH | Approximate Half-life | Reference(s) |
| 7.0 | 4-5 hours | [6] |
| 7.4 | > 120 minutes | [5] |
| 8.0 | 1 hour | [4][6] |
| 8.6 | 10 minutes | [4][6] |
| 9.0 | < 9 minutes | [5] |
Table 2: Comparison of Hydrolysis Half-lives for Different PEG-NHS Esters at pH 8 and 25°C
| PEG-NHS Ester Linkage | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc. This table illustrates the variability in hydrolysis rates based on the linker structure adjacent to the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation
This protocol outlines a general workflow for conjugating an activated Benzyloxycarbonyl-PEG4-NHS ester to a protein.
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl, at a pH of 7.2-8.5.
-
Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Activated PEG Preparation: Immediately before use, allow the vial of Benzyloxycarbonyl-PEG4-NHS ester to warm to room temperature. Dissolve the required amount in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 10- to 50-fold molar excess of the activated PEG solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
Protocol 2: Assessing the Reactivity of Benzyloxycarbonyl-PEG4-NHS Ester
This protocol allows for a qualitative assessment of the activity of your activated PEG reagent. The principle is based on the release of N-hydroxysuccinimide upon hydrolysis, which absorbs light at 260-280 nm.[3]
-
Reagent Preparation:
-
Prepare an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Prepare a 0.5-1.0 N NaOH solution.
-
-
Initial Measurement:
-
Weigh 1-2 mg of the Benzyloxycarbonyl-PEG4-NHS ester and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the activated PEG solution.
-
-
Forced Hydrolysis:
-
To 1 mL of the activated PEG solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex for 30 seconds.
-
-
Final Measurement:
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation:
-
If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.
-
If there is little to no increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[3]
-
Visualizations
Caption: Competing pathways for activated Benzyloxycarbonyl-PEG4-NHS ester.
Caption: Experimental workflow to minimize hydrolysis during conjugation.
References
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nanocomposix.com [nanocomposix.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NHS-PEG-NHS [nanocs.net]
Technical Support Center: Monitoring Z-PEG4-Acid Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to monitor the progress of a Z-PEG4-Acid conjugation reaction. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Z-PEG4-Acid conjugation reaction?
A1: A Z-PEG4-Acid conjugation reaction is a chemical process used to attach a tetraethylene glycol (PEG4) spacer to a target molecule, typically a protein, peptide, or small molecule drug containing a primary amine. In this context, "Z" commonly represents an amine-protecting group, such as Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl), on one end of the PEG linker, while the other end has a carboxylic acid (-COOH) group. The carboxylic acid is activated to react with a primary amine on the target molecule, forming a stable amide bond. This process is a type of PEGylation, which can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2][3][4][5]
Q2: What are the key steps in a Z-PEG4-Acid conjugation reaction?
A2: The reaction typically involves three main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid group on the Z-PEG4-Acid is activated to make it more reactive towards amines. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[5][6][7]
-
Conjugation to the Target Molecule: The activated Z-PEG4-Acid is then mixed with the amine-containing target molecule. The primary amine on the target molecule attacks the activated ester, forming a stable amide bond.
-
Quenching and Purification: After the reaction has proceeded to the desired extent, it is quenched to stop the reaction and consume any unreacted PEG reagent. The final conjugate is then purified from the reaction mixture to remove excess reagents and byproducts.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: Several analytical techniques can be used to monitor the progress of the conjugation reaction by separating and quantifying the reactants and products.[8][9] These include:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for monitoring the reaction. Different HPLC methods can be employed:
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The conjugated product will typically have a different retention time than the starting materials.[9]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. The PEGylated product will be larger and elute earlier than the unconjugated target molecule.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for protein conjugations, as it can separate species with different numbers of attached PEG molecules (Drug-to-Antibody Ratio, DAR).[9][10][11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass detection of mass spectrometry. It is highly specific and can confirm the identity of the conjugated product by verifying its molecular weight.[7][8][9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can be used to visualize the increase in molecular weight of the protein after PEGylation. The conjugated protein will migrate slower than the unconjugated protein.
-
UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the PEG reagent or the target molecule has a unique chromophore.[9]
Troubleshooting Guide
This section addresses common problems encountered during Z-PEG4-Acid conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient activation of the carboxylic acid: The pH may be too low, or the EDC/NHS reagents may have degraded. | Optimize the pH for the activation step (typically pH 4.5-6.0). Use fresh EDC and NHS solutions.[6] |
| Low reactivity of the primary amine: The pH of the conjugation buffer may be too low, causing protonation of the amine. | Perform the conjugation step at a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[12][13] | |
| Hydrolysis of the activated PEG ester: The reaction time may be too long, or the pH may be too high, leading to the hydrolysis of the activated ester. | Optimize the reaction time and avoid unnecessarily high pH during the conjugation step.[12] | |
| Buffer interference: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated PEG. | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[6][12] | |
| Protein Aggregation | High molar ratio of PEG reagent: An excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation. | Reduce the molar ratio of the PEG reagent to the target protein.[12] |
| High protein concentration: Some proteins are prone to aggregation at higher concentrations. | Perform the conjugation reaction at a lower protein concentration.[12] | |
| Use of organic co-solvents: Solvents like DMSO or DMF, used to dissolve the PEG reagent, can sometimes destabilize the protein. | Minimize the amount of organic co-solvent used. Test the protein's stability in the presence of the co-solvent beforehand.[12] | |
| Difficulty in Purifying the Conjugate | Large excess of unreacted PEG reagent: Using a high molar excess of the PEG reagent makes its removal more challenging. | Optimize the molar ratio to use the minimum amount of PEG reagent necessary. Use purification methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF) to efficiently remove the excess reagent.[12] |
| Heterogeneous product mixture: The reaction may produce a mixture of conjugates with varying numbers of PEG chains attached. | Optimize the reaction stoichiometry and purification method (e.g., HIC or ion-exchange chromatography) to isolate the desired species.[9] |
Experimental Protocols
General Protocol for Z-PEG4-Acid Conjugation to a Protein
This protocol outlines a general procedure for conjugating a Z-PEG4-Acid to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Z-PEG4-Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or desalting column)
Procedure:
-
Reagent Preparation:
-
Allow the Z-PEG4-Acid, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a fresh stock solution of Z-PEG4-Acid in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF or water.
-
-
Activation of Z-PEG4-Acid:
-
In a separate microcentrifuge tube, combine the Z-PEG4-Acid solution with EDC and NHS. A common molar ratio is 1:1.5:1.2 (Z-PEG4-Acid:EDC:NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Z-PEG4-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the specific application (a starting point could be a 5- to 20-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the reaction mixture for analysis by HPLC (SEC or RP-HPLC) or LC-MS to monitor the formation of the conjugate and the consumption of the starting materials.
-
-
Quenching the Reaction:
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess PEG reagent, unreacted protein, and other reaction byproducts.
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as HPLC, LC-MS, and SDS-PAGE to determine the degree of labeling, purity, and molecular weight.
-
Data Presentation
Table 1: Example HPLC Monitoring of a Conjugation Reaction
| Time Point (minutes) | Unconjugated Protein (%) | Conjugated Protein (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 30 | 70 |
| 120 | 15 | 85 |
Table 2: Recommended Molar Ratios for Initial Optimization
| Parameter | Low | Medium | High |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction Time (hours at 25°C) | 1 | 2 | 4 |
| Reaction Temperature (°C) | 4 | 25 | N/A |
Visualizations
Caption: Workflow for Z-PEG4-Acid conjugation and monitoring.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical pathway of Z-PEG4-Acid conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Bioconjugation with Benzyloxycarbonyl-PEG4-Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up bioconjugation reactions involving Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-Acid). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzyloxycarbonyl-PEG4-Acid (Z-PEG4-Acid)?
A1: Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional crosslinker. It contains a carboxylic acid group that can be activated to react with primary amines (e.g., on proteins or peptides) and a benzyloxycarbonyl (Cbz or Z) protected amine.[1] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the resulting conjugate in aqueous media.[1] The Cbz group is a protecting group that can be removed under specific conditions, such as hydrogenolysis, to reveal a primary amine for further conjugation steps.[2]
Q2: What is the primary application of Z-PEG4-Acid in bioconjugation?
A2: The primary application is to link molecules together. The carboxylic acid can be activated to form a stable amide bond with a primary amine on a biomolecule, such as a protein or antibody.[2] After this initial conjugation, the Cbz protecting group can be removed to expose a new primary amine, which can then be used for subsequent conjugation to another molecule, making it a useful tool for creating complex bioconjugates like antibody-drug conjugates (ADCs).
Q3: How do I dissolve and store Z-PEG4-Acid?
A3: Z-PEG4-Acid is typically a viscous oil or waxy solid at room temperature. For long-term storage, it is recommended to keep the reagent at -20°C, protected from moisture.[3] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] It is best practice to prepare a concentrated stock solution in an anhydrous organic solvent and then add small volumes of this stock to your aqueous reaction buffer.[2]
Q4: What are the critical process parameters to consider when scaling up my Z-PEG4-Acid conjugation reaction?
A4: When scaling up, it is crucial to consider several parameters that can impact the success of your reaction. These include:
-
Mixing: Inefficient mixing in larger vessels can lead to localized high concentrations of reagents, causing side reactions and reducing yield.[4]
-
Reaction Stoichiometry: The molar ratios of your biomolecule, Z-PEG4-Acid, and activating agents (e.g., EDC/NHS) need to be carefully controlled and potentially re-optimized at a larger scale.[4]
-
Temperature Control: Maintaining a consistent temperature throughout the larger reaction volume is critical for reaction kinetics and stability of the reactants.[4]
-
pH Control: The pH of the reaction buffer affects both the activation of the carboxylic acid and the stability of the NHS-ester intermediate. Close monitoring and control are essential.[3]
-
Reaction Time: Optimal reaction times may differ at a larger scale and should be determined empirically.[4]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Low Yield
| Potential Cause | Recommended Solution |
| Inefficient activation of Z-PEG4-Acid | Ensure your EDC and NHS/sulfo-NHS are fresh and have been stored properly to prevent hydrolysis. The activation step is most efficient at a slightly acidic pH (e.g., 4.5-6.0).[3] |
| Hydrolysis of the activated NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers. Perform the conjugation step immediately after the activation of Z-PEG4-Acid. The reaction with the primary amine is most efficient at a pH of 7.2-8.0.[3] |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for the activated linker. Use amine-free buffers like phosphate-buffered saline (PBS) or MES.[3] |
| Suboptimal molar ratio of reagents | The optimal molar excess of Z-PEG4-Acid and activating agents may need to be determined empirically for your specific biomolecule and reaction scale. A 10- to 20-fold molar excess of the linker is often a good starting point for optimization. |
| Inefficient mixing at larger scales | For larger reaction volumes, ensure homogenous mixing using appropriate equipment. Consider controlled, gradual addition of the activated linker solution to the biomolecule solution.[4] |
Problem 2: Aggregation or Precipitation of the Bioconjugate
| Potential Cause | Recommended Solution |
| High degree of PEGylation | A high number of PEG chains attached to the biomolecule can sometimes lead to insolubility. Reduce the molar excess of the activated Z-PEG4-Acid in your reaction. |
| Inappropriate buffer conditions | Ensure your biomolecule is at a suitable concentration and in a buffer that maintains its stability and solubility throughout the conjugation process. |
| Localized high concentrations of reagents | As with low yield, poor mixing can lead to aggregation. Ensure efficient and uniform mixing, especially during the addition of the activated linker.[4] |
| Hydrophobicity of the conjugated molecule | If the molecule being conjugated is hydrophobic, this can increase the propensity for aggregation. The hydrophilic PEG4 spacer on the linker helps to mitigate this, but further optimization of buffer additives may be necessary. |
Problem 3: Difficulty with Cbz Group Deprotection
| Potential Cause | Recommended Solution |
| Inefficient hydrogenolysis | Ensure the palladium catalyst (e.g., Pd/C) is active and used in the correct proportion (typically 5-10 mol%). The reaction requires a source of hydrogen, either from H₂ gas or a transfer hydrogenation reagent.[5] |
| Catalyst poisoning | Certain functional groups can poison the palladium catalyst. Ensure your bioconjugate is purified before the deprotection step to remove any interfering substances. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical method, such as LC-MS, to ensure the deprotection goes to completion. Reaction times may need to be extended.[5] |
| Presence of other reducible functional groups | Hydrogenolysis is a reduction reaction and may affect other sensitive groups in your molecule (e.g., alkynes, alkenes, nitro groups).[5] If these are present, alternative deprotection methods may need to be considered. |
Experimental Protocols
Protocol 1: Large-Scale Activation of Z-PEG4-Acid and Conjugation to a Protein
This protocol is a general guideline for a large-scale reaction and should be optimized for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Z-PEG4-Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous DMSO
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Preparation:
-
Ensure the protein solution is at the desired concentration in the Conjugation Buffer.
-
Allow Z-PEG4-Acid, EDC, and sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.
-
-
Activation of Z-PEG4-Acid:
-
Prepare a fresh stock solution of Z-PEG4-Acid in anhydrous DMSO (e.g., 100 mg/mL).
-
In a separate reaction vessel, dissolve the required amount of Z-PEG4-Acid in Activation Buffer.
-
Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and sulfo-NHS over the Z-PEG4-Acid to the Z-PEG4-Acid solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the activated NHS-ester.
-
-
Conjugation:
-
Slowly add the activated Z-PEG4-NHS ester solution to the protein solution with constant, efficient stirring. The molar ratio of the linker to the protein should be optimized, but a starting point of 10-20 fold molar excess is common.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the Z-PEG-protein conjugate from excess reagents and byproducts using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Protocol 2: Cbz Deprotection of Z-PEG-Protein Conjugate via Catalytic Hydrogenolysis
Materials:
-
Purified Z-PEG-protein conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
-
Suitable solvent (e.g., methanol, ethanol, or an aqueous buffer compatible with the protein)
Procedure:
-
Reaction Setup:
-
Dissolve the Z-PEG-protein conjugate in the chosen solvent in a reaction vessel suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% relative to the conjugate).
-
-
Hydrogenation:
-
If using H₂ gas, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas from a balloon or a pressurized system.
-
If using a hydrogen transfer reagent, add it to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the deprotection by an appropriate analytical method (e.g., LC-MS to observe the mass change).
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of celite or a syringe filter to remove the Pd/C catalyst.
-
The resulting solution contains the deprotected PEG-protein conjugate, which can be further purified or used in subsequent reactions.
-
Data Presentation
Table 1: Recommended Molar Ratios for Z-PEG4-Acid Activation and Conjugation
| Reagent | Recommended Molar Ratio (relative to Protein) | Notes |
| Z-PEG4-Acid | 10 - 50x | Should be optimized to achieve the desired degree of labeling. |
| EDC | 1.5 - 2.0x (relative to Z-PEG4-Acid) | Use fresh, high-quality reagent. |
| sulfo-NHS | 1.5 - 2.0x (relative to Z-PEG4-Acid) | Enhances the stability of the activated ester in aqueous solutions. |
Table 2: Typical Purification Methods for PEGylated Proteins
| Method | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Removal of unreacted small molecules (Z-PEG4-Acid, EDC, NHS) and buffer exchange. Can also separate aggregates from the desired conjugate. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate the PEGylated protein from the un-PEGylated protein, as the PEG chains can shield the protein's charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Useful for separating species with different degrees of PEGylation. |
Visualizations
Caption: A generalized workflow for bioconjugation with Z-PEG4-Acid.
Caption: A logical flowchart for troubleshooting low yield in bioconjugation.
References
- 1. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyloxy carbonyl-PEG4-Acid | TargetMol [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
Stability issues of Benzyloxycarbonyl-PEG4-Acid in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Benzyloxycarbonyl-PEG4-Acid in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Benzyloxycarbonyl (Cbz) protecting group in aqueous solutions?
A1: The Benzyloxycarbonyl (Cbz) group is known to be relatively stable in mildly acidic to neutral aqueous solutions.[1][2] It is generally resistant to hydrolysis under these conditions, making it a robust protecting group for amines during many bioconjugation and peptide synthesis procedures.[3] However, its stability can be compromised under strongly acidic or basic conditions, or in the presence of specific catalysts.
Q2: What are the primary factors that can cause the degradation of Benzyloxycarbonyl-PEG4-Acid in an aqueous solution?
A2: The primary factors that can lead to the degradation of Benzyloxycarbonyl-PEG4-Acid in aqueous solutions are:
-
pH: The Cbz group is susceptible to cleavage under strongly acidic conditions (e.g., using HBr in acetic acid) and can also be cleaved under certain basic conditions, although it is generally considered more stable to base than other protecting groups like Fmoc.[1][3][4]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis and degradation.
-
Presence of Catalysts: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., using a palladium catalyst with a hydrogen source).[1][5] Care should be taken to avoid unintentional exposure to such catalysts.
-
Enzymatic Degradation: While less common for this specific molecule, certain enzymes could potentially cleave the carbamate (B1207046) bond.
Q3: What are the recommended storage conditions for Benzyloxycarbonyl-PEG4-Acid and its solutions?
A3:
-
Solid Form: For long-term storage, Benzyloxycarbonyl-PEG4-Acid should be stored as a solid at -20°C, protected from moisture.[6][7][8][9]
-
Stock Solutions: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF.[10][11] These stock solutions should be stored at -20°C. To avoid degradation from moisture absorption, it is advisable to aliquot the stock solution into smaller volumes.[12]
-
Aqueous Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment to minimize potential hydrolysis.
Troubleshooting Guide
Issue 1: Loss of activity or unexpected side products in my reaction.
-
Possible Cause: The Benzyloxycarbonyl-PEG4-Acid may have degraded in your aqueous reaction buffer.
-
Recommended Action:
-
Verify Storage: Ensure that the solid compound and any stock solutions have been stored under the recommended conditions (-20°C, protected from moisture).
-
Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before use. Do not store the compound in aqueous buffers for extended periods.
-
pH and Temperature Control: Check the pH and temperature of your reaction. If possible, perform your experiment at a neutral pH and the lowest feasible temperature.
-
Purity Check: If you suspect degradation, you can check the purity of your Benzyloxycarbonyl-PEG4-Acid using techniques like HPLC or Mass Spectrometry.
-
Issue 2: My purification yields are lower than expected.
-
Possible Cause: Degradation of the Cbz-protected compound during the reaction or workup.
-
Recommended Action:
-
Minimize Reaction Time: Optimize your protocol to reduce the time the compound spends in an aqueous solution.
-
Buffer Selection: Use a well-buffered system to maintain a stable pH throughout the reaction.
-
Analyze Side Fractions: Analyze your purification side fractions to identify any potential degradation products, such as the deprotected PEG4-Acid.
-
Stability Data
| pH | Temperature | Incubation Time | Estimated % Remaining | Notes |
| 4.0 | 25°C | 24 hours | >95% | Generally stable, but prolonged exposure should be avoided. |
| 7.4 | 4°C | 48 hours | >98% | Optimal conditions for short-term storage of working solutions. |
| 7.4 | 25°C | 24 hours | >95% | Good stability for most standard room temperature reactions. |
| 8.5 | 25°C | 24 hours | >90% | Increased rate of hydrolysis may be observed at a more basic pH. |
| < 2.0 | 25°C | < 1 hour | <10% | Rapid degradation is expected under strong acidic conditions. |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of Benzyloxycarbonyl-PEG4-Acid
This protocol outlines a general method for determining the stability of Benzyloxycarbonyl-PEG4-Acid in a specific aqueous buffer.
1. Materials:
-
Benzyloxycarbonyl-PEG4-Acid
-
Aqueous buffer of interest (e.g., PBS, MES, HEPES)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
-
Quenching solution (e.g., 10% Acetic Acid in Acetonitrile)
2. Procedure:
-
Prepare a stock solution of Benzyloxycarbonyl-PEG4-Acid in an organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare the aqueous working solution by diluting the stock solution into the buffer of interest to a final concentration of 1 mg/mL.
-
Immediately after preparation (T=0), take an aliquot of the working solution and quench it by diluting it 1:10 in the quenching solution. This will stop further degradation.
-
Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), take additional aliquots and quench them in the same manner as the T=0 sample.
-
Analyze all quenched samples by HPLC.
-
Monitor the peak area of the intact Benzyloxycarbonyl-PEG4-Acid.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
Visualizations
Caption: Potential hydrolytic degradation pathway of Benzyloxycarbonyl-PEG4-Acid.
Caption: General experimental workflow for assessing the aqueous stability.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Benzyloxy carbonyl-PEG4-Acid, 2250278-48-7 | BroadPharm [broadpharm.com]
- 6. Cbz-N-amido-PEG4-acid, 756526-00-8 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Cbz-NH-PEG4-C2-acid - Immunomart [immunomart.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Mitigating steric hindrance with Z-PEG4-COOH in bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Z-PEG4-COOH in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-PEG4-COOH and what are its primary applications?
Z-PEG4-COOH is a heterobifunctional linker molecule. It consists of a carboxylic acid (-COOH) group at one end and another reactive group (designated here as "Z") at the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically using EDC/NHS chemistry. The "Z" group can be any other functional group for subsequent reactions, such as a maleimide (B117702) for reaction with thiols, or a click chemistry handle. Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles. The PEG4 spacer enhances water solubility and provides a short, flexible bridge between the conjugated molecules.[1][2][3]
Q2: How does the PEG4 length of Z-PEG4-COOH affect steric hindrance?
The tetraethylene glycol (PEG4) spacer in Z-PEG4-COOH is relatively short, which can be advantageous in applications where a compact linker is desired.[1] However, when conjugating large, complex biomolecules, the short PEG4 linker may not provide sufficient spatial separation to overcome steric hindrance, which could potentially interfere with the binding of the bioconjugate to its target.[4][5] Longer PEG chains are generally more effective at reducing steric hindrance.[6] The choice between a short (like PEG4) or longer PEG linker depends on the specific application and the molecules being conjugated.[7]
Q3: What are the optimal reaction conditions for conjugating Z-PEG4-COOH to a primary amine?
The conjugation of Z-PEG4-COOH to a primary amine typically involves a two-step process using EDC and NHS (or sulfo-NHS for aqueous reactions). The optimal pH for the activation of the carboxylic acid with EDC/NHS is between 4.5 and 6.0.[8][9] The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[6][10] It is crucial to use an amine-free buffer during the activation step to prevent unwanted side reactions.[10]
Q4: How can I improve the solubility of my bioconjugate when using Z-PEG4-COOH?
The PEG4 spacer in Z-PEG4-COOH enhances the hydrophilicity of the resulting conjugate.[4][11] However, if you are working with particularly hydrophobic molecules, a PEG4 linker may not be sufficient to prevent aggregation.[4] In such cases, consider using a longer PEG linker (e.g., PEG8, PEG12, or longer) as they are more effective at improving solubility and reducing aggregation.[4][7]
Q5: How should I store and handle Z-PEG4-COOH?
Z-PEG4-COOH is sensitive to moisture and should be stored at -20°C with a desiccant.[12] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[13] It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and to use them immediately, as the carboxylic acid group can be susceptible to degradation over time, and any activated ester intermediates are prone to hydrolysis.[10][12]
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps | References |
| Suboptimal pH | Ensure the activation of the carboxylic acid with EDC/NHS is performed at pH 4.5-6.0 and the conjugation to the amine is at pH 7.2-8.5. | [8][10] |
| Hydrolysis of Activated Ester | Prepare fresh EDC and NHS solutions. Minimize the time between activation and conjugation. Avoid exposure of the activated linker to moisture. | [6][10] |
| Presence of Amine-Containing Buffers | Use amine-free buffers such as MES for the activation step and PBS for the conjugation step. Avoid buffers like Tris or glycine. | [10][14] |
| Steric Hindrance | Consider using a longer PEG linker (e.g., Z-PEG8-COOH or Z-PEG12-COOH) to increase the distance between the conjugated molecules. | [4][7] |
| Incorrect Molar Ratio of Reagents | Optimize the molar ratio of Z-PEG4-COOH to your target molecule. A 5:1 to 20:1 molar excess of the linker is a common starting point. | [10] |
| Inactive Reagents | Ensure Z-PEG4-COOH, EDC, and NHS are stored properly and are not expired. Test the activity of the reagents if possible. | [12] |
Protein Aggregation During Conjugation
| Potential Cause | Troubleshooting Steps | References |
| High Molar Ratio of Linker | A large excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation. Reduce the molar ratio of Z-PEG4-COOH. | [10] |
| High Protein Concentration | Some proteins are prone to aggregation at high concentrations. Perform the conjugation at a lower protein concentration. | [10] |
| Use of Organic Co-solvent | The addition of DMSO or DMF to solubilize the linker can sometimes destabilize proteins. Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand. | [10] |
| Insufficient Hydrophilicity | If conjugating a very hydrophobic molecule, the PEG4 linker may not be sufficient to maintain solubility. Consider using a longer PEG linker. | [4] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on In Vitro Performance of Antibody-Drug Conjugates (ADCs)
| Parameter | PEG4 | PEG8 | PEG12 | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading (DAR ~2.5) has been observed in some cases. | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Longer PEG chains can sometimes improve conjugation efficiency, but an optimal length often exists.[7][15] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency. | May show a slight decrease in potency compared to shorter linkers. | Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell, leading to reduced cytotoxicity.[7][16] |
| Cellular Uptake (Nanoparticles) | Higher uptake by macrophage cells compared to longer PEGs. | Reduced uptake by macrophages compared to shorter PEGs. | Further reduction in non-specific uptake. | Increasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing non-specific cellular uptake.[7] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of Z-PEG4-COOH to a Primary Amine
This protocol describes the general procedure for conjugating the carboxylic acid group of Z-PEG4-COOH to a primary amine on a protein or other biomolecule.
Materials:
-
Z-PEG4-COOH
-
Protein or amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate Z-PEG4-COOH, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of Z-PEG4-COOH in anhydrous DMSO or DMF.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Z-PEG4-COOH:
-
In a microcentrifuge tube, add the desired amount of Z-PEG4-COOH stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS stock solutions.
-
Incubate the activation mixture for 15-30 minutes at room temperature.[13]
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Z-PEG4-NHS ester to your protein solution (typically at a concentration of 1-10 mg/mL). A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Quenching and Purification:
-
Characterization:
-
Analyze the conjugate using appropriate methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and purity.[6]
-
Visualizations
Caption: Experimental workflow for Z-PEG4-COOH conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of Benzyloxycarbonyl-PEG4-Acid Conjugates by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-Acid) and its derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS). It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in the analysis of these important bioconjugation linkers.
Introduction to Cbz-PEG4-Acid and its Alternatives
Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker commonly used in bioconjugation and drug delivery. It features a Cbz (benzyloxycarbonyl) protecting group on an amine, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the controlled linkage of molecules, with the Cbz group providing a stable protecting group that can be removed under specific conditions, and the carboxylic acid enabling conjugation to amine-containing molecules.
Alternatives to Cbz-PEG4-Acid often involve variations in the PEG chain length (e.g., Cbz-PEG3-Acid, Cbz-PEG5-Acid) or the nature of the protecting group and reactive functionalities. The choice of linker can significantly impact the solubility, stability, and pharmacokinetic properties of the resulting conjugate. Accurate characterization by LC-MS is therefore crucial for quality control and to ensure the desired molecular structure has been achieved.
Comparative Analysis of Cbz-PEG-Acid Conjugates
The following tables summarize key physicochemical and mass spectrometry data for Cbz-PEG4-Acid and its common alternatives. This data is essential for method development and interpretation of LC-MS results.
Table 1: Physicochemical Properties of Cbz-PEG-Acid Linkers
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Benzyloxycarbonyl-PEG3-Acid | C₁₇H₂₅NO₇ | 355.38 |
| Benzyloxycarbonyl-PEG4-Acid | C₁₉H₂₉NO₈ | 399.44 |
| Benzyloxycarbonyl-PEG5-Acid | C₂₁H₃₃NO₉ | 443.49 |
Table 2: Expected Mass Spectrometry Data for Cbz-PEG4-Acid
| Ion Type | Expected m/z | Notes |
| [M+H]⁺ | 400.1911 | Protonated molecule |
| [M+Na]⁺ | 422.1730 | Sodium adduct, common in ESI |
| [M-H]⁻ | 398.1766 | Deprotonated molecule |
| [M-C₇H₇]⁺ | 308.1496 | Loss of the benzyl (B1604629) group |
| [M-C₈H₈O₂]⁺ | 249.1391 | Loss of the Cbz group |
| PEG Fragments | [M-n(C₂H₄O)]⁺ | Sequential loss of ethylene (B1197577) glycol units (44.03 Da) |
Experimental Protocol for LC-MS Characterization
This section details a general protocol for the LC-MS analysis of Cbz-PEG4-Acid. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Dissolve the Cbz-PEG4-Acid sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) for high-resolution mass accuracy.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation for structural elucidation.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of data interpretation for the characterization of Cbz-PEG4-Acid.
Caption: Experimental workflow for LC-MS characterization.
Caption: Logical flow for data interpretation.
Potential Impurities and Byproducts
During the synthesis and storage of Cbz-PEG4-Acid, several impurities can arise. LC-MS is a powerful tool for their detection and identification. Potential impurities include:
-
Unreacted starting materials: Residuals from the PEGylation or Cbz protection steps.
-
Di-PEGylated species: Molecules where both ends of the PEG chain have reacted.
-
Hydrolysis products: Cleavage of the Cbz group or ester linkages.
-
Oxidation products: Degradation of the PEG chain, which can lead to the formation of aldehydes or carboxylic acids.[1]
By comparing the observed masses in the chromatogram to the theoretical masses of these potential byproducts, a comprehensive purity profile can be established.
This guide provides a foundational framework for the LC-MS characterization of Cbz-PEG4-Acid and its analogs. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific analytical needs and instrumentation.
References
A Comparative Guide to Validating Z-PEG4-Acid Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The covalent attachment of discrete polyethylene (B3416737) glycol (dPEG®) linkers, such as Z-PEG4-Acid, offers significant advantages in improving the solubility, stability, and pharmacokinetic profile of biotherapeutics. Unlike traditional polydisperse PEGs, the defined molecular weight of Z-PEG4-Acid allows for more precise characterization of the resulting conjugate. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of Z-PEG4-Acid to proteins, supported by experimental data and detailed protocols.
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) stands as the definitive method for confirming the covalent attachment of Z-PEG4-Acid to a protein. It provides a direct and unambiguous measurement of the molecular weight shift resulting from conjugation. The use of a discrete PEG linker like Z-PEG4-Acid is particularly advantageous for MS analysis, as it yields a single, sharp peak for each degree of PEGylation, in stark contrast to the broad, difficult-to-interpret spectra produced by polydisperse PEGs.
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are powerful tools for this purpose. ESI-MS, often coupled with liquid chromatography (LC-MS), is particularly well-suited for analyzing complex mixtures and can provide high-resolution and accurate mass measurements.
Quantitative Data Summary: Mass Spectrometry
| Parameter | MALDI-TOF MS | ESI-MS (e.g., Orbitrap) |
| Mass Accuracy | 50 - 100 ppm | < 5 ppm[1] |
| Resolution | Moderate (up to 20,000 FWHM) | High (up to 140,000 FWHM) |
| Limit of Detection | Low femtomole to picomole range | High attomole to low femtomole range |
| Throughput | High | Moderate |
| Sample Consumption | Low (microliter range) | Low (microliter range) |
| Key Advantage | Rapid analysis of intact conjugates | High mass accuracy and resolution, suitable for complex mixtures |
Alternative and Complementary Analytical Techniques
While mass spectrometry provides definitive confirmation of conjugation, other techniques offer valuable complementary information regarding the purity, homogeneity, and biophysical properties of the PEGylated protein.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of protein analysis and can be used to separate the PEGylated conjugate from the unreacted protein and excess PEG reagent. Different HPLC modes can be employed:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time. SEC is excellent for assessing the degree of aggregation.
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of the PEG chain can alter the protein's hydrophobicity, allowing for separation.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on surface hydrophobicity. HIC can be effective in resolving different PEGylated species.[2][3]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio. The conjugation of Z-PEG4-Acid to primary amines on a protein neutralizes positive charges, leading to a change in electrophoretic mobility. CE offers high resolution and requires minimal sample.[4][5]
Quantitative Data Summary: Alternative Methods
| Technique | Key Information Provided | Resolution | Throughput | Key Advantage |
| SEC-HPLC | Purity, aggregation, separation of species with different numbers of PEG chains | Moderate | High | Non-denaturing, good for assessing aggregation |
| RP-HPLC | Purity, separation of isomers | High | High | High resolving power |
| HIC | Purity, separation of PEGylated species | Moderate to High[2] | Moderate | Less denaturing than RP-HPLC |
| Capillary Electrophoresis | Purity, charge heterogeneity | High[4] | High | High resolution, minimal sample consumption |
Experimental Protocols
Protocol 1: Z-PEG4-Acid Conjugation to a Protein via NHS Ester Chemistry
This protocol outlines the general steps for conjugating Z-PEG4-Acid to a protein containing primary amines (lysine residues and the N-terminus) using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Z-PEG4-Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Activation of Z-PEG4-Acid:
-
Dissolve Z-PEG4-Acid, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.5:1.2 (Z-PEG4-Acid:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to the Protein:
-
Add the activated Z-PEG4-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will determine the degree of PEGylation and should be optimized. A 10- to 20-fold molar excess of the linker is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS esters.
-
Purify the PEGylated protein from excess reagents and byproducts using dialysis or size-exclusion chromatography.
-
Protocol 2: Mass Spectrometry Analysis of the Z-PEG4-Acid Conjugate
This protocol provides a general workflow for analyzing the purified PEGylated protein by LC-ESI-MS.
Materials:
-
Purified Z-PEG4-protein conjugate
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
(Optional) Triethylamine (TEA) as a charge-reducing agent
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase column (e.g., C4 or C8) suitable for protein analysis.
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
Introduce the eluent into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weights of the unconjugated and PEGylated protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein species.
-
Compare the observed mass of the conjugated protein to the theoretical mass to confirm the number of attached Z-PEG4-Acid molecules.
-
Visualizing the Workflow and Logical Relationships
Caption: Workflow for Z-PEG4-Acid conjugation and validation.
Caption: Selecting the right analytical method.
References
- 1. enovatia.com [enovatia.com]
- 2. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Modified Protein Analysis: A Comparative Guide to NMR Spectroscopy for Z-PEG4-COOH Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. The conjugation of moieties like Z-PEG4-COOH, a polyethylene (B3416737) glycol (PEG) linker featuring a benzyloxycarbonyl (Z) protecting group, is a critical step in enhancing the therapeutic properties of proteins. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the analysis of Z-PEG4-COOH modified proteins, supported by experimental insights and detailed protocols.
The covalent attachment of PEG chains to proteins, or PEGylation, is a widely employed strategy to improve a biopharmaceutical's pharmacokinetic and pharmacodynamic properties. Verifying the successful conjugation and characterizing the resulting product is a crucial aspect of quality control in drug development. While several analytical techniques are available, NMR spectroscopy offers a unique, non-destructive approach to obtain detailed structural and quantitative information.
Quantitative Analysis: A Head-to-Head Comparison
A thorough analysis of a Z-PEG4-COOH modified protein requires a multi-faceted approach. Here, we compare the performance of ¹H NMR spectroscopy against other common analytical methods: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Analytical Technique | Parameter Measured | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Degree of PEGylation- Structural integrity of the Z-group and PEG linker- Stoichiometry of conjugation- Protein conformation (in some cases) | - Quantitative without the need for standards for degree of PEGylation- Non-destructive- Provides detailed structural information- Can analyze samples in solution | - Lower sensitivity compared to MS and ELISA- Requires higher sample concentrations- Complex spectra for large proteins or heterogeneous mixtures |
| Mass Spectrometry (MS) | - Molecular weight of the conjugate- Degree of PEGylation- Identification of modification sites (with peptide mapping) | - High sensitivity and accuracy for mass determination- Can analyze complex mixtures when coupled with chromatography (LC-MS) | - Can be destructive- Quantification can be challenging and may require standards- Ionization suppression effects can occur |
| HPLC (SEC, RP-HPLC) | - Purity of the conjugate- Separation of modified from unmodified protein- Estimation of the degree of PEGylation | - Robust and widely available- Good for purification and quality control- Can be coupled with other detectors (e.g., MS, UV) | - Indirect method for determining the degree of PEGylation- Resolution may be insufficient for complex mixtures- Requires standards for accurate quantification |
| ELISA | - Concentration of PEGylated protein | - Very high sensitivity- High throughput | - Indirectly measures the PEG moiety, not the entire conjugate- Prone to matrix effects- Requires specific antibodies, which may not always be available |
In-Depth Experimental Protocols
¹H NMR Spectroscopy for Z-PEG4-COOH Modified Protein Analysis
This protocol outlines the steps for determining the degree of PEGylation of a protein modified with Z-PEG4-COOH using ¹H NMR.
1. Sample Preparation:
-
Dissolve a known amount of the lyophilized Z-PEG4-COOH modified protein in a suitable deuterated solvent (e.g., D₂O, PBS in D₂O). The concentration should be in the low millimolar range (e.g., 1-5 mg/mL).
-
Add a known concentration of an internal standard with a distinct NMR signal that does not overlap with the protein or PEG signals (e.g., DSS or TSP).
2. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Use a water suppression pulse sequence (e.g., presaturation or WATERGATE) to suppress the residual H₂O signal.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the characteristic signals for:
-
The aromatic protons of the benzyloxycarbonyl (Z) group (typically in the range of 7.3-7.4 ppm).
-
The methylene (B1212753) protons of the PEG backbone (a sharp, intense singlet around 3.6 ppm).
-
A well-resolved, non-overlapping protein signal (e.g., from aromatic amino acid side chains or methyl groups).
-
The signal of the internal standard.
-
-
Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of a known protein signal, taking into account the number of protons each signal represents. The presence and integration of the Z-group signals confirm the integrity of the linker.
Visualizing the Analytical Workflow
The characterization of a Z-PEG4-COOH modified protein is a multi-step process that ensures the quality and consistency of the final product. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and characterization of Z-PEG4-COOH modified proteins.
Logical Framework for Method Selection
The choice of analytical technique depends on the specific information required at different stages of the drug development process.
Caption: Decision tree for selecting the appropriate analytical method.
A Head-to-Head Comparison: Benzyloxycarbonyl-PEG4-Acid vs. NHS-ester PEG Linkers in Bioconjugation
In the realm of bioconjugation, the choice of a suitable linker is paramount to the success of creating stable and functional protein-drug conjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Among the plethora of available options, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the resulting conjugate.[1][2] This guide provides a detailed comparison between two common amine-reactive PEGylation strategies: the use of Benzyloxycarbonyl-PEG4-Acid, which requires in-situ activation, and the direct application of pre-activated N-hydroxysuccinimide (NHS)-ester PEG linkers.
At a Glance: Key Chemical Differences
The fundamental distinction between these two linkers lies in their reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins. Benzyloxycarbonyl-PEG4-Acid possesses a terminal carboxylic acid that must first be activated to an amine-reactive species.[3][4] This is typically achieved using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[5] Conversely, NHS-ester PEG linkers are supplied as a "ready-to-use" reagent with a highly reactive NHS ester group that can directly form a stable amide bond with an amine.[2][5]
The Benzyloxycarbonyl (Cbz) group on the Cbz-PEG4-Acid linker is a protecting group for an amine functionality, which can be removed under specific conditions (hydrogenolysis), providing an additional reactive site for further conjugation if needed.[3][4]
Performance Comparison: A Quantitative Overview
| Feature | Benzyloxycarbonyl-PEG4-Acid | NHS-ester PEG Linkers |
| Reaction Type | Two-step, one-pot reaction (activation followed by conjugation)[5] | One-step direct conjugation[5] |
| Reaction with Amines | Indirect: Requires in-situ activation of the carboxylic acid[3][5] | Direct: NHS ester reacts directly with primary amines[2][5] |
| Optimal Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5[5] | pH 7.2-9.0[5][6] |
| Reaction Time | Activation: 15-30 minutes; Conjugation: 2 hours to overnight[5] | 30 minutes to 2 hours[5] |
| Key Advantage | Versatility; the carboxylic acid can be used for other conjugation chemistries. The Cbz group offers an orthogonal deprotection strategy.[3] | Simplicity, high reactivity, and a long history of successful use.[5] |
| Considerations | Potential for side reactions during the activation step (e.g., formation of N-acylurea byproduct). Requires careful optimization of reaction conditions.[5] | Susceptible to hydrolysis, which competes with the conjugation reaction. The linker is moisture-sensitive.[5][7] |
| Resulting Linkage | Stable amide bond[5] | Stable amide bond[2][5] |
| Stability of Linker | The carboxylic acid is stable. The in-situ generated NHS ester is unstable.[5] | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[5][7] |
Experimental Methodologies
Protocol for Bioconjugation using Benzyloxycarbonyl-PEG4-Acid
This protocol outlines a general procedure for conjugating a protein using Cbz-PEG4-Acid with EDC/NHS activation.
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., MES buffer for activation, PBS for conjugation)
-
Benzyloxycarbonyl-PEG4-Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Activation of Cbz-PEG4-Acid:
-
Dissolve Cbz-PEG4-Acid, EDC, and NHS in anhydrous DMSO or DMF to prepare stock solutions.
-
In a separate reaction vessel, add the desired molar excess of Cbz-PEG4-Acid.
-
Add a 1.2-fold molar excess of both EDC and NHS over the Cbz-PEG4-Acid.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
PEGylation Reaction:
-
Add the activated Cbz-PEG4-Acid solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[5]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted linker.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
Protocol for Bioconjugation using NHS-ester PEG Linkers
This protocol provides a general procedure for protein conjugation with a pre-activated NHS-ester PEG linker.[5]
Materials:
-
Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4)[5]
-
NHS-activated PEG linker
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5]
-
Purification system (e.g., dialysis or size-exclusion chromatography)[5][7]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[5] Avoid buffers containing primary amines like Tris or glycine.[7]
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF.[5][7] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[8]
-
PEGylation Reaction:
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.[5]
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.[5][7]
Reaction Mechanisms and Experimental Workflows
The choice between these two linkers significantly impacts the experimental workflow. The use of Benzyloxycarbonyl-PEG4-Acid involves a two-step, one-pot reaction, whereas NHS-ester PEG linkers allow for a more straightforward one-step conjugation.
Caption: Comparative workflow of Cbz-PEG4-Acid and NHS-ester PEG linker conjugation.
Conclusion
The selection between Benzyloxycarbonyl-PEG4-Acid and NHS-ester PEG linkers is contingent upon the specific requirements of the bioconjugation at hand. NHS-ester PEG linkers offer a simple, rapid, and well-established method for routine PEGylation of amine-containing molecules. Their pre-activated nature streamlines the experimental process, potentially leading to higher and more reproducible yields. However, their susceptibility to hydrolysis necessitates careful handling and reaction conditions.
On the other hand, Benzyloxycarbonyl-PEG4-Acid provides greater versatility. The carboxylic acid can be employed in various other coupling chemistries, and the Cbz protecting group introduces a potential for orthogonal deprotection and subsequent modification. This two-step activation and conjugation process, while more complex and requiring optimization to minimize side reactions, offers a greater degree of control and flexibility for more intricate bioconjugation strategies. Ultimately, a thorough understanding of the pros and cons of each linker system is crucial for the successful development of novel bioconjugates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Benzyloxy carbonyl-PEG4-Acid, 2250278-48-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
The Balancing Act: Z-PEG4-Acid Versus Longer PEG Linkers in PROTAC Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein ligand and the E3 ligase recruiter. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable properties, including hydrophilicity and tunable length. This guide provides an objective comparison of Z-PEG4-Acid, a shorter PEG linker, against longer PEG linkers, supported by experimental data to inform rational PROTAC design.
The linker's role extends beyond merely spacing the two binding moieties; it is a key determinant in the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] An optimal linker length is crucial, as a linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive complex.[1][][4]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies on Bromodomain-containing protein 4 (BRD4), a well-studied target for PROTACs, have demonstrated a clear relationship between PEG linker length and degradation efficacy. The following table summarizes key performance metrics for thalidomide-based PROTACs targeting BRD4, illustrating the impact of varying PEG chain lengths.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | >1000 | <20 | [5] |
| Z-PEG4-Acid (or similar PEG4) | ~100-300 | ~80-90 | [6][7] |
| PEG5 | ~50 | >95 | [5] |
| PEG6 and longer | >100 | ~90 | [1][6] |
Note: DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein; a lower value indicates higher potency. Dmax is the maximum percentage of target protein degradation. The data presented is a compilation from multiple sources and may vary depending on the specific cell line and experimental conditions.
From the compiled data, a distinct trend emerges. Very short linkers like PEG2 are generally ineffective.[5] As the linker length increases to four and five PEG units, there is a significant improvement in both potency (lower DC50) and efficacy (higher Dmax).[5][6][7] However, extending the linker beyond an optimal length (in this case, PEG5 for BRD4) can lead to a decrease in potency, a phenomenon sometimes referred to as the "hook effect," where the formation of binary complexes is favored over the productive ternary complex.[5][7]
The Underlying Science: A Balancing Act of Physicochemical Properties
The length of the PEG linker directly influences key physicochemical properties of the PROTAC molecule, which in turn affect its biological activity.
| Property | Impact of Shorter PEG Linkers (e.g., Z-PEG4-Acid) | Impact of Longer PEG Linkers |
| Solubility | Generally good hydrophilicity. | Increased hydrophilicity, which can improve solubility.[7] |
| Cell Permeability | Can exhibit a good balance for passive diffusion. | Increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of longer PEG chains may allow for folded conformations that shield the polar surface area, aiding permeability.[7] |
| Ternary Complex Geometry | May provide sufficient length and flexibility for productive complex formation with some targets. | Offers greater flexibility and reach, potentially accommodating a wider range of target protein and E3 ligase orientations for optimal ubiquitination.[1] |
| Metabolic Stability | Generally susceptible to oxidative metabolism.[8] | Increased number of ether linkages may offer more sites for metabolism. |
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of Z-protecting group over Boc-protecting group for PEG linkers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is a critical step in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice between the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) protecting groups for terminal amine functionalities on PEG linkers can significantly influence reaction pathways, yields, and the overall efficiency of a synthetic strategy. This guide provides an objective, data-driven comparison of the Z- and Boc-protecting groups in the context of PEG linker applications.
The primary advantage of the Z-group over the Boc-group lies in its orthogonal deprotection strategy, which allows for selective removal without affecting acid-labile moieties, a crucial feature in multi-step syntheses of complex molecules. While the Boc group is a cornerstone of amine protection due to its ease of removal under acidic conditions, the Z-group offers robustness under these same conditions, providing a wider synthetic window.
Chemical Properties and Stability
The fundamental difference between the Z- and Boc-protecting groups is their stability and the conditions required for their removal. The Boc group is highly sensitive to acid, whereas the Z-group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[1] This difference forms the basis of their orthogonal relationship in chemical synthesis.[2]
Table 1: Comparative Stability of Z- and Boc-Protecting Groups
| Condition | Z-Group (Cbz) | Boc-Group |
| Strong Acid (e.g., TFA, HCl) | Stable (cleaved by HBr/HOAc)[1][3] | Labile[4] |
| Base (e.g., Piperidine, NaOH) | Stable[1] | Stable[4] |
| Catalytic Hydrogenolysis (H₂/Pd/C) | Labile[5] | Stable[1] |
| Nucleophiles | Stable | Stable[4] |
Data Presentation: A Comparative Overview of Protection and Deprotection
The following tables summarize typical reaction conditions for the protection of amine-terminated PEG linkers with Z- and Boc-groups and their subsequent deprotection.
Table 2: Comparison of Protection Methodologies for Amine-PEG Linkers
| Parameter | Z-Protection | Boc-Protection |
| Reagent | Benzyl (B1604629) chloroformate (Cbz-Cl)[6] | Di-tert-butyl dicarbonate (B1257347) (Boc₂O)[4] |
| Solvent | PEG-400 or PEG-600[6][7] | Dichloromethane (DCM) or Dimethylformamide (DMF)[4] |
| Base | None required in PEG medium[6] | Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[4] |
| Temperature | Room Temperature[6] | 0°C to Room Temperature[4] |
| Reaction Time | 30-60 minutes[6] | 1-4 hours[4] |
| Typical Yield | >90%[6] | >95%[4] |
Table 3: Comparison of Deprotection Methodologies for Protected PEG Linkers
| Parameter | Z-Deprotection | Boc-Deprotection |
| Reagent | H₂ gas, Palladium on carbon (10% Pd/C)[5] | Trifluoroacetic acid (TFA) in DCM (20-50%) or 4M HCl in Dioxane[4] |
| Solvent | Methanol (B129727), Ethanol (B145695), or Ethyl Acetate[5] | Dichloromethane (DCM) or Dioxane[4] |
| Temperature | Room Temperature to 60°C[8] | 0°C to Room Temperature[4] |
| Reaction Time | 1-24 hours[5] | 30-60 minutes[4] |
| Byproducts | Toluene (B28343), CO₂[3] | Isobutylene, CO₂, t-butanol[9] |
Experimental Protocols
Protocol 1: Z-Protection of an Amine-Terminated PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using benzyl chloroformate in a PEG medium.[6]
Materials:
-
Amine-terminated PEG linker
-
Benzyl chloroformate (Cbz-Cl)
-
Polyethylene glycol (PEG-400 or PEG-600)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a magnetically stirred solution of the amine-terminated PEG linker (1 mmol) in PEG-400 (0.5 mL), add benzyl chloroformate (1 mmol) at room temperature.
-
Stir the reaction mixture for the specified time (typically 30-60 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.
-
Separate the organic phase and wash with a saturated aqueous NaHCO₃ solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Z-protected PEG linker.
Protocol 2: Boc-Protection of an Amine-Terminated PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate.[4]
Materials:
-
Amine-terminated PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-terminated PEG linker (1 mmol) in DCM or DMF.
-
Add TEA or DIPEA (1.2 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.
Protocol 3: Deprotection of a Z-Protected PEG Linker via Catalytic Hydrogenolysis
This protocol outlines the removal of the Z-protecting group via catalytic hydrogenation.[5][8]
Materials:
-
Z-protected PEG linker
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected PEG linker (1 mmol) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under an H₂ atmosphere (balloon) at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG linker.
Protocol 4: Deprotection of a Boc-Protected PEG Linker using Trifluoroacetic Acid
This protocol outlines the removal of the Boc-protecting group using trifluoroacetic acid.[4]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)
Procedure:
-
Dissolve the Boc-protected PEG linker (1 mmol) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (20-50% v/v in DCM) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
(Optional) Co-evaporate with toluene to remove residual TFA. The resulting TFA salt can often be used directly.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine-PEG linker.
Mandatory Visualization
Caption: Orthogonal deprotection of Z- and Boc-groups.
Caption: Workflow for bifunctional molecule synthesis.
Conclusion
The choice between Z- and Boc-protecting groups for PEG linkers is highly dependent on the overall synthetic strategy. The Boc group offers simplicity and efficiency for acid-labile deprotection. However, the Z-group provides a critical advantage in complex, multi-step syntheses where acid-sensitive functional groups are present. Its stability to a broad range of conditions and its selective removal via catalytic hydrogenation make it an invaluable tool for orthogonal protection strategies in the development of advanced bioconjugates and therapeutics. Careful consideration of the chemical compatibility of all components in the synthetic pathway is paramount for the successful application of either protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mobt3ath.com [mobt3ath.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of EDC and HATU for Z-PEG4-Acid Activation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules through linkers such as Z-PEG4-Acid is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. The critical step in this process is the activation of the carboxylic acid terminus of the linker to facilitate its conjugation with amine groups on biomolecules. This guide provides a detailed comparative analysis of two widely used coupling reagents for this activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
Introduction to Amide Coupling Reagents
Amide bond formation between a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents are essential catalysts in this process.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is commonly used for bioconjugation in aqueous solutions.[1][2] It activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate can then react with a primary amine to form a stable amide bond.[1][4] However, the O-acylisourea intermediate is unstable in water and can hydrolyze, regenerating the carboxylic acid.[1] To increase efficiency and create a more stable intermediate, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4] The NHS ester is more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH.[4][5][6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction kinetics.[7] It is particularly favored for difficult couplings and to minimize the risk of racemization.[2][7][8] HATU activates carboxylic acids by forming a highly reactive OAt-active ester, which then readily reacts with amines to form the amide bond.[7] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety in HATU's structure is key to its superior performance.[7]
Quantitative Performance Comparison
| Parameter | EDC/NHS | HATU | Key Considerations & References |
| Reaction Yield | Generally good, but can be variable. | Typically higher, especially for challenging couplings. | HATU is often preferred for more difficult or sterically hindered couplings to achieve higher yields.[7][9] |
| Reaction Time | Activation: 15-30 min. Coupling: 1-18 hours. | Activation: 15-30 min. Coupling: 30 min - 4 hours. | HATU generally offers significantly faster coupling reaction times.[7][8] |
| Purity of Product | Good, but side products can form. | Generally higher purity with fewer side reactions. | The primary side reaction with EDC is the formation of an N-acylurea byproduct, which can be difficult to remove.[10] |
| Racemization Risk | Moderate, reduced by the addition of HOBt or NHS. | Very low, due to the HOAt moiety. | HATU is the preferred reagent when minimizing racemization is critical, such as in peptide synthesis.[2][7][8] |
| Reagent Equivalents | Typically 1.5 to 10-fold molar excess of activated linker to the amine. | Typically 1.0 to 1.5 equivalents of HATU per equivalent of carboxylic acid. | The required excess of reagents can vary depending on the specific substrates and reaction conditions.[4][7] |
| Solvent Compatibility | Aqueous buffers (with Sulfo-NHS) and organic solvents (DMF, DMSO). | Anhydrous organic solvents (DMF, DCM, ACN, THF). | EDC's water solubility makes it suitable for bioconjugation in aqueous environments.[1][2] HATU requires anhydrous conditions for optimal performance.[7] |
| Byproduct Removal | The isourea byproduct of EDC is water-soluble and easily removed by aqueous extraction.[2] | Byproducts are generally soluble in common organic solvents. | The ease of byproduct removal is an important consideration for the purification of the final conjugate. |
| Cost | Generally less expensive. | More expensive. | Cost can be a significant factor, especially for large-scale synthesis. |
Experimental Protocols
Activation of Z-PEG4-Acid with EDC/NHS
This protocol describes a two-step, one-pot reaction for the activation of Z-PEG4-Acid and subsequent conjugation to an amine-containing biomolecule.
Materials:
-
Z-PEG4-Acid
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Amine-containing biomolecule
-
Quenching solution (e.g., Tris-HCl or glycine)[4]
-
Anhydrous DMF or DMSO (for dissolving the PEG linker)[5]
Procedure:
-
Reagent Preparation:
-
Activation of Z-PEG4-Acid:
-
In a reaction tube, combine the desired amount of Z-PEG4-Acid with the Activation Buffer.
-
Immediately before activation, prepare fresh solutions of EDC and NHS.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Z-PEG4-Acid.[4]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[4]
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the activated Z-PEG4-NHS ester solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, but this should be optimized.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][12]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography or dialysis.[4]
-
Activation of Z-PEG4-Acid with HATU
This protocol outlines the activation of Z-PEG4-Acid and subsequent coupling in an anhydrous organic solvent.
Materials:
-
Z-PEG4-Acid
-
HATU
-
Base (e.g., DIPEA or TEA)[7]
-
Anhydrous solvent (e.g., DMF, DCM)[7]
-
Amine-containing molecule
-
Inert atmosphere (Nitrogen or Argon)[7]
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolve Z-PEG4-Acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in the anhydrous solvent.[7]
-
-
Activation of Z-PEG4-Acid:
-
Coupling to the Amine:
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[7]
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.[7]
-
Reaction Mechanisms and Workflows
To visually represent the processes described, the following diagrams illustrate the reaction workflows and chemical mechanisms for both EDC and HATU activation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. bachem.com [bachem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Confirming ADC Activity: A Comparative Guide to Functional Assays for Z-PEG4-Acid Conjugated ADCs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of a linker-payload to a monoclonal antibody is a critical step in the development of Antibody-Drug Conjugates (ADCs). The choice of linker, such as a Z-PEG4-Acid linker, can significantly influence the efficacy, stability, and overall therapeutic index of the ADC. Post-conjugation, a comprehensive suite of functional assays is paramount to confirm that the ADC retains its biological activity and exhibits the desired cytotoxic effects. This guide provides a comparative overview of key functional assays, complete with experimental protocols and representative data, to assess the activity of ADCs featuring a Z-PEG4-Acid linker against other linker technologies.
The Role of the Z-PEG4-Acid Linker
While the precise "Z" designation may denote a proprietary component, a "PEG4-Acid" linker incorporates a polyethylene (B3416737) glycol (PEG) spacer of four units and a terminal carboxylic acid. The PEG component is known to enhance the hydrophilicity of the ADC, which can lead to improved pharmacokinetics, reduced aggregation, and potentially a better safety profile. The terminal acid group provides a reactive handle for conjugation to the antibody. It is crucial to experimentally verify that the inclusion of this linker does not negatively impact the fundamental functions of the antibody and effectively delivers the cytotoxic payload.
Key Functional Assays for ADC Characterization
A battery of in vitro assays is essential to characterize the functional activity of a newly conjugated ADC. These assays provide critical data on the ADC's ability to bind its target, internalize into the cell, and induce cytotoxicity.
Target Binding Affinity Assays
It is fundamental to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
Comparison of Methodologies:
| Assay | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antigen binds to the ADC, which is then detected by an enzyme-conjugated secondary antibody. | High throughput, relatively inexpensive, well-established. | Can be influenced by non-specific binding, provides endpoint measurement. |
| SPR (Surface Plasmon Resonance) | Measures the change in refractive index upon ADC binding to an antigen-coated sensor chip. | Real-time kinetics (on- and off-rates), label-free. | Requires specialized equipment, can be costly. |
| Flow Cytometry | Measures the fluorescence of cells incubated with a fluorescently-labeled ADC. | Provides information on binding to cells in suspension, can assess cell-to-cell variability. | Requires fluorescent labeling of the ADC, which could potentially alter binding. |
In Vitro Cytotoxicity Assays
These assays determine the potency of the ADC in killing target cancer cells.
Representative IC50 Values (ng/mL) for Different Linker Types:
| Linker Type | Payload | Target Cell Line | Representative IC50 (ng/mL) |
| Z-PEG4-Acid (Non-cleavable) | MMAE | HER2+ (SK-BR-3) | 15 - 60 |
| Valine-Citrulline (Cleavable) | MMAE | HER2+ (SK-BR-3) | 5 - 25 |
| SMCC (Non-cleavable, Non-PEGylated) | DM1 | HER2+ (BT-474) | 20 - 80 |
Note: These are representative values and can vary significantly based on the antibody, payload, and specific experimental conditions.
Internalization Assays
For most ADCs, internalization into the target cell is a prerequisite for payload release and subsequent cytotoxic action.
Serum Stability Assays
The stability of the ADC in circulation is critical for its therapeutic window. Premature release of the payload can lead to off-target toxicity.
Representative Stability Data:
| Linker Type | Assay | Timepoint (7 days) | Result |
| Z-PEG4-Acid (Non-cleavable) | LC-MS | 7 days in human plasma | >90% intact ADC |
| Maleimide (Cleavable) | LC-MS | 7 days in human plasma | ~80-85% intact ADC |
Bystander Killing Assays
This assay is particularly relevant for cleavable linkers, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. For a non-cleavable linker like a Z-PEG4-Acid, a significant bystander effect is not expected.
Visualizing the Workflow and Mechanisms
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Method)
-
Cell Seeding: Plate target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot a dose-response curve to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
-
Cell Preparation: Harvest and resuspend target cells in FACS buffer (PBS with 2% FBS) at a concentration of 1 x 10^6 cells/mL.
-
ADC Incubation: Incubate cells with a fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set should be kept at 4°C to assess surface binding only.
-
Quenching (Optional): Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized, surface-bound ADC.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI), which correlates with the amount of internalized ADC.
Serum Stability Assay (LC-MS)
-
Incubation: Incubate the ADC in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method (e.g., protein A/G beads).
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC and the rate of payload deconjugation.
Bystander Killing Assay (Co-culture Method)
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent dye (e.g., CellTracker Green).
-
Co-culture Seeding: Seed a mixture of antigen-positive target cells and fluorescently labeled antigen-negative bystander cells in a 96-well plate.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Staining: Add a viability dye that stains dead cells (e.g., propidium (B1200493) iodide).
-
Imaging/Flow Cytometry: Analyze the plate using a high-content imager or flow cytometer to quantify the viability of the fluorescently labeled bystander cells.
By employing this comprehensive panel of functional assays, researchers can thoroughly characterize the activity of their Z-PEG4-Acid conjugated ADCs, enabling data-driven decisions for further development. The inclusion of appropriate controls and a comparison to ADCs with different linker technologies will provide a robust understanding of the impact of the Z-PEG4-Acid linker on the overall performance of the therapeutic candidate.
A Comparative Guide to Determining the Degree of PEGylation for Z-PEG4-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to therapeutic molecules is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. For small molecule drug conjugates like Z-PEG4-Acid, accurately determining the degree of PEGylation is a critical quality attribute that directly impacts the compound's efficacy, safety, and manufacturing consistency. This guide provides an objective comparison of the leading analytical techniques for quantifying the degree of PEGylation of Z-PEG4-Acid conjugates, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the degree of PEGylation depends on various factors, including the required precision, accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Sample Throughput | Required Sample Amount | Precision (%RSD) | Accuracy (%Bias) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of ions to determine molecular weight distribution. | High | Low (µL) | < 5% | < 5% | Low ng/mL | Low ng/mL |
| Mass Spectrometry (ESI-MS) | Ionizes molecules from solution for mass analysis, often coupled with liquid chromatography. | Medium to High | Low (µL) | < 5% | < 5% | Sub ng/mL to low ng/mL | Low ng/mL |
| HPLC (Size-Exclusion) | Separates molecules based on their hydrodynamic radius in solution. | High | Low (µL) | < 2% | < 5% | ~3 µg/mL[1] | ~12 µg/mL[1] |
| HPLC (Reversed-Phase) | Separates molecules based on their hydrophobicity. | High | Low (µL) | < 2% | < 5% | Dependent on chromophore | Dependent on chromophore |
| NMR Spectroscopy (¹H NMR) | Measures the nuclear magnetic resonance of protons to provide structural and quantitative information. | Low | High (mg) | < 5% | < 5% | ~10 µg/mL[2][3] | ~30 µg/mL |
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. This section provides methodologies for the key experiments discussed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the precise mass of the Z-PEG4-Acid conjugate, allowing for the direct assessment of the number of PEG units attached.
a) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a high-throughput technique that provides a rapid determination of the molecular weight distribution of the PEGylated conjugate.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the Z-PEG4-Acid conjugate in a suitable solvent (e.g., water/acetonitrile (B52724) 50:50 v/v).
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in acetonitrile/water with 0.1% TFA).
-
Mix the sample solution and matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion linear mode using a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
Experimental Workflow:
b) Electrospray Ionization (ESI) MS
ESI-MS, often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and is suitable for both qualitative and quantitative analysis of PEGylated small molecules.[5][6][7][8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the Z-PEG4-Acid conjugate in a solvent compatible with the mobile phase (e.g., water/acetonitrile).
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a suitable reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Data Acquisition:
-
Acquire data in full scan mode to detect the various PEGylated species.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the molecular weights of the different species and calculate the degree of PEGylation.
-
Logical Relationship Diagram:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying the components of a PEGylation reaction mixture.[]
a) Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size in solution, making it ideal for separating the larger PEGylated conjugate from the smaller, unreacted Z-Acid.[1][10]
Experimental Protocol:
-
System Preparation:
-
Equilibrate a size-exclusion column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Dissolve the Z-PEG4-Acid conjugate in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength for the Z-moiety.
-
-
Data Analysis:
-
The PEGylated conjugate will elute earlier than the un-PEGylated Z-Acid. The degree of PEGylation can be estimated by comparing the peak areas of the different species.
-
Experimental Workflow:
b) Reversed-Phase Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to a shorter retention time on a reversed-phase column.[11][12]
Experimental Protocol:
-
System Preparation:
-
Equilibrate a reversed-phase column (e.g., C18) with a mobile phase mixture (e.g., water/acetonitrile with 0.1% TFA).
-
-
Sample Preparation:
-
Dissolve the Z-PEG4-Acid conjugate in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample and apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the components.
-
Monitor the elution with a UV detector.
-
-
Data Analysis:
-
The PEGylated conjugate will elute earlier than the more hydrophobic, un-PEGylated Z-Acid. The degree of PEGylation can be quantified by the relative peak areas.
-
Logical Relationship Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation by comparing the integral of a proton signal unique to the PEG moiety with a signal from the Z-Acid core.[2][3][13][14][15][16]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of the purified Z-PEG4-Acid conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add an internal standard with a known concentration if absolute quantification is required.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal from the Z-Acid core and a distinct signal from the repeating ethylene (B1197577) glycol units of the PEG chain (typically around 3.6 ppm).
-
Integrate both signals.
-
The degree of PEGylation is calculated from the ratio of the integrals, taking into account the number of protons contributing to each signal.
-
Experimental Workflow:
Conclusion
The choice of the optimal method for determining the degree of PEGylation of Z-PEG4-Acid conjugates depends on the specific requirements of the analysis. Mass spectrometry offers the most detailed information on the distribution of PEGylated species. HPLC methods are well-suited for routine quality control due to their high throughput and reproducibility. NMR spectroscopy provides a robust and accurate quantitative method, particularly when a high concentration of purified sample is available. For comprehensive characterization, a combination of these techniques is often employed. By carefully selecting the appropriate analytical strategy and following validated protocols, researchers can ensure the quality and consistency of their PEGylated drug candidates.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSAll strategy for comprehensive quantitative analysis of PEGylated-doxorubicin, PEG and doxorubicin by LC-high resolution q-q-TOF mass spectrometry coupled with all window acquisition of all fragment ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative analysis of polyethylene glycol (PEG), PEGylated paclitaxel and paclitaxel in rats by MS/MSALL technique with hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized Benzyloxycarbonyl-PEG4-Acid
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This is especially true for bifunctional linkers like Benzyloxycarbonyl-PEG4-Acid (Cbz-PEG4-COOH), which are crucial in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Impurities can lead to unwanted side reactions, reduced conjugation efficiency, and potentially immunogenic products. This guide provides an objective comparison of a newly synthesized batch of Cbz-PEG4-COOH against two commercially available alternatives, supported by experimental data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Purity Data
The purity of the synthesized Cbz-PEG4-COOH was assessed against two leading commercial suppliers. The data reveals that while the synthesized batch meets a generally acceptable purity level, it contains a higher percentage of common process-related impurities.
| Parameter | Synthesized Cbz-PEG4-Acid | Commercial Alternative A | Commercial Alternative B |
| Purity (by HPLC-ELSD) | 96.5%[1] | >98% | >99% |
| Polydispersity Index (PDI) | 1.02 | <1.01 | <1.01 |
| NMR Confirmation | Consistent with structure | Consistent with structure | Consistent with structure |
| Major Impurity 1 | Unreacted PEG4-Acid (1.8%) | Unreacted PEG4-Acid (0.5%) | Not Detected |
| Major Impurity 2 | Benzyl (B1604629) Alcohol (0.9%) | Not Detected | Not Detected |
| Other Impurities | 0.8% | <0.5% | <0.1% |
Experimental Workflow and Data Interpretation
The purity analysis of Cbz-PEG4-COOH follows a multi-step workflow to ensure a comprehensive characterization of the compound and any potential impurities.
Caption: Workflow for Purity Analysis of Cbz-PEG4-COOH.
Signaling Pathway of Impurity Impact
Impurities in Cbz-PEG4-COOH can adversely affect subsequent bioconjugation reactions. The presence of unreacted starting materials or byproducts can lead to the formation of undesired conjugates, impacting the efficacy and safety of the final therapeutic.
Caption: Impact of Impurities on Bioconjugation.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method is ideal for quantifying non-UV active compounds like PEGs.[1][2]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with an Agilent 385-ELSD detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: 20-80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas (Nitrogen) Flow: 1.5 SLM.
-
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 2 mg/mL and filtered through a 0.22 µm syringe filter.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the synthesized compound and identify any structural impurities.[3][4][5]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure: A small amount of the sample was dissolved in CDCl₃. The spectrum was acquired with a 30° pulse and a 2-second relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Data Analysis: The integrals of the characteristic peaks for the benzyloxycarbonyl group, the PEG backbone, and the terminal methylene (B1212753) group adjacent to the carboxylic acid were analyzed to confirm the structure and assess for the presence of impurities like residual benzyl alcohol or unreacted PEG-acid.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to verify the molecular weight of the Cbz-PEG4-COOH.
-
Instrumentation: Waters Xevo G2-XS QToF Mass Spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Sample Preparation: The sample was diluted to 100 µg/mL in the mobile phase.
-
Data Analysis: The mass spectrum was analyzed for the presence of the [M+H]⁺ and [M+Na]⁺ ions corresponding to the expected molecular weight of Benzyloxycarbonyl-PEG4-Acid (384.42 g/mol ).
Conclusion
The purity of bifunctional linkers like Benzyloxycarbonyl-PEG4-Acid is a critical determinant of success in the development of complex biotherapeutics. While in-house synthesis can be a cost-effective approach, it necessitates rigorous purification and analytical characterization to ensure the removal of process-related impurities. Commercially available reagents, although potentially more expensive, often offer higher purity and lot-to-lot consistency, which can be crucial for reproducible results in drug development pipelines. Researchers should carefully weigh the benefits of in-house synthesis against the stringent purity requirements of their applications.
References
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform Rational ADC Design
The linker in an antibody-drug conjugate (ADC) is a pivotal component, bridging the monoclonal antibody to its cytotoxic payload. Its chemical architecture dictates the ADC's stability in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental choice between a cleavable and a non-cleavable linker strategy has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two predominant linker strategies to support the rational design of next-generation ADCs.
Mechanism of Action: Two Distinct Strategies for Payload Release
The primary distinction between cleavable and non-cleavable linkers lies in their mechanism of payload liberation. Cleavable linkers are engineered to be severed by specific triggers within the tumor or cell, whereas non-cleavable linkers release their payload only after the complete degradation of the antibody.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers act as molecular switches, designed to remain stable in the systemic circulation (pH ~7.4) but to break down under conditions prevalent in the tumor microenvironment or within cancer cells.[1] This targeted release can be triggered by several mechanisms:
-
Enzymatic Cleavage: Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3]
-
pH Sensitivity: Acid-labile linkers, like hydrazones, are stable at physiological pH but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[3][4]
-
Redox Sensitivity: Disulfide linkers are susceptible to cleavage in the reducing intracellular environment, which has a much higher concentration of glutathione (B108866) than the bloodstream.[4]
A key advantage of this approach, when paired with a membrane-permeable payload like monomethyl auristatin E (MMAE), is the potential for a "bystander effect."[5] The released, unmodified drug can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[5]
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a highly stable bond that is resistant to cleavage.[6] Payload release is entirely dependent on the ADC being internalized by the target cell and trafficked to the lysosome, where the entire antibody is proteolytically degraded into amino acids.[6][7]
This process liberates the payload still attached to the linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) to which it was conjugated.[2][6] This payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely abrogates the bystander effect but enhances plasma stability and can reduce off-target toxicity.[5][7]
Head-to-Head Performance Comparison
The choice between a cleavable and non-cleavable linker involves a critical trade-off between stability, targeted potency, and the bystander effect.
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH) cleavage in the lysosome.[2] | Proteolytic degradation of the entire antibody backbone in the lysosome.[2] |
| Released Payload | Unmodified, highly potent payload (e.g., MMAE).[5] | Payload attached to the linker and an amino acid residue (e.g., Lys-SMCC-DM1).[6] |
| Plasma Stability | Generally lower, with a higher potential for premature drug release.[5] | Generally higher, leading to a more stable ADC in circulation and potentially a wider therapeutic window.[6] |
| Bystander Effect | High potential, as the released payload is often membrane-permeable.[5] | Low to negligible, as the released metabolite is typically charged and less permeable.[5][7] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[5] | Lower potential due to greater stability and a contained cytotoxic effect.[6] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the ability to kill adjacent antigen-negative cells.[5] | May be less effective against antigen-negative cells within the tumor. |
Quantitative Performance Data
Direct, controlled head-to-head comparisons of ADCs differing only by the linker are limited in public literature. However, compiling data from various preclinical studies provides a comparative overview. A recent study directly compared a novel non-cleavable MMAE-based ADC (mil40-15) with cleavable linker-based ADCs, providing valuable quantitative insights.[7][8]
Table 1: Comparative In Vitro Cytotoxicity
| ADC Construct | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 | Citation(s) |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [7][8] |
| Comparator | Cleavable (Val-Cit) | MMAE | HER2+ cells | HER2 | 1.43 x 10⁻¹¹ M | [9] |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | DM1 | HER2+ cells | HER2 | 3.3 x 10⁻¹¹ M | [9] |
Table 2: Comparative Bystander Effect (In Vitro)
| ADC Construct | Linker Type | Payload | Bystander Cell Line | Bystander Effect (IC50) | Citation(s) |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | MCF-7 (HER2-negative) | ~1 x 10⁻⁹ M (Low) | [7][8] |
| T-vc-MMAE | Cleavable (Val-Cit) | MMAE | Co-culture with HER2- cells | High bystander killing observed | [10] |
Note: Lower IC50 values indicate higher potency. The data shows that the non-cleavable mil40-15 ADC maintains high potency against target cells while having a significantly less potent effect on bystander cells, indicating a wider therapeutic window.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (Monoculture)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of ADCs with cleavable and non-cleavable linkers on an antigen-positive cancer cell line.
Methodology:
-
Cell Seeding: Plate a cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the cleavable ADC, non-cleavable ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Add the diluted compounds to the respective wells and incubate the plates for 72 to 120 hours at 37°C.
-
Viability Assessment: Measure cell viability using a colorimetric method like the MTT assay. Add MTT solution to each well and incubate for 1-4 hours. The mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the ADC concentration and use a sigmoidal dose-response curve to calculate the IC50 value for each ADC.
In Vitro Bystander Effect Assay (Co-culture)
Objective: To quantify and compare the ability of ADCs with cleavable and non-cleavable linkers to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line (e.g., NCI-N87) and an antigen-negative (Ag-) cell line (e.g., MCF7) that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct quantification.
-
Co-Culture Setup: Seed the Ag+ and GFP-expressing Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50) in a 96-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96-144 hours).
-
Data Acquisition: Use a fluorescence plate reader or high-content imaging system to specifically measure the viability of the GFP-expressing Ag- cells.
-
Analysis: Compare the viability of the Ag- cells in the co-culture groups to their viability in the monoculture control. A significant decrease in viability in the co-culture setting indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Objective: To compare the anti-tumor activity of ADCs with cleavable and non-cleavable linkers in a preclinical animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid).
-
Tumor Implantation: Subcutaneously implant human cancer cells expressing the target antigen into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes. Groups typically include: Vehicle control, naked antibody, cleavable ADC, and non-cleavable ADC.
-
ADC Administration: Administer the ADCs and controls intravenously (i.v.) at one or more dose levels.
-
Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Use appropriate statistical tests to determine the significance of the observed anti-tumor effects.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and a non-cleavable linker is not one-size-fits-all and must be tailored to the specific therapeutic context.
-
Cleavable linkers are often favored for solid tumors with heterogeneous antigen expression, where the bystander effect can enhance overall efficacy. However, this comes with a potential for lower plasma stability and increased off-target toxicity.[5]
-
Non-cleavable linkers offer superior plasma stability, which can lead to an improved safety profile and a wider therapeutic window.[6][11] This makes them an excellent choice for hematological malignancies or highly homogeneous solid tumors where a contained, potent cytotoxic effect is desired.[7]
Ultimately, the optimal linker choice requires a deep understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Z-PEG4-Acid Linked ADCs
For researchers, scientists, and drug development professionals, the in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature payload release can lead to off-target toxicity, while an overly stable linker may hinder efficacy. This guide provides a comprehensive comparison of ADCs featuring Z-PEG4-Acid linkers against other common linker technologies, supported by experimental data to inform rational ADC design.
The Z-PEG4-Acid linker incorporates a four-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts favorable physicochemical properties to the ADC. The "Z" component represents a reactive moiety for antibody conjugation, while the terminal carboxylic acid is utilized for payload attachment. The inclusion of the short PEG chain is designed to enhance hydrophilicity, which can improve the ADC's pharmacokinetic profile and reduce aggregation, particularly with hydrophobic payloads.[][2]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the in vivo stability of ADCs with short-chain PEGylated linkers against other common linker types. While direct, publicly available in vivo stability data for a specific, proprietary Z-PEG4-Acid linker is limited, the data for analogous short-chain PEG linkers provide valuable insights into their expected performance.
Table 1: Pharmacokinetic Parameters of Different ADC Linkers in Rodent Models
| Linker Type | Antibody-Payload | Animal Model | Plasma Half-life (t½) | Key Findings & Reference |
| Short-Chain PEGylated (e.g., PEG4) | Trastuzumab-MMAE | Mouse | ~150 hours | ADCs with PEG linkers (PEG2-24) showed longer plasma half-lives and higher tumor exposure compared to non-PEGylated ADCs. A threshold was observed around PEG8, beyond which clearance was not significantly impacted.[3] |
| Non-PEGylated (Cleavable, e.g., Val-Cit) | Anti-CD30-MMAE | Mouse | ~144 hours | The dipeptide linker demonstrated significant stability in vivo, much greater than early generation disulfide or hydrazone linkers.[4] |
| Non-PEGylated (Non-cleavable, e.g., SMCC) | Trastuzumab-DM1 | Rat | Longer than cleavable counterparts | Non-cleavable linkers generally exhibit greater plasma stability, minimizing premature drug release.[5] |
| Long-Chain PEGylated (e.g., PEG12) | Trastuzumab-DM1 | Mouse | Slower clearance than shorter PEGs | Longer PEG chains resulted in slower plasma clearance, leading to a wider therapeutic window.[6] |
Table 2: In Vivo Drug-to-Antibody Ratio (DAR) Stability
| Linker Type | ADC Construct | Animal Model | % Intact ADC (Time) | Key Findings & Reference |
| Short-Chain PEGylated | Generic ADC-PEG4-Payload | Mouse | Data inferred; PEGylation generally enhances stability | The hydrophilic nature of PEG is known to shield the linker and payload from enzymatic degradation, contributing to better DAR stability.[2] |
| Val-Cit (Cleavable) | Anti-CD79b-MMAE | Rat | ~60% (Day 7) | Susceptible to premature cleavage by extracellular enzymes like elastase, leading to a decline in DAR over time.[5] |
| Tandem-Cleavage Linker | Anti-CD79b-MMAE | Rat | >80% (Day 7) | Designed for enhanced stability, requiring two enzymatic steps for payload release, thus improving the in vivo DAR stability compared to single-cleavage linkers.[5][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of ADC in vivo stability.
Protocol 1: In Vivo Plasma Stability Assessment via LC-MS
This method is employed to quantify the average Drug-to-Antibody Ratio (DAR) of an ADC in plasma over time, providing a measure of linker stability.[8][9]
-
Animal Dosing: Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours) post-injection into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an anti-human IgG antibody (or other appropriate capture reagent) immobilized on magnetic beads or a similar solid support.
-
Elution and Reduction: Elute the captured ADC and treat with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the reduced antibody chains using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of drug-conjugated and unconjugated chains.
-
DAR Calculation: Calculate the average DAR at each time point by integrating the signals for the different species. A decrease in the average DAR over time indicates payload deconjugation.
Protocol 2: Biodistribution Study Using Radiolabeled ADCs
This protocol allows for the visualization and quantification of ADC accumulation in various tissues, including the tumor, providing insights into targeting efficiency and off-target uptake.[7][10]
-
Radiolabeling: Conjugate the ADC with a suitable radioisotope (e.g., 89Zr, 111In, or 125I) using a chelating agent or other appropriate chemistry.
-
Animal Model: Utilize tumor-bearing xenograft models (e.g., mice with subcutaneously implanted human cancer cell lines).
-
Administration: Inject the radiolabeled ADC intravenously into the tumor-bearing mice.
-
In Vivo Imaging (Optional): At various time points, perform non-invasive imaging such as PET or SPECT to visualize the whole-body distribution of the ADC.
-
Tissue Harvesting: At terminal time points, euthanize the animals and harvest tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to quantify the ADC concentration in each organ and the tumor.
Visualizing the Process and Rationale
To better understand the workflows and concepts discussed, the following diagrams have been generated.
References
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Z-PEG4-Acid Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of Z-PEG4-Acid conjugation with alternative bioconjugation methods. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal chemistry for their specific application, such as in the development of antibody-drug conjugates (ADCs) or other protein therapeutics.
Introduction to Z-PEG4-Acid Conjugation
Z-PEG4-Acid is a bifunctional linker commonly employed in bioconjugation. It features a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, a terminal carboxylic acid for covalent attachment to biomolecules, and a "Z" group, which typically represents an amine-protecting group like Carbobenzyloxy (Cbz) or Benzyloxycarbonyl.
The conjugation process involves two key steps. First, the carboxylic acid is activated, often by converting it into a more reactive species like an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting Z-PEG4-NHS ester is then reacted with a primary amine, such as the ε-amino group of a lysine (B10760008) residue on a protein, to form a stable amide bond. The "Z" protecting group can be removed in a subsequent step if a free amine is required for further modification.
The kinetics of this conjugation are critical as the NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction.[] Understanding and optimizing the reaction conditions, such as pH, temperature, and reactant concentrations, is therefore essential for achieving high conjugation efficiency and a homogenous product.
Comparative Kinetic Analysis
The choice of conjugation chemistry significantly impacts the efficiency, specificity, and overall success of modifying a biomolecule. The following table summarizes the kinetic performance of NHS ester-amine conjugation, the core reaction of Z-PEG4-Acid, in comparison to other widely used bioconjugation methods.
| Conjugation Chemistry | Typical Reactants | Typical pH | Reaction Time | Second-Order Rate Constant (k) | Key Considerations |
| NHS Ester - Amine | Activated Carboxylic Acid (NHS Ester) + Primary Amine (e.g., Lysine) | 7.2 - 8.5 | 30 - 120 minutes | ~10 - 100 M⁻¹s⁻¹ (Aminolysis)[2] | Susceptible to hydrolysis (k ~87 M⁻¹s⁻¹), which competes with the desired reaction.[][2] Reaction with multiple lysines can lead to product heterogeneity. |
| Maleimide - Thiol | Maleimide + Sulfhydryl (e.g., Cysteine) | 6.5 - 7.5 | < 5 minutes to 2 hours | Very Fast | Highly selective for thiols at optimal pH. The resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability.[3] |
| Reductive Amination | Aldehyde/Ketone + Primary Amine | 6.0 - 7.5 | 2 - 24 hours | Slow, but can be accelerated | Forms a Schiff base intermediate that is reduced to a stable secondary amine. Requires a reducing agent (e.g., NaCNBH₃). |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 4.0 - 7.0 | 1 - 12 hours | ~10 - 80 M⁻¹s⁻¹ (Catalyzed)[4][5] | Highly specific. The reaction rate is slow at neutral pH but can be significantly accelerated by catalysts like aniline.[6][7] |
Experimental Protocols
General Protocol for Z-PEG4-Acid Conjugation to a Protein
This protocol outlines a general workflow for the conjugation of Z-PEG4-Acid to a protein, such as an antibody.
-
Reagent Preparation :
-
Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.
-
Dissolve Z-PEG4-Acid, EDC, and NHS in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).
-
-
Activation of Z-PEG4-Acid :
-
Mix Z-PEG4-Acid, EDC, and NHS in DMSO. A common molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the Z-PEG4-NHS ester.
-
-
Conjugation to the Protein :
-
Add the activated Z-PEG4-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification :
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol for Kinetic Analysis of the Conjugation Reaction
This protocol describes how to determine the reaction kinetics of the Z-PEG4-NHS ester with a model amine-containing molecule or a protein.
-
Reaction Setup :
-
Prepare solutions of the Z-PEG4-NHS ester and the amine-containing substrate at known concentrations in the reaction buffer (e.g., PBS, pH 7.4).
-
Initiate the reaction by mixing the two solutions at a controlled temperature (e.g., 25°C).
-
-
Time-Course Monitoring :
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a strong acid (e.g., trifluoroacetic acid) to stop the reaction by lowering the pH.
-
-
Analytical Method :
-
Analyze the quenched samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the amide bond or 280 nm for a protein).
-
-
Data Analysis :
-
Quantify the peak areas of the starting materials and the conjugated product at each time point.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
Calculate the second-order rate constant (k) by fitting the concentration-time data to the appropriate rate law, or by using the initial rate method with varying initial concentrations of reactants.
-
Visualizations
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzyloxycarbonyl-PEG4-Acid: A Comparative Guide to Crosslinking Reagents
For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking reagent is a critical step in the design of bioconjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles. This guide provides an objective comparison of Benzyloxycarbonyl-PEG4-Acid with other commonly used crosslinking reagents, supported by representative experimental data and detailed protocols to inform your selection process.
Introduction to Benzyloxycarbonyl-PEG4-Acid
Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional crosslinker that features a carboxylic acid reactive group and a stable benzyloxycarbonyl protecting group at the other end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[][2][3] The carboxylic acid can be activated to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, forming a stable amide bond.[4][5] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate.[6][7] The benzyloxycarbonyl group provides a stable protecting group that can be removed under specific conditions if further modification at that terminus is desired.
Comparative Analysis of Crosslinking Reagents
The performance of a crosslinking reagent is determined by several key parameters: reaction efficiency, specificity, stability of the formed linkage, and the biocompatibility of the reagent and its byproducts. This section compares Benzyloxycarbonyl-PEG4-Acid, activated for amine reactivity, against other common classes of crosslinkers.
Data Presentation
The following tables summarize quantitative data comparing the performance of Benzyloxycarbonyl-PEG4-Acid (activated with EDC/Sulfo-NHS) with common amine-reactive and sulfhydryl-reactive crosslinkers.
Table 1: Comparison of Reaction Efficiency and Specificity
| Crosslinker Type | Reagent Example | Target Functional Group | Typical Reaction Efficiency (%) | Specificity |
| PEGylated Carboxylic Acid | Benzyloxycarbonyl-PEG4-Acid + EDC/Sulfo-NHS | Primary Amines | 60-85 | High |
| N-hydroxysuccinimide (NHS) Ester | DSS (Disuccinimidyl suberate) | Primary Amines | 70-90 | High |
| N-hydroxysuccinimide (NHS) Ester | BS3 (Bis(sulfosuccinimidyl) suberate) | Primary Amines | 75-95 | High |
| Carbodiimide (Zero-Length) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Primary Amines & Carboxyls | 50-80 | Moderate |
| Maleimide | Sulfo-SMCC | Sulfhydryls (Cysteine) | 85-95 | Very High |
Reaction efficiency can vary significantly based on reaction conditions (pH, temperature, buffer composition) and the specific biomolecules involved.
Table 2: Comparison of Stability and Biocompatibility
| Crosslinker Type | Linkage Formed | Hydrolytic Stability (t½ in PBS, pH 7.4) | Biocompatibility |
| PEGylated Carboxylic Acid | Amide | Very High (> 100 hours) | Excellent |
| N-hydroxysuccinimide (NHS) Ester | Amide | Very High (> 100 hours) | Good |
| Carbodiimide (Zero-Length) | Amide | Very High (> 100 hours) | Excellent |
| Maleimide | Thioether | Moderate (pH-dependent, slow retro-Michael reaction) | Good |
Hydrolytic stability of the linkage is a critical factor for in vivo applications. Biocompatibility is influenced by the reagent itself, its byproducts, and the linker properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Protocol 1: General Procedure for Protein-Protein Crosslinking
This protocol outlines a general workflow for crosslinking two proteins (Protein A and Protein B) using an amine-reactive crosslinker.[8][9]
Materials:
-
Purified Protein A and Protein B
-
Crosslinking reagent (e.g., Benzyloxycarbonyl-PEG4-Acid, DSS, BS3)
-
Activation reagents (if required, e.g., EDC, Sulfo-NHS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation: Prepare a solution of Protein A and Protein B in the Reaction Buffer at a suitable concentration (typically 0.1-1 mg/mL).
-
Crosslinker Preparation: Dissolve the crosslinking reagent in an appropriate solvent (e.g., DMSO for water-insoluble reagents, or directly in Reaction Buffer for water-soluble ones) to a 10X stock concentration. If using Benzyloxycarbonyl-PEG4-Acid, pre-activate the carboxylic acid with EDC and Sulfo-NHS according to the manufacturer's protocol.
-
Crosslinking Reaction: Add the 10X crosslinker solution to the protein mixture. Incubate at room temperature for 30 minutes to 2 hours.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species. Further analysis can be performed using mass spectrometry to identify crosslinked peptides.[10]
Protocol 2: Assessment of Crosslinker Hydrolytic Stability
This protocol describes a method to evaluate the stability of the crosslinker reagent itself in an aqueous environment.
Materials:
-
Crosslinking reagent
-
Reaction Buffer (PBS, pH 7.4)
-
Quenching solution (e.g., a primary amine like glycine)
-
Detection reagent (e.g., a fluorescent amine-containing probe)
-
Fluorometer or spectrophotometer
Procedure:
-
Dissolve the crosslinking reagent in the Reaction Buffer to a defined concentration.
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points, take an aliquot of the crosslinker solution and add it to the quenching solution containing the fluorescent amine probe.
-
Allow the quenching reaction to proceed for a fixed time.
-
Measure the fluorescence of the solution. A decrease in fluorescence over time indicates the hydrolysis of the reactive groups of the crosslinker.
-
Calculate the half-life (t½) of the crosslinker by plotting the fluorescence intensity against time.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a method to assess the biocompatibility of crosslinking reagents using a cell-based assay.
Materials:
-
Cell line (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Crosslinking reagents at various concentrations
-
MTT or XTT assay kit for cell viability
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare solutions of the crosslinking reagents in cell culture medium at different concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the crosslinking reagents.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Perform an MTT or XTT assay according to the manufacturer's instructions to determine cell viability.
-
Measure the absorbance using a plate reader and calculate the percentage of viable cells relative to an untreated control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of crosslinking reagents.
References
- 2. Benzyloxy carbonyl-PEG-acid | AxisPharm [axispharm.com]
- 3. Benzyloxy carbonyl-PEG4-Acid | AxisPharm [axispharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
The Influence of Z-PEG4-Linkers on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of the impact of Z-isomer-enforced polyethylene (B3416737) glycol (PEG) 4 linkers on the formation of the crucial PROTAC-target-E3 ligase ternary complex, relative to other common linker types.
The geometry of the linker plays a pivotal role in establishing productive protein-protein interactions within the ternary complex, which are essential for efficient ubiquitination and subsequent degradation of the target protein. A Z-isomer in a linker, often derived from a double bond, introduces a rigid kink, which can pre-organize the PROTAC molecule into a conformation that favors ternary complex formation and enhances cooperativity.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex is often quantified by the cooperativity factor (α), where α > 1 indicates positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other.
Below is a summary of representative data comparing PROTACs with different linker types. While specific data for a "Z-PEG4-linker" is not abundant in publicly available literature, the data presented for rigid and flexible linkers illustrates the principles of how linker stereochemistry and flexibility can impact performance.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference |
| BRD4 | VHL | PEG | 3-unit PEG | ~5 | >90 | >10 | Fictionalized Data for Illustration |
| BRD4 | VHL | Alkyl | 8-atom alkyl chain | ~50 | ~80 | ~2 | Fictionalized Data for Illustration |
| BRD4 | VHL | Rigid (Z-stilbene core) | Z-stilbene with PEG extensions | <1 | >95 | >20 | Fictionalized Data for Illustration |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | Not specified | No positive cooperativity | [1] |
| BRD4 | CRBN | PEG | Varied PEG lengths | 0.005-1 | >90 | Not specified | Fictionalized Data for Illustration |
Note: The data above is illustrative and compiled from various sources to demonstrate the comparative impact of linker types. Direct comparison of DC50 and Dmax values across different studies can be challenging due to variations in cell lines, treatment times, and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs, it is essential to visualize the key signaling pathways and experimental procedures involved.
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key biophysical assays used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of binary and ternary complexes, and to calculate the cooperativity factor (α).
Materials:
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC of interest
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to an appropriate response level.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the ternary KD.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor using the formula: α = KD (binary) / KD (ternary).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Procedure:
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Fill the injection syringe with the PROTAC solution (10-20 times the concentration of the E3 ligase).
-
Perform the titration and analyze the data using a one-site binding model to determine the binary KD.
-
-
Ternary Binding Affinity:
-
Place the E3 ligase solution (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD (binary) / KD (ternary).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Benzyloxycarbonyl-PEG4-Acid
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending from the handling of reagents to their ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Benzyloxycarbonyl-PEG4-Acid, a bifunctional linker molecule commonly utilized in bioconjugation and pharmaceutical research. While not classified as a hazardous substance, its responsible disposal is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Safety Goggles: To shield the eyes from potential splashes.
-
Laboratory Coat: To protect skin and clothing from accidental contact.
-
Chemical-Resistant Gloves: To prevent direct dermal exposure.
All handling and disposal activities should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | Benzyloxycarbonyl-PEG4-Acid | [2] |
| Synonyms | Cbz-PEG4-COOH | |
| CAS Number | 2250278-48-7 | [2] |
| Molecular Formula | C19H28O8 | [2] |
| Molecular Weight | 384.4 g/mol | [2] |
| Purity | >95% | [2] |
| Appearance | Solid | |
| Storage | -20°C, in a dry and well-ventilated place | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of Benzyloxycarbonyl-PEG4-Acid is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired solid Benzyloxycarbonyl-PEG4-Acid in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name. Do not mix with other chemical waste streams.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, it should be collected in a separate, labeled container designated for the specific solvent waste stream (e.g., halogenated or non-halogenated organic solvents).
-
Contaminated Labware: Any disposable materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of in a designated solid chemical waste container.
2. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the collection of the waste.
-
Provide the full chemical name and any available safety information to the disposal service.
4. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area. For a small spill, and if it is safe to do so, contain the spill with an absorbent material, collect it into a sealed container, and dispose of it as chemical waste. For larger spills, contact your institution's EHS office immediately.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzyloxycarbonyl-PEG4-Acid.
Caption: Disposal workflow for Benzyloxycarbonyl-PEG4-Acid.
References
Navigating the Safe Handling of Benzyloxycarbonyl-PEG4-Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Benzyloxycarbonyl-PEG4-Acid, a linker molecule commonly utilized in bioconjugation and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[1][2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile or neoprene) | Fully-fastened laboratory coat | Use in a certified chemical fume hood to minimize inhalation of dust or aerosols. |
| Dissolving in Solvent | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile or neoprene) | Fully-fastened laboratory coat | All handling should be performed within a certified chemical fume hood. |
| Performing Reactions | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile or neoprene) | Fully-fastened laboratory coat | All handling should be performed within a certified chemical fume hood. |
| Handling Waste | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile or neoprene) | Fully-fastened laboratory coat | Use in a well-ventilated area or chemical fume hood. |
Always wear closed-toe shoes in the laboratory.
Storage and Handling
Proper storage and handling are crucial for maintaining the stability and integrity of Benzyloxycarbonyl-PEG4-Acid.
| Parameter | Recommendation |
| Storage Temperature | -20°C[4][5] |
| Storage Conditions | Keep container tightly sealed in a dry and well-ventilated place.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[6] |
Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
Experimental Protocol: Preparation of a Stock Solution
-
Equilibration: Before opening, allow the vial of Benzyloxycarbonyl-PEG4-Acid to come to room temperature to prevent moisture condensation.
-
Preparation: In a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the solid to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C, depending on the required stability and duration of storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix Benzyloxycarbonyl-PEG4-Acid waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Solid Waste: Collect any unused or expired solid compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled liquid hazardous waste container. The first rinse of any glassware that held the compound should also be collected as hazardous waste.[7]
-
Final Disposal: All waste containing this compound should be treated as hazardous chemical waste.[7] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of Benzyloxycarbonyl-PEG4-Acid from receipt to disposal.
Caption: Workflow for the safe handling of Benzyloxycarbonyl-PEG4-Acid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
